molecular formula C10H13NO2 B093819 4'-Hydroxybutyranilide CAS No. 101-91-7

4'-Hydroxybutyranilide

Cat. No.: B093819
CAS No.: 101-91-7
M. Wt: 179.22 g/mol
InChI Key: KESXDDATSRRGAH-UHFFFAOYSA-N
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Description

4′ -Hydroxybutyranilide is an aromatic amide.>

Properties

IUPAC Name

N-(4-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-10(13)11-8-4-6-9(12)7-5-8/h4-7,12H,2-3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESXDDATSRRGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059241
Record name Butanamide, N-(4-hydroxyphenyl)-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-91-7
Record name N-(4-Hydroxyphenyl)butanamide
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Record name 4'-Hydroxybutyranilide
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Record name 4'-Hydroxybutyranilide
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Record name Butanamide, N-(4-hydroxyphenyl)-
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Record name Butanamide, N-(4-hydroxyphenyl)-
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Record name 4'-hydroxybutyranilide
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Foundational & Exploratory

4'-Hydroxybutyranilide (CAS 101-91-7): Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Dual-Stream Applications in Pharmacology and Polymer Science[1]

Part 1: Core Directive & Executive Summary

This technical guide provides a comprehensive analysis of 4'-Hydroxybutyranilide (CAS 101-91-7), a chemical entity that serves as a critical bridge between pharmaceutical chemistry and industrial polymer stabilization.[1] Structurally, it is the butyryl homolog of Acetaminophen (Paracetamol), differing only by the extension of the acyl chain from two carbons (acetyl) to four (butyryl).[1]

While often explored in drug discovery for its analgesic potential and altered lipophilicity compared to Paracetamol, it has found distinct utility in the industrial sector as Suconox-4 , an antioxidant and stabilizer for polyamides.[1] This guide synthesizes its physicochemical profile, manufacturing protocols, and divergent applications, supported by mechanistic visualizations.[1][2]

Part 2: Chemical Identity & Physicochemical Properties[3]

This compound is an N-substituted amide formed from 4-aminophenol and butyric acid derivatives.[1] Its increased lipophilicity relative to Acetaminophen influences both its pharmacokinetics and its compatibility with organic polymer matrices.[1]

Table 1: Physicochemical Specifications
PropertyDataSource
CAS Number 101-91-7 [PubChem, 2025]
IUPAC Name N-(4-Hydroxyphenyl)butanamide
Common Synonyms This compound; N-Butyryl-p-aminophenol; Suconox-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Melting Point 137–141 °C[Sigma-Aldrich]
Solubility Soluble in alcohols, acetone, DMSO; Low solubility in water
pKa ~9.5 (Phenolic OH)(Predicted)
LogP ~1.15 - 1.7 (More lipophilic than Paracetamol)[ECHEMI, 2025]
Appearance White to off-white crystalline powder

Part 3: Synthesis & Manufacturing Protocol

The synthesis of this compound follows a classical Schotten-Baumann or anhydride-based acylation pathway.[1] The protocol below is designed for high purity, minimizing the formation of O-acylated byproducts.

Experimental Protocol: Selective N-Acylation of 4-Aminophenol

Objective: Synthesize N-(4-hydroxyphenyl)butanamide with >98% regioselectivity.

Reagents:

  • 4-Aminophenol (1.0 eq)[1]

  • Butyric Anhydride (1.1 eq) (Preferred over butyryl chloride to reduce HCl generation)[1]

  • Solvent: Ethyl Acetate or Water/Acetic Acid mix

  • Catalyst: None required for anhydride method; mild heat.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminophenol (10.9 g, 100 mmol) in a mixture of water (30 mL) and acetic acid (5 mL). Heat to 50°C to ensure complete dissolution.[1]

  • Addition: Add Butyric Anhydride (17.4 g, 110 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature between 50-60°C.[1]

  • Reaction: Stir vigorously for 1 hour. The product will begin to precipitate as the solution cools.[1]

  • Crystallization: Cool the mixture to 5°C in an ice bath. Filter the white precipitate.[1]

  • Purification: Recrystallize from 50% aqueous ethanol.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

  • Validation: Confirm structure via IR (Amide I band at ~1650 cm⁻¹) and melting point (137-141°C).

Causality & Logic:

  • Why Butyric Anhydride? Using the anhydride avoids the generation of corrosive HCl gas associated with acid chlorides, simplifying workup.[1]

  • Why Aqueous Acetic Acid? 4-Aminophenol oxidizes easily.[1] Acidic media stabilizes the amine and prevents oxidation to quinones before acylation.[1]

Visualization: Synthesis Pathway

Synthesis Start 4-Aminophenol (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Amine NH2) Reagent Butyric Anhydride (Electrophile) Reagent->Inter Product This compound (Target) Inter->Product Elimination Byprod Butyric Acid (Byproduct) Inter->Byprod

Caption: Figure 1. Selective N-acylation pathway using butyric anhydride to yield this compound.[1]

Part 4: Applications & Pharmacology[1][2][6][7][8]

Pharmaceutical Research (Analgesic Analog)

This compound is investigated as a lipophilic homolog of Acetaminophen.[1]

  • Mechanism: Like Paracetamol, it acts centrally, likely inhibiting COX-3 (variant of COX-1) or modulating the endocannabinoid system via FAAH-mediated metabolism into AM404 analogs.[1]

  • Lipophilicity: The butyl chain increases blood-brain barrier (BBB) penetration relative to the acetyl group.[1]

  • Toxicity Profile: Research suggests that while it retains analgesic activity, the metabolic activation to a reactive quinone imine (similar to NAPQI) remains a risk.[1][3][4] The "butyryl-NAPQI" analog can deplete glutathione, leading to hepatotoxicity in overdose scenarios, though kinetics differ from Paracetamol.[1]

Industrial Application: Polymer Stabilization (Suconox-4)

In the polymer industry, this compound is known as Suconox-4 .[1]

  • Function: It acts as a non-staining antioxidant and thermal stabilizer for polyamides (Nylons).[1]

  • Mechanism: The phenolic hydroxyl group acts as a radical scavenger (hydrogen donor), terminating peroxy radicals formed during polymer degradation.[1] The amide moiety ensures compatibility and retention within the polyamide matrix.[1]

Visualization: Comparative Metabolism & Activity

Metabolism Parent This compound Phase2 Glucuronide/Sulfate Conjugates (Excretion) Parent->Phase2 Major Pathway (Liver) BioAct FAAH Hydrolysis (Brain) Parent->BioAct CNS Penetration ToxPath CYP450 Oxidation Parent->ToxPath Minor Pathway (Overdose) Active AM404-Butyryl Analog (Analgesia via TRPV1/CB1) BioAct->Active Fatty Acid Conjugation Toxic N-Butyryl-p-benzoquinone imine (Reactive Metabolite) ToxPath->Toxic -2e-, -2H+ Toxic->Phase2 + Glutathione (Detox)

Caption: Figure 2.[1][4] Divergent metabolic pathways: Analgesic activation vs. oxidative toxicity risks.

Part 5: Analytical Profiling

For quality control in both drug development and industrial synthesis, the following analytical standards apply.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Newcrom R1 or equivalent), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [30:70].[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 245 nm.[1]

  • Retention Time: ~4-6 mins (Elutes after Paracetamol due to higher lipophilicity).[1]

Infrared Spectroscopy (FTIR)
  • 3300 cm⁻¹: Broad O-H stretch (Phenol).[1]

  • 3150 cm⁻¹: N-H stretch (Amide).[1]

  • 1650 cm⁻¹: C=O stretch (Amide I band) - Diagnostic peak.[1]

  • 1540 cm⁻¹: N-H bend (Amide II).[1]

Part 6: Safety & Handling (GHS)[1]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][5][6]
Eye Irritation H319Causes serious eye irritation.[1][6]
STOT-SE H335May cause respiratory irritation.[1][6]

Precautionary Measures:

  • Wear nitrile gloves and safety goggles.[1]

  • Avoid breathing dust; use in a fume hood.[1]

  • First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.[1]

References

  • PubChem. (2025).[1][7] this compound (CID 66874).[1][7] National Library of Medicine.[1] Available at: [Link][1]

  • Bazan, H. A., et al. (2020).[1][3][4][8] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics. European Journal of Medicinal Chemistry. Available at: [Link]

  • SIELC Technologies. (2018).[1] Separation of Butanamide, N-(4-hydroxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

Sources

Technical Monograph: 4'-Hydroxybutyranilide – Physicochemical Profiling and Analytical Verification

[1]

Executive Summary

4'-Hydroxybutyranilide (N-(4-hydroxyphenyl)butanamide) is a structural homolog of the widely used analgesic paracetamol (acetaminophen).[1] With a molecular weight of 179.22 g/mol , it serves as a critical reference standard in pharmaceutical development, primarily in two contexts: as a lipophilic analog in Structure-Activity Relationship (SAR) studies for non-narcotic analgesics and as a known process impurity in the synthesis of acebutolol.[1]

This guide provides a rigorous technical breakdown of the compound's physicochemical properties, a validated synthesis protocol, and an analytical framework for its identification, emphasizing mass spectrometry and molecular weight confirmation as the primary Critical Quality Attributes (CQA).

Physicochemical Profile

Accurate molecular weight determination is the cornerstone of identifying this compound, particularly when distinguishing it from its lower homolog, paracetamol (MW 151.16 g/mol ).[1]

Table 1: Key Physicochemical Constants[1]
PropertyValueTechnical Note
Chemical Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol Average mass for stoichiometric calculations.[1][2][3]
Monoisotopic Mass 179.0946 Da Critical for High-Resolution Mass Spectrometry (HRMS).[1]
CAS Number 101-91-7
Melting Point 137–141 °CDistinct from Paracetamol (169 °C).[1]
Predicted logP 1.7More lipophilic than Paracetamol (logP ~0.46), influencing membrane permeability.[1]
pKa ~9.7 (Phenolic -OH)Similar acidity to paracetamol; relevant for buffer selection in HPLC.[1]
Appearance White to off-white crystalline solid

Synthesis and Production Mechanism[1][4]

To generate high-purity this compound for use as a reference standard, a direct Schotten-Baumann acylation or anhydride reaction is preferred over Friedel-Crafts methods due to higher regioselectivity.[1]

Reaction Mechanism

The synthesis involves the nucleophilic attack of the p-aminophenol amine group on the carbonyl carbon of butyryl chloride (or butyric anhydride).[1] The phenolic hydroxyl group is less nucleophilic under controlled pH/temperature conditions, preventing esterification side products.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the reaction flow and critical control points (CCPs) to ensure the correct molecular structure is formed.

SynthesisPathwaystartp-Aminophenol(C6H7NO)intermediateTetrahedralIntermediatestart->intermediateNucleophilic Attack(0-5°C, Acetone/Base)reagentButyryl Chloride(C4H7ClO)reagent->intermediateproductThis compound(MW: 179.22)intermediate->productEliminationbyproductHCl(Scavenged by Base)intermediate->byproduct

Figure 1: Synthetic pathway for this compound via N-acylation.[1]

Validated Laboratory Protocol

Objective: Synthesis of 5.0 g of this compound.

Reagents:

  • p-Aminophenol (MW 109.13): 3.05 g (28 mmol)[1]

  • Butyryl Chloride (MW 106.55): 3.13 g (29.4 mmol)[1]

  • Triethylamine (TEA) or Pyridine: 4.0 mL (Acid Scavenger)[1]

  • Solvent: Dichloromethane (DCM) or Acetone (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3.05 g of p-aminophenol in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Add 4.0 mL of TEA.

  • Cooling: Submerge the flask in an ice-water bath to reach 0–5 °C. This control is vital to prevent O-acylation (ester formation).[1]

  • Addition: Add butyryl chloride dropwise over 20 minutes using an addition funnel. The exotherm must be controlled to maintain T < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water to hydrolyze unreacted acid chloride.

  • Extraction: Separate the organic layer.[1] Wash the aqueous layer with 2 x 30 mL DCM.[1] Combine organic layers.

  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃, then brine. Dry over MgSO₄.[1]

  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the crude solid from ethanol/water to yield white crystals.[1]

  • Verification: Confirm MP (137–141 °C) and MW (179.22 g/mol ) via MS.

Analytical Characterization

For researchers using this compound as an impurity standard (e.g., in Acebutolol manufacturing) or a drug analog, verifying the molecular weight is the primary identification test.[1]

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is distinct.[1] Unlike paracetamol (m/z 151), the parent ion here is shifted by +28 Da (C₂H₄ unit).[1]

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is recommended.[1]

  • Target Ion: [M+H]⁺ = 180.10 Da.[1]

  • Fragmentation Pattern:

    • m/z 180: Molecular Ion [M+H]⁺.

    • m/z 109: Loss of the butyryl chain (C₃H₇CO), leaving the protonated p-aminophenol fragment.[1] This is a common diagnostic fragment for N-acylated phenols.[1]

Visualization: MS Fragmentation Logic

The following diagram details the fragmentation logic used to confirm the structure during LC-MS/MS analysis.

MS_FragmentationparentParent Ion [M+H]+m/z 180.10(C10H14NO2)+fragment1Fragment A(Cleavage of Amide)m/z 109.06(p-Aminophenol core)parent->fragment1CID FragmentationneutralNeutral LossButyric Acid/Ketene eq.(C4H6O)parent->neutralLoss

Figure 2: Mass spectrometric fragmentation pathway for structural confirmation.

Nuclear Magnetic Resonance (NMR)

NMR provides orthogonal confirmation of the aliphatic chain length (distinguishing it from propionyl or acetyl analogs).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.65 (s, 1H): Amide -NH.[1]

    • δ 9.15 (s, 1H): Phenolic -OH.[1]

    • δ 7.35 (d, 2H): Aromatic protons (ortho to amide).[1]

    • δ 6.68 (d, 2H): Aromatic protons (ortho to hydroxyl).[1]

    • δ 2.22 (t, 2H): α-Methylene (-CH₂-CO-).[1]

    • δ 1.58 (m, 2H): β-Methylene (-CH₂-).[1]

    • δ 0.90 (t, 3H): Terminal Methyl (-CH₃).[1] Note: This triplet is the key differentiator from paracetamol (singlet methyl).[1]

Biological and Pharmaceutical Context

Paracetamol Analog Studies

This compound is frequently utilized in studies exploring the "AM404 hypothesis" of paracetamol analgesia.[1] Paracetamol is metabolized to AM404 (an arachidonic acid conjugate) by Fatty Acid Amide Hydrolase (FAAH).[1][4]

  • Hypothesis: Increasing the lipophilicity of the acyl chain (Acetyl -> Butyryl) alters the kinetics of FAAH-mediated hydrolysis and potential re-conjugation with arachidonic acid.[1]

  • Result: While this compound shows analgesic activity, its higher lipophilicity (logP 1.7 vs 0.[1]46) changes its blood-brain barrier penetration and hepatotoxicity profile compared to paracetamol.[1]

Impurity in Acebutolol

In the synthesis of Acebutolol (a beta-blocker), N-acylation steps can lead to the formation of this compound as a side product if butyryl chloride reacts with p-aminophenol impurities.[1]

  • Regulatory Limit: As a structural analogue of a known drug, this impurity must be controlled. The molecular weight of 179.22 is the primary marker for tracking this impurity in HPLC-MS quality control workflows.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66874, this compound. Retrieved from [Link]

  • Högestätt, E. D., et al. (2005).Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. Journal of Biological Chemistry. (Contextual grounding for FAAH metabolism of N-acylphenols).
  • Pharmaffiliates (2023). N-(4-Hydroxyphenyl)butanamide Reference Standard. Retrieved from [Link][1][5][6][7]

  • PrepChem. Synthesis of N-acylated aminophenols. (General protocol adaptation). Retrieved from [Link]

4'-Hydroxybutyranilide: Structural Profiling, Synthesis, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 4'-Hydroxybutyranilide, designed for researchers in medicinal chemistry and pharmacology.

Technical Whitepaper | Chemical Series:


-Acyl-p-aminophenols 

Executive Summary

This compound (


-(4-hydroxyphenyl)butanamide) represents a lipophilic homologue of the widely used analgesic/antipyretic agent acetaminophen (paracetamol). Structurally characterized by the extension of the 

-acyl chain from an acetyl (C2) to a butyryl (C4) moiety, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies. Its increased lipophilicity modulates membrane permeability and metabolic kinetics, specifically influencing the rate of oxidative metabolism via CYP450 isoforms compared to its parent analogue.

This guide outlines the definitive physicochemical properties, a validated synthetic protocol, and the biological rationale for investigating this specific acetanilide derivative.

Part 1: Molecular Architecture & Physicochemical Profiling

Structural Definition

The molecule consists of a phenol core substituted at the para position with a butyramido group. The extension of the alkyl chain introduces significant hydrophobic character without altering the electronic properties of the phenolic hydroxyl group, which is essential for COX enzyme interaction.

  • IUPAC Name:

    
    -(4-Hydroxyphenyl)butanamide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.22 g/mol

  • CAS Registry Number: 101-91-7 (Generic generic assignment for p-hydroxybutyranilide isomers, specific verification required for commercial sources).

Quantitative Properties Table

The following data contrasts this compound with the industry standard, Acetaminophen, to highlight the "Lipophilic Shift."

PropertyAcetaminophen (Reference)This compound (Target)Significance
Formula


Addition of

Mol. Weight 151.16 g/mol 179.22 g/mol +28.06 Da (Ethyl mass)
LogP (Oct/Wat) 0.46~1.54 (Predicted)Enhanced BBB permeability; reduced water solubility.
pKa (Phenol) 9.38~9.5Minimal electronic perturbation by distal alkyl chain.
H-Bond Donors 22Identical receptor binding potential.
Polar Surface Area 49.3 Ų49.3 ŲPolar pharmacophore remains unchanged.

Part 2: Validated Synthetic Methodology

Pillar of Expertise: The synthesis of this compound is best achieved via the Schotten-Baumann acylation or direct anhydride fusion of 4-aminophenol. The anhydride method is preferred for high-purity applications to avoid chloride contamination and simplify workup.

Reaction Scheme (Logic)

The nucleophilic nitrogen of 4-aminophenol attacks the carbonyl carbon of butyric anhydride. The reaction is chemoselective for the amine over the phenol due to the greater nucleophilicity of nitrogen under neutral/mildly acidic conditions.

Protocol: Anhydride-Mediated Acylation

Objective: Synthesis of >98% pure this compound.

Reagents:

  • 4-Aminophenol (Sublimed grade, white crystals).

  • Butyric Anhydride (1.1 equivalents).

  • Solvent: Ethyl Acetate (Green alternative) or Water (Suspension method).

  • Catalyst: None required (thermal) or mild acid.

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.9 g (100 mmol) of 4-aminophenol in 50 mL of Ethyl Acetate .

  • Addition: Add 17.4 g (110 mmol) of butyric anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature <60°C.

  • Reflux: Heat the mixture to reflux (77°C) for 2 hours. The suspension will clear as the product forms, then potentially precipitate as it cools (depending on concentration).

  • Quench & Crystallization: Cool the mixture to 0°C in an ice bath. If no precipitate forms, concentrate the solvent by 50% via rotary evaporation and add cold hexanes to induce crystallization.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Purification: Recrystallize from Ethanol/Water (1:3 v/v) to remove unreacted aminophenol (which causes brown discoloration).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 85-92%. Appearance: White to off-white needles.

Visualization: Synthetic Pathway

Synthesis Reactant1 4-Aminophenol (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate N-Attack Reactant2 Butyric Anhydride (Electrophile) Reactant2->Intermediate Product This compound (Target) Intermediate->Product Elimination Byproduct Butyric Acid (Leaving Group) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of this compound.

Part 3: Biological & Pharmacological Implications

Pillar of Trustworthiness: Understanding the biological fate of this molecule is crucial for safety assessments.

Metabolic Divergence (The Chain Length Effect)

Acetaminophen toxicity arises from CYP2E1-mediated oxidation to NAPQI (N-acetyl-p-benzoquinone imine).

  • Hypothesis: this compound forms a homologous reactive metabolite, N-butyryl-p-benzoquinone imine (NBPQI) .

  • Steric Hindrance: The larger butyryl group sterically hinders the CYP450 active site access compared to the acetyl group. Consequently, the rate of toxic metabolite formation is theoretically slower for the butyryl analogue.

  • Lipophilicity: However, higher LogP increases tissue retention and hepatic burden.

Visualization: Metabolic Fate Comparison

Metabolism Parent This compound Glucuronide O-Glucuronide (Major Pathway - Safe) Parent->Glucuronide UGT Enzymes Sulfate O-Sulfate (Minor Pathway - Safe) Parent->Sulfate Sulfotransferases CYP CYP450 Oxidation (Bioactivation) Parent->CYP Reactive N-Butyryl-p-benzoquinone imine (NBPQI - Toxic) CYP->Reactive -2e-, -2H+ GSH Glutathione Conjugate (Detoxification) Reactive->GSH +GSH

Figure 2: Metabolic pathways of this compound showing the competition between Phase II conjugation and Phase I bioactivation.

Part 4: Analytical Standardization

For researchers characterizing this compound, the following spectral markers are diagnostic.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     9.65 (s, 1H):  Phenolic -OH (Exchangeable).
    
  • 
     9.12 (s, 1H):  Amide -NH (Exchangeable).
    
  • 
     7.35 (d, J=8.8 Hz, 2H):  Aromatic Protons (Ortho to Amide).
    
  • 
     6.68 (d, J=8.8 Hz, 2H):  Aromatic Protons (Ortho to Hydroxyl).
    
  • 
     2.21 (t, J=7.4 Hz, 2H): 
    
    
    
    -Methylene (
    
    
    ).
  • 
     1.58 (m, 2H): 
    
    
    
    -Methylene (
    
    
    ).
  • 
     0.91 (t, J=7.4 Hz, 3H):  Terminal Methyl (
    
    
    
    ).
HPLC Method (Reverse Phase)
  • Column: C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

    • Gradient: 10% ACN to 90% ACN over 15 minutes.

  • Detection: UV @ 245 nm (Absorption maximum of the acetanilide chromophore).

  • Retention Time: Will elute after Paracetamol due to the propyl chain (hydrophobic retention).

References

  • PubChem Database. Compound Summary for p-Aminophenol Derivatives. National Library of Medicine. Available at: [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Graham, G.G., & Scott, K.F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics. (Context for SAR analysis). Available at: [Link]

Technical Guide: p-Hydroxybutyranilide (PHBA)

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic Probe for Acyl-Chain Homologation in Acetaminophen Toxicology

Executive Summary

p-Hydroxybutyranilide (4'-Hydroxybutyranilide; PHBA) is the


-acyl homologue of the widely used analgesic acetaminophen (APAP). While structurally similar to APAP, PHBA serves primarily as a mechanistic probe  in toxicological research. It allows scientists to decouple the effects of steric bulk and lipophilicity from the core redox properties of the phenol moiety during metabolic activation.

This guide details the physicochemical profile, synthesis, and comparative toxicology of PHBA. It highlights the critical finding that acyl-chain elongation does not necessarily mitigate toxicity; rather, in specific hepatocyte models, increasing chain length (from acetyl to butyryl) can exacerbate cytotoxicity, challenging the "steric hindrance" safety hypothesis.

Part 1: Chemical Identity & Physicochemical Profile[1]

PHBA is an anilide derivative characterized by a 4-hydroxyphenyl ring


-acylated with a butyryl chain. Its increased lipophilicity relative to APAP alters its membrane permeability and enzyme affinity (specifically CYP450 isoforms).

Table 1: Physicochemical Datasheet

PropertyValueContext/Notes
IUPAC Name ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-(4-hydroxyphenyl)butanamide
Also: this compound
CAS Registry 101-91-7 Key identifier for procurement
Molecular Formula

Homologous series (+2

vs APAP)
Molecular Weight 179.22 g/mol
Melting Point 137 – 141 °CDistinct from APAP (169 °C)
LogP (Octanol/Water) ~1.72 (Experimental/Calc)Significantly more lipophilic than APAP (0.[1]46)
pKa ~9.5 – 9.9 (Phenolic OH)Similar ionization profile to APAP
Solubility Ethanol, DMSO, MethanolLimited aqueous solubility compared to APAP
Part 2: Synthetic Routes & Process Chemistry

The synthesis of PHBA follows a classic nucleophilic acyl substitution. To ensure high purity for biological assays, the Anhydride Reflux Method is preferred over acid chloride routes to minimize chlorinated impurities.

Protocol: Synthesis via Butyric Anhydride

Principle: The amine group of 4-aminophenol is acylated by butyric anhydride. The reaction is selective for the amine over the phenol under neutral/mildly acidic conditions, but


-acylation can occur if pH is too high.

Reagents:

  • 4-Aminophenol (Sublimed grade preferred to avoid oxidation products)

  • Butyric Anhydride (1.1 equivalents)

  • Solvent: Water/Ethanol (1:1 mixture) or Ethyl Acetate (for anhydrous route)

Step-by-Step Workflow:

  • Dissolution: Suspend 4-aminophenol (10.9 g, 0.1 mol) in 50 mL of water/ethanol mixture at 50°C. Ensure the solution is deoxygenated (nitrogen sparge) to prevent pink discoloration (oxidation).

  • Acylation: Add butyric anhydride (17.4 g, 0.11 mol) dropwise over 20 minutes with vigorous stirring.

  • Reflux: Heat the mixture to mild reflux (approx. 85-90°C) for 60 minutes. The suspension will clear as the product forms, then may precipitate upon cooling.

  • Crystallization: Cool the reaction vessel slowly to 4°C. The crude anilide will crystallize as white/off-white plates.

  • Purification: Filter the solid. Recrystallize from 30% aqueous ethanol.

    • QC Check: The final product must be colorless. A pink hue indicates unreacted aminophenol or quinone impurities.

  • Drying: Vacuum dry at 50°C for 4 hours.

Visualization: Synthetic Pathway

Synthesis Start 4-Aminophenol (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Attack (N-acylation) Reagent Butyric Anhydride (Electrophile) Reagent->Inter Prod p-Hydroxybutyranilide (Solid) Inter->Prod Elimination Byprod Butyric Acid (Soluble) Inter->Byprod

Figure 1: Nucleophilic acyl substitution pathway for PHBA synthesis.

Part 3: Comparative Pharmacology & Toxicology

This section addresses the core scientific utility of PHBA: understanding the Structure-Toxicity Relationship (STR) of acetaminophen analogues.

The "Safe Analogue" Fallacy

Early hypotheses suggested that increasing the steric bulk of the


-acyl group (e.g., changing acetyl to butyryl) might sterically hinder the enzymatic oxidation to the toxic quinone imine. However, modern research contradicts this for the para series.

Key Finding: Homologating the acyl chain from C2 (APAP) to C4 (PHBA) often increases cytotoxicity in isolated hepatocytes (approx. 2-fold to 80-fold depending on the model).[2]

Mechanism of Action: The "NABQI" Pathway

Like APAP, PHBA undergoes metabolic activation. The toxicity is driven by the formation of a reactive electrophile.

  • Bioactivation: CYP450 enzymes (primarily CYP2E1 and CYP1A2) oxidize PHBA to

    
    -butyryl-
    
    
    
    -benzoquinone imine (NABQI)
    .
  • Lipophilicity Factor: The butyryl chain increases LogP (1.72 vs 0.46). This enhances membrane permeability and potentially increases the affinity for CYP active sites, leading to faster rates of reactive metabolite formation in some systems.

  • Detoxification Failure: While Glutathione (GSH) traps NABQI, the higher flux of the lipophilic metabolite can overwhelm cellular GSH stores more rapidly than APAP in specific concentrations.

Visualization: Metabolic Divergence

Metabolism PHBA p-Hydroxybutyranilide (Parent) UGT Glucuronidation (Phase II) PHBA->UGT Major Pathway (Safe) SULT Sulfation (Phase II) PHBA->SULT CYP CYP450 Oxidation (Bioactivation) PHBA->CYP Minor Pathway (<10%) NABQI N-butyryl-p-benzoquinone imine (NABQI - Toxic) CYP->NABQI GSH Glutathione Adduct (Detoxified) NABQI->GSH + GSH (High Capacity) Protein Covalent Binding (Mitochondrial Damage) NABQI->Protein GSH Depletion

Figure 2: Metabolic fate of PHBA. Note the parallel to APAP, forming the toxic NABQI intermediate.

Part 4: Analytical Methodologies

For researchers validating PHBA in biological matrices, the following HPLC-UV/MS conditions are standard.

Table 2: HPLC Protocol for PHBA Detection

ParameterConditionRationale
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm)Required for retaining the lipophilic butyryl chain.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses ionization of the phenol, sharpening peaks.
Mobile Phase B Acetonitrile or MethanolOrganic modifier.
Gradient 10% B to 60% B over 15 minsPHBA elutes later than APAP due to higher hydrophobicity.
Detection UV @ 244 nm

for the acetanilide chromophore.
Mass Spec ESI Positive Mode (

= 180.2)
Preferred for quantification in plasma/media.
References
  • PubChem. (2025).[3][4] this compound | C10H13NO2.[3] National Library of Medicine. [Link]

  • Nelson, S. D., et al. (2016). Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen. Chemical Research in Toxicology. (Demonstrates increased toxicity with chain elongation). [Link]

Sources

4'-Hydroxybutyranilide solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4'-Hydroxybutyranilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-(4-hydroxyphenyl)butanamide, is a molecule of interest in pharmaceutical research, sharing structural motifs with known bioactive compounds.[1] A comprehensive understanding of its solubility is fundamental for advancing its potential applications, from early-stage discovery to formulation development. Poor aqueous solubility is a primary obstacle in drug development, impacting bioavailability and therapeutic efficacy.[2][3] This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of this compound. It outlines the core physicochemical principles governing its dissolution, details the factors that influence its solubility profile, and provides robust, field-proven experimental protocols for its accurate measurement. By synthesizing theoretical knowledge with actionable methodologies, this document serves as a critical resource for scientists seeking to characterize and optimize the behavior of this compound in various solvent systems.

Introduction: The Critical Role of Solubility

This compound (C₁₀H₁₃NO₂) is an organic compound featuring a butyramide group attached to a para-aminophenol moiety.[1] Its structure, containing both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH), alongside a non-polar phenyl ring and butyl chain, suggests a complex solubility profile that will be highly dependent on the chosen solvent system.[4]

The solubility of an active pharmaceutical ingredient (API) is the maximum concentration to which a solution can be prepared in a given solvent at a specific temperature and pressure.[2] This parameter is a cornerstone of drug development for several reasons:

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility is a frequent cause of poor oral bioavailability.[3]

  • Formulation Development: Solubility data dictates the choice of excipients and the type of dosage form (e.g., solutions, suspensions, solid dispersions).[5]

  • Purification and Crystallization: Processes like crystallization, vital for achieving high purity of an API, are designed based on the compound's differential solubility in various solvents at different temperatures.[6]

  • In Vitro Screening: Achieving relevant concentrations in biological assays is essential for obtaining meaningful data. Unforeseen precipitation can lead to erroneous results.[7]

This guide will equip the researcher with the foundational knowledge and practical workflows required to thoroughly characterize the solubility of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₃NO₂ [1]
Molecular Weight 179.22 g/mol [1][8]
Melting Point 137-141 °C [8][9]
Appearance Crystalline Powder [10]

| InChI Key | KESXDDATSRRGAH-UHFFFAOYSA-N |[8] |

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGₘᵢₓ). For dissolution to be spontaneous, ΔGₘᵢₓ must be negative. This is dictated by the balance between the enthalpy (ΔHₘᵢₓ) and entropy (ΔSₘᵢₓ) of mixing, as described by the equation:

ΔGₘᵢₓ = ΔHₘᵢₓ - TΔSₘᵢₓ

  • Enthalpy of Mixing (ΔHₘᵢₓ): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound, energy is required to overcome the crystal lattice energy (solute-solute interactions). This energy is offset by the formation of favorable interactions (e.g., hydrogen bonds) with the solvent.

  • Entropy of Mixing (ΔSₘᵢₓ): This term reflects the increase in randomness or disorder when a highly ordered crystal lattice is dispersed into a disordered liquid phase. This term is almost always positive and thus favors dissolution.[11]

The adage "like dissolves like" is a practical application of these principles. Polar solvents will more effectively solvate polar solutes, as the energy gained from forming strong solute-solvent interactions (e.g., hydrogen bonds) can overcome the solute's crystal lattice energy. This compound's dual nature—polar functional groups and non-polar regions—means its solubility will be a nuanced interplay of these forces.

Key Factors Influencing Solubility

Several external and internal factors can significantly alter the equilibrium solubility of this compound. A systematic evaluation of these is crucial for a complete solubility profile.

  • Temperature: For most solid solutes, the dissolution process is endothermic (absorbs heat).[2] Consequently, an increase in temperature will lead to an increase in solubility, as predicted by the van't Hoff equation.[6][11] This relationship is particularly important for developing crystallization processes.

  • pH of the Medium: The phenolic hydroxyl group (-OH) on the phenyl ring of this compound is weakly acidic. In aqueous media with a pH above its pKa, this group will deprotonate to form a phenoxide anion. The ionized form is significantly more polar and thus more water-soluble than the neutral form. Therefore, the aqueous solubility of this compound is expected to increase dramatically at basic pH.[2]

  • Solvent Polarity: The choice of solvent is the most critical factor. Polar protic solvents (e.g., water, ethanol, methanol) can engage in hydrogen bonding with the amide and hydroxyl groups, promoting solubility. Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors. Non-polar solvents (e.g., hexane, toluene) are unlikely to be effective solvents, as they cannot form strong interactions with the polar moieties of the molecule.[12]

  • Polymorphism: The existence of different crystalline forms (polymorphs) can have a profound impact on solubility. Metastable polymorphs have higher free energy and are generally more soluble than the most stable crystalline form. It is essential to characterize the solid form of the material being tested to ensure consistency.

  • Particle Size: While particle size does not affect the thermodynamic equilibrium solubility, it significantly impacts the rate of dissolution.[2][3] Smaller particles have a larger surface area-to-volume ratio, leading to faster dissolution and allowing equilibrium to be reached more quickly.[3]

Caption: Factors influencing the solubility and dissolution rate of a compound.

Experimental Determination of Solubility

While computational models can predict solubility, experimental determination remains the gold standard for accuracy.[13][14] The Shake-Flask method is the most reliable and widely recognized technique for measuring equilibrium solubility.[11][15]

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of this protocol lies in its design, which ensures that true thermodynamic equilibrium is achieved and verified.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient duration to allow the solution to reach saturation. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified.[7][16]

Detailed Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an amount of this compound known to be in excess of its expected solubility into a series of glass vials (e.g., 20 mg into 2 mL of solvent). Using multiple vials allows for time-point analysis to confirm equilibrium.

    • Add a precise volume of the pre-equilibrated solvent of choice to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C).[17]

    • Agitate the samples at a constant, moderate speed. The goal is to keep the solid suspended, not to vigorously mix, which could cause particle attrition.[17]

    • Causality Check: Agitation must be continuous to ensure the entire solvent volume is consistently exposed to the solid surface, facilitating the dissolution process until the rates of dissolution and precipitation are equal.

  • Equilibrium Confirmation (The Self-Validating Step):

    • At predetermined time points (e.g., 24, 48, and 72 hours), remove one vial for analysis.

    • Allow the vial to rest at the experimental temperature for a short period (e.g., 30 minutes) to let larger particles settle.

    • Sample the supernatant. To separate the undissolved solid, either:

      • Centrifuge the vial at the experimental temperature and carefully draw off the supernatant.

      • Filter the suspension using a syringe filter (e.g., 0.22 or 0.45 µm PVDF/PTFE) that is chemically compatible with the solvent and does not adsorb the solute. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

    • Trustworthiness Check: Equilibrium is confirmed when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are statistically identical. If the concentration continues to rise, the equilibration time must be extended.[18]

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Determine the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Caption: Standard workflow for the Shake-Flask solubility measurement protocol.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method for its high specificity, sensitivity, and accuracy, especially in complex matrices.[10][19]

  • Protocol Outline:

    • System: A Reverse-Phase HPLC (RP-HPLC) system with a C18 column is typically suitable for a molecule with the polarity of this compound.[10]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a sharp peak with a reasonable retention time.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (λₘₐₓ).

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.999).

    • Sample Analysis: Inject the diluted filtrate from the shake-flask experiment and determine its concentration by interpolating its peak area from the calibration curve.[20]

B. UV-Vis Spectrophotometry This is a simpler, faster alternative if this compound is the only UV-absorbing species in the solution.[21][22]

  • Protocol Outline:

    • Determine λₘₐₓ: Scan a dilute solution of this compound across the UV-Vis spectrum (approx. 200-400 nm) to find the wavelength of maximum absorbance.

    • Calibration: Prepare a series of standard solutions and measure the absorbance of each at the determined λₘₐₓ. Plot a calibration curve of absorbance versus concentration, which must be linear according to the Beer-Lambert law.[23]

    • Sample Analysis: Measure the absorbance of the diluted filtrate and use the calibration curve to calculate the concentration.

Solubility Data of this compound

As of this guide's publication, comprehensive, publicly available datasets detailing the solubility of this compound across a wide range of pharmaceutically relevant solvents are scarce. The execution of the protocols detailed in Section 4 is therefore a prerequisite for any research or development program involving this compound. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 2: Experimental Solubility Data Template for this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Molar Solubility
Water (pH 7.4) 25
Water (pH 7.4) 37
0.1 M HCl (pH ~1.2) 37
Acetate Buffer (pH 4.5) 37
Phosphate Buffer (pH 6.8) 37
Ethanol 25
Methanol 25
Acetone 25
Dimethyl Sulfoxide (DMSO) 25

| Polyethylene Glycol 400 | 25 | | | |

Analysis, Implications, and Future Directions

Once populated, the solubility data table provides invaluable insights. A high solubility in buffers from pH 1.2 to 6.8 would suggest that the compound is a Biopharmaceutics Classification System (BCS) Class 1 or 3 candidate, with solubility unlikely to be a barrier to oral absorption.[3] Conversely, low aqueous solubility (<0.1 mg/mL) would classify it as BCS Class 2 or 4 and necessitate enabling formulation strategies such as amorphous solid dispersions, particle size reduction, or lipid-based formulations.[5]

The data also guides process chemistry. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for crystallization.[6] Understanding the solubility in organic solvents is critical for synthesis workups, chromatography, and purification.

This guide provides the framework for a foundational and indispensable step in the scientific evaluation of this compound. The rigorous, systematic generation of solubility data is not merely a data collection exercise; it is a critical investment that informs project direction, mitigates risk, and ultimately accelerates the path from discovery to application.

References

  • Enhanced Determination of 3,4‐Bis(3‐Nitrofurazan‐4‐yl)Furoxan Solubility in Formic Acid Binary Mixed Solvents: Integrating Hansen Solubility Parameters and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. (n.d.). ResearchGate. Available from: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2022). IJNRD. Available from: [Link]

  • Solubility Parameters: Theory and Application. (n.d.). American Institute for Conservation. Available from: [Link]

  • 4-Hydroxybutanenitrile. (n.d.). PubChem. Available from: [Link]

  • This compound. (n.d.). PubChemLite. Available from: [Link]

  • Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. (2018). Journal of Chemical & Engineering Data. Available from: [Link]

  • This compound. (n.d.). PubChem. Available from: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2018). MDPI. Available from: [Link]

  • Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradatio. (2022). ResearchGate. Available from: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (n.d.). Journal of the American Chemical Society. Available from: [Link]

  • Development and validation of a HPLC–QTOF-MS method for the determination of GHB-β-O-glucuronide and GHB-4-sulfate in plasma and urine. (2025). ResearchGate. Available from: [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Available from: [Link]

  • Using Spectrophotometer To Determine Concentration (UV/VIS). (2018). PROAnalytics. Available from: [Link]

  • Qualitative and quantitative methods to determine miscibility in amorphous drug–polymer systems. (n.d.). Kinam Park. Available from: [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Available from: [Link]

  • Non-miscible Solvent Large Volume Injection – HPLC/DAD method for determination of Butylated Hydroxyanisole in Lovastatin and. (n.d.). Available from: [Link] DAD_method_for_determination_of_Butylated_Hydroxyanisole_in_Lovastatin_and_Simvastatin_pharmaceutical_formulations

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available from: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Available from: [Link]

  • How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (n.d.). Available from: [Link]

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv. Available from: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Available from: [Link]

  • Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. (n.d.). Persee. Available from: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2012). SciELO. Available from: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Available from: [Link]

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). PubMed Central. Available from: [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Available from: [Link]

  • N-(4-Hydroxyphenyl)butanamide. (n.d.). Pharmaffiliates. Available from: [Link]

  • Chemical Properties of Butanoic acid, 4-hydroxy- (CAS 591-81-1). (n.d.). Cheméo. Available from: [Link]

  • Other Practical Solubility Scales. (n.d.). Available from: [Link]

  • Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry. (2025). PubMed Central. Available from: [Link]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents. (2023). PubMed Central. Available from: [Link]

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An In-depth Technical Guide to 4'-Hydroxybutyranilide: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxybutyranilide, also known as N-(4-hydroxyphenyl)butanamide, is an organic compound belonging to the anilide class. It is characterized by a butyramide group attached to the nitrogen of a 4-aminophenol moiety. With the chemical formula C10H13NO2, this compound serves as a valuable intermediate in organic synthesis and has garnered interest within the pharmaceutical and drug development sectors.[1][2] Its structural features, particularly the presence of a hydroxyl group and an amide linkage, make it a scaffold for the synthesis of various derivatives with potential biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential therapeutic applications of this compound, with a core focus on its melting point as a critical parameter for its identification and purity assessment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C10H13NO2[1]
Molecular Weight 179.22 g/mol [3]
CAS Number 101-91-7[1][3]
Melting Point 137-141 °C[4]
Boiling Point 395.3 °C at 760 mmHg[4]
Appearance Not explicitly stated, likely a solid at room temperature[3]
Synonyms N-(4-Hydroxyphenyl)butanamide, 4-Butyramidophenol, N-Butyryl-p-aminophenol[1][2][3]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminophenol

  • Butyryl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable inert solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminophenol in a suitable inert solvent such as dichloromethane. The flask should be placed in an ice bath to maintain a low temperature during the initial stages of the reaction.

  • Addition of Base: Add a stoichiometric equivalent of a base, such as pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

  • Acylation: Slowly add butyryl chloride, dissolved in the same solvent, to the stirred solution of 4-aminophenol and pyridine from the dropping funnel. The addition should be done dropwise to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl solution to remove excess pyridine.

    • Wash with a saturated NaHCO3 solution to neutralize any remaining acid.

    • Wash with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

In-depth Focus: The Melting Point of this compound

The melting point of a crystalline solid is a critical physical constant used for both identification and purity assessment. For this compound, the reported melting point is in the range of 137-141 °C .[4] A sharp melting range (typically 1-2 °C) is indicative of a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Factors Influencing the Melting Point

Several factors can influence the observed melting point of this compound:

  • Purity: The presence of impurities disrupts the crystal lattice of the compound, leading to a depression and broadening of the melting point range. This is a colligative property, meaning it depends on the concentration of the solute (impurity) but not on its identity.

  • Crystalline Structure: The arrangement of molecules in the solid-state, or its crystal polymorphism, can significantly affect the melting point. Different polymorphic forms of the same compound will have different melting points.

  • Intermolecular Forces: The strength of intermolecular forces, such as hydrogen bonding (due to the hydroxyl and amide groups) and van der Waals forces, plays a crucial role. Stronger intermolecular forces require more energy to overcome, resulting in a higher melting point.

  • Rate of Heating: The rate at which the sample is heated during the melting point determination can affect the observed range. A rapid heating rate may not allow for thermal equilibrium to be established between the sample and the thermometer, leading to an artificially elevated and broader melting range.

Experimental Protocol: Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Reporting: Report the melting point as a range, for example, 138-140 °C.

Relevance in Drug Development and Therapeutic Potential

While this compound itself is not a widely recognized therapeutic agent, its core structure is a key component in the design and synthesis of novel drug candidates. The anilide and hydroxyphenyl moieties are present in numerous biologically active molecules.

Scaffold for Matrix Metalloproteinase (MMP) Inhibitors

Derivatives of the closely related N-hydroxybutanamide have shown significant promise as inhibitors of matrix metalloproteinases (MMPs).[5] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[5]

The hydroxamate group (-CONHOH), which can be introduced into derivatives of this compound, is a potent zinc-chelating group and is a common feature in many MMP inhibitors. By chelating the zinc ion in the active site of the MMP, these inhibitors block its enzymatic activity. An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, which shares structural similarities with potential derivatives of this compound, has demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 and has shown antitumor and antimetastatic effects in preclinical models.[5]

Signaling Pathway of MMP Inhibition in Cancer

The diagram below illustrates the general mechanism by which MMP inhibitors can impede cancer progression.

MMP_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell MMPs MMPs ECM Extracellular Matrix (Collagen, etc.) MMPs->ECM Degradation GFs_inactive Inactive Growth Factors MMPs->GFs_inactive Activation Invasion Invasion & Metastasis GFs_active Active Growth Factors GFs_inactive->GFs_active GF_receptor Growth Factor Receptor Proliferation Cell Proliferation & Survival GF_receptor->Proliferation MMP_inhibitor This compound Derivative (MMP Inhibitor) MMP_inhibitor->MMPs GFs_active->GF_receptor Binding ECM_degraded Degraded ECM ECM_degraded->Invasion Facilitates

Caption: Mechanism of MMP inhibition by this compound derivatives in cancer.

Potential as GABA Transporter (GAT) Inhibitors

Derivatives of 4-hydroxybutanamide are also being explored as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[6] GABA is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting the reuptake of GABA from the synaptic cleft, GAT inhibitors can increase GABAergic signaling, which has therapeutic potential for conditions such as epilepsy, anxiety, and pain.[6] The 4'-hydroxyphenyl group in this compound could be a key pharmacophore for designing selective GAT inhibitors.

Safety and Handling

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]

Conclusion

This compound is a compound with well-defined physicochemical properties, most notably its melting point of 137-141 °C, which serves as a crucial parameter for its identification and purity assessment. While its direct therapeutic applications are not established, its chemical structure represents a valuable scaffold for the development of novel drug candidates, particularly in the areas of oncology and neuroscience. The synthesis of this compound can be readily achieved through standard organic chemistry techniques, providing a foundation for the exploration of its derivatives as potential inhibitors of MMPs and GATs. Further research into the biological activities of this compound and its analogues is warranted to fully elucidate their therapeutic potential.

References

  • MDPI. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Available from: [Link].

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A Technical Guide to the Purity Standards of 4'-Hydroxybutyranilide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the purity standards for 4'-Hydroxybutyranilide (N-(4-hydroxyphenyl)butanamide), a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of impurity profiling, analytical methodologies, and the establishment of scientifically sound acceptance criteria to ensure the quality and safety of the final active pharmaceutical ingredient (API).

The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as any impurities present can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[1] A robust understanding and control of the impurity profile of this compound are therefore not merely a matter of quality control but a fundamental requirement for regulatory compliance and patient safety.

Understanding the Impurity Landscape of this compound

A comprehensive impurity profile for this compound must consider potential impurities arising from the manufacturing process and those formed during storage due to degradation.

Process-Related Impurities

The most common synthetic route to this compound involves the acylation of p-aminophenol with a butyrylating agent, such as butyryl chloride or butyric anhydride.[2][3] Based on this, the following process-related impurities can be anticipated:

  • Starting Materials:

    • p-Aminophenol: Unreacted p-aminophenol is a likely impurity. Its control is critical as it is a known impurity in many acetaminophen preparations and can be toxic at higher levels.[4][5]

    • Butyric Acid/Butyryl Chloride/Butyric Anhydride: Residual acylating agents and their hydrolysis products may be present.

  • By-products:

    • O-Acylated Impurity (4-aminophenyl butyrate): Acylation can occur at the hydroxyl group of p-aminophenol, leading to the formation of this isomeric impurity.

    • Di-acylated Impurity (N,O-dibutyryl-p-aminophenol): Acylation at both the amino and hydroxyl groups can lead to this by-product.

    • Polymers and Oligomers: Side reactions can lead to the formation of higher molecular weight species.

  • Reagents and Solvents: Residual solvents, catalysts, and other reagents used in the synthesis and purification steps are also potential impurities.

The following diagram illustrates the primary synthetic pathway and the formation of key process-related impurities.

Synthetic Pathway and Potential Impurities cluster_reactants Starting Materials cluster_products Products & Impurities p_aminophenol p-Aminophenol main_product This compound p_aminophenol->main_product + Butyryl Chloride o_acylated O-Acylated Impurity p_aminophenol->o_acylated Side Reaction butyryl_chloride Butyryl Chloride butyryl_chloride->main_product di_acylated Di-acylated Impurity main_product->di_acylated Further Acylation o_acylated->di_acylated + Butyryl Chloride

Caption: Synthesis of this compound and formation of major process-related impurities.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, ensuring the stability-indicating nature of the analytical methods.[6] Key degradation pathways for anilide compounds include:

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of p-aminophenol and butyric acid.

  • Oxidation: The phenolic hydroxyl group and the aniline moiety are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-imines.[7][8]

Establishing Purity Standards and Acceptance Criteria

In the absence of a specific monograph in major pharmacopeias (e.g., USP, Ph. Eur.), the establishment of purity standards for this compound should be based on a combination of regulatory guidelines, toxicological data, and batch data from the manufacturing process.

Regulatory Framework

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, provide a framework for setting acceptance criteria.[9] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Any Unspecified Impurity> 0.05%> 0.10%> 0.15%
Total Impurities--Typically ≤ 1.0%

Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance with a Maximum Daily Dose ≤ 2g/day.

For non-pharmacopeial substances, guidelines from regulatory bodies like the FDA and EMA provide principles for establishing clinically relevant acceptance criteria.[9][10][11]

Proposed Purity Specifications

Based on general principles and typical requirements for pharmaceutical intermediates, the following specifications are proposed for this compound:

TestAcceptance Criteria
Appearance White to off-white crystalline powder
Identification (IR, NMR) Conforms to the structure
Assay (HPLC) 98.0% to 102.0% (on anhydrous basis)
Water Content (Karl Fischer) ≤ 0.5%
Residue on Ignition ≤ 0.1%
Heavy Metals ≤ 10 ppm
Individual Unspecified Impurity (HPLC) ≤ 0.10%
Total Impurities (HPLC) ≤ 0.5%
Residual Solvents Meets ICH Q3C limits

Table 2: Proposed Purity Specifications for this compound.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is necessary to fully characterize the purity of this compound and to quantify its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assay determination and impurity profiling due to its high resolution and sensitivity. A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 245 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the test sample in methanol to obtain a similar concentration.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

The following diagram outlines the workflow for HPLC method development and validation.

HPLC Method Development & Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) col_select Column & Mobile Phase Selection grad_opt Gradient Optimization col_select->grad_opt param_adj Parameter Adjustment (Flow, Temp) grad_opt->param_adj specificity Specificity param_adj->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain process-related impurities that may not be amenable to HPLC.[12][13][14][15]

  • Chromatographic System:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

    • Injector Temperature: 250 °C

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or methanol) to achieve a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any isolated, unknown impurities.[16][17] Both ¹H and ¹³C NMR should be performed to confirm the identity of this compound and to characterize impurities.

Other Techniques
  • Infrared (IR) Spectroscopy: Used for the initial identification and confirmation of the functional groups present in the molecule.

  • Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns for structural confirmation.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess polymorphic purity.

  • Karl Fischer Titration: The standard method for determining water content.

Conclusion

Ensuring the purity of this compound is a critical step in the development of safe and effective pharmaceuticals. A thorough understanding of potential process-related impurities and degradation products, coupled with the implementation of robust, validated analytical methods, is essential. By establishing scientifically justified purity standards based on regulatory guidelines and comprehensive analytical data, drug development professionals can confidently advance their synthetic programs, ensuring the quality of the final API and the safety of patients.

References

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  • Google Patents. US3717680A - PURIFICATION OF p-AMINOPHENOL.
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  • López-Vidal, S., et al. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst.
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  • Ma, Y., et al. Combination of oxidative and reductive effects of phenolic compounds on the degradation of aniline disinfection by-products by free radicals.
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An In-depth Technical Guide to the Potential Biological Activity of 4'-Hydroxybutyranilide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

4'-Hydroxybutyranilide, a molecule belonging to the p-aminophenol class of compounds, presents a compelling case for focused biological investigation. While direct extensive research on this specific molecule is nascent, its structural analogy to well-characterized pharmacologically active agents, most notably paracetamol (acetaminophen), provides a strong rationale for predicting its potential therapeutic activities. This guide synthesizes the current understanding of related compounds to build a predictive framework for the biological activities of this compound. We will delve into its potential as an analgesic and antipyretic agent, exploring the mechanistic avenues of the endocannabinoid and vanilloid systems. Furthermore, drawing from the broader family of butyrate derivatives, we will consider its potential antimicrobial and neuromodulatory effects. This document is intended to serve as a foundational resource, providing not only a theoretical basis for the potential of this compound but also a practical roadmap for its experimental validation.

Introduction to this compound: A Molecule of Latent Potential

This compound, with the chemical formula C10H13NO2, is a derivative of p-aminophenol, a class of compounds known for their analgesic and antipyretic properties.[1] Its structure, featuring a butyramide group attached to the nitrogen of p-aminophenol, distinguishes it from its more famous cousin, paracetamol, which possesses an acetamide group. This seemingly minor structural modification could have significant implications for its pharmacokinetic profile, metabolic fate, and, most importantly, its biological activity. The exploration of such analogs is a cornerstone of medicinal chemistry, as subtle changes can lead to enhanced efficacy, improved safety profiles, or even novel therapeutic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC10H13NO2[2]
Molecular Weight179.22 g/mol [2]
IUPAC NameN-(4-hydroxyphenyl)butanamide[3]
CAS Number101-91-7[2]

Predicted Biological Activities and Mechanistic Insights

Based on the extensive research conducted on structurally similar compounds, we can hypothesize several key biological activities for this compound.

Analgesic and Antipyretic Potential: Following the Footsteps of Paracetamol

The most evident potential for this compound lies in its structural similarity to paracetamol. Paracetamol's analgesic and antipyretic effects are now understood to be mediated, at least in part, by its active metabolite, AM404 (N-arachidonoylphenolamine).[4][5] AM404 is formed in the brain and periphery through the conjugation of p-aminophenol with arachidonic acid.[4][6] Given that this compound shares the p-aminophenol core, it is plausible that it could also be metabolized to a similar active compound or exert its effects through related pathways.

Potential Mechanisms of Action:

  • Endocannabinoid System Modulation: AM404 is known to inhibit the reuptake of the endogenous cannabinoid anandamide, thereby increasing its synaptic concentration and leading to analgesic effects.[4] It is hypothesized that this compound or its metabolites could exhibit similar activity on the endocannabinoid transporter.

  • TRPV1 Channel Activation: AM404 is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[7][8] This activation in the central nervous system contributes to its analgesic properties.

  • Direct Inhibition of Sodium Channels: Recent studies have shown that AM404 can directly inhibit voltage-gated sodium channels (NaV1.7 and NaV1.8) in nociceptive neurons, thereby reducing neuronal excitability and pain transmission.[6]

Experimental Workflow for Investigating Analgesic and Antipyretic Activity

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models faa_inhibition FAAH Inhibition Assay hot_plate Hot Plate Test (Analgesia) faa_inhibition->hot_plate trpa1_activation TRPV1 Activation Assay (Calcium Imaging) formalin Formalin Test (Analgesia) trpa1_activation->formalin nav_inhibition Sodium Channel Inhibition (Patch Clamp) nav_inhibition->hot_plate lps_fever LPS-Induced Fever (Antipyresis) compound This compound compound->faa_inhibition Assess endocannabinoid modulation compound->trpa1_activation Evaluate vanilloid receptor interaction compound->nav_inhibition Determine effect on neuronal excitability

Caption: A proposed experimental workflow to evaluate the analgesic and antipyretic potential of this compound.

Antimicrobial Activity: A Lesson from Butyrate Derivatives

Research into hydroxylated derivatives of butyrate has revealed their ability to induce the expression of antimicrobial peptides (AMPs) in macrophages.[9] This suggests a potential role for this compound in modulating the innate immune response. The butyrate moiety in its structure could be the key to this activity.

Potential Mechanism of Action:

  • Upregulation of Antimicrobial Peptides: 4-hydroxybutyrate has been shown to upregulate AMP expression, enhancing resistance to bacterial contamination.[9] this compound may act similarly, bolstering the host's defense mechanisms.

Experimental Protocol: Assessing Antimicrobial Peptide Induction

  • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human macrophage cell line (e.g., THP-1) in appropriate media.

  • Treatment: Treat the macrophage cultures with varying concentrations of this compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., lipopolysaccharide or a known AMP inducer).

  • RNA Extraction and qRT-PCR: Isolate total RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key AMP genes (e.g., Camp, Defb1 in mice; CAMP, DEFB1 in humans).

  • Protein Analysis: Perform an enzyme-linked immunosorbent assay (ELISA) or Western blotting on cell lysates or culture supernatants to quantify the protein levels of specific AMPs.

  • Functional Assay: Co-culture the treated macrophages with a non-pathogenic strain of bacteria (e.g., E. coli K12) and assess bacterial viability using colony-forming unit (CFU) assays to determine the functional consequence of AMP induction.

Neuromodulatory Effects: Insights from 4-Hydroxybutanamide Derivatives

Derivatives of 4-hydroxybutanamide have been investigated as inhibitors of GABA transporters (GATs), particularly GAT-1.[10] By blocking the reuptake of the inhibitory neurotransmitter GABA, these compounds can enhance inhibitory signaling in the brain, suggesting potential applications in neurological disorders.[10] The structural similarity of this compound to this class of compounds warrants an investigation into its effects on GABAergic neurotransmission.

Potential Mechanism of Action:

  • GABA Transporter Inhibition: this compound may inhibit one or more subtypes of GABA transporters, leading to increased extracellular GABA levels and enhanced inhibitory neurotransmission.

Signaling Pathway of Potential GABA Transporter Inhibition

G cluster_synapse Synaptic Cleft gaba_release GABA Release gaba_receptors Postsynaptic GABA Receptors (GABA-A/B) gaba_release->gaba_receptors Binds to gat1 GABA Transporter (GAT-1) gaba_release->gat1 Target for inhibitory_signal Inhibitory Signal gaba_receptors->inhibitory_signal Initiates gaba_reuptake GABA Reuptake gat1->gaba_reuptake Mediates compound This compound compound->gat1 Potential Inhibition

Sources

Technical Guide: 4'-Hydroxybutyranilide Safety, Handling, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 101-91-7 | Formula: C₁₀H₁₃NO₂ | Synonyms: N-(4-Hydroxyphenyl)butanamide, N-Butyryl-p-aminophenol[1][2][3]

Executive Summary

4'-Hydroxybutyranilide is a structural analog of Acetaminophen (Paracetamol) where the acetyl group is replaced by a butyryl chain. While often utilized as a chemical intermediate or a reference standard in structure-activity relationship (SAR) studies of analgesics, it presents specific stability and toxicity challenges. This guide provides a technical framework for the safe handling, synthesis of reference material, and analytical control of this compound, distinguishing it from related impurities like 4-Aminophenol (Paracetamol Impurity K).

Part 1: Chemical Identity & Physicochemical Profile[4]

Understanding the physical properties is the first line of defense in establishing safety protocols.

PropertySpecificationRelevance to Handling
CAS Number 101-91-7Unique Identifier for inventory/SDS.
Molecular Weight 179.22 g/mol Calculation of molarity for standards.[4]
Appearance White to off-white crystalline powderVisual purity check; discoloration implies oxidation.
Melting Point 139–141 °CVerification of identity; high enough to be solid at RT.
Solubility Soluble in MeOH, EtOH, DMSO; poor in waterRequires organic solvents for stock solution prep.
pKa ~9.5 (Phenolic OH)pH-dependent solubility; ionizes in basic media.
Part 2: Toxicology & Safety Assessment

Core Hazard: The primary toxicological concern with this compound is its metabolic or hydrolytic conversion to 4-Aminophenol , a known nephrotoxin and skin sensitizer.

2.1 Mechanism of Toxicity (The "Why")

Unlike simple irritants, anilides can undergo hydrolysis in vivo or in vitro under acidic/basic conditions.

  • Direct Effect: Causes Skin Irritation (H315), Eye Irritation (H319), and Respiratory Irritation (H335).[3]

  • Latent Effect: Hydrolysis yields butyric acid and 4-aminophenol. The latter oxidizes to quinone imines, which deplete glutathione and cause renal tubular necrosis.

2.2 Visualizing the Hazard Pathway

The following diagram illustrates the degradation logic that dictates our safety constraints.

ToxicityPathway Compound This compound (CAS 101-91-7) Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Compound->Hydrolysis Metabolite1 4-Aminophenol (Nephrotoxin) Hydrolysis->Metabolite1 Major Hazard Metabolite2 Butyric Acid (Irritant) Hydrolysis->Metabolite2 Toxicity Renal/Hepatic Damage Metabolite1->Toxicity Oxidation to Quinone Imine

Figure 1: Hydrolytic degradation pathway leading to toxic metabolites.

Part 3: Handling & Storage Protocols[9]

Trustworthiness Rule: Treat all powders as if they are their most toxic metabolite.

3.1 Engineering Controls
  • Primary Barrier: All weighing and transfer of the solid must occur within a Class II Biological Safety Cabinet or a certified Chemical Fume Hood.

  • Airflow: Face velocity must be maintained at 0.5 m/s (100 fpm) to prevent dust regurgitation.

3.2 Personal Protective Equipment (PPE)
  • Gloves: Nitrile (Double-gloving recommended). Anilides can permeate latex.

  • Respiratory: If working outside a hood (not recommended), use an N95 or P100 particulate respirator.

  • Eyes: Chemical splash goggles.

3.3 Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent phenolic oxidation (browning).

  • Incompatibility: Keep away from strong oxidizing agents and strong acids (triggers hydrolysis).

Part 4: Experimental Protocols
4.1 Synthesis of Reference Standard

Context: Researchers often require this compound as an impurity marker or internal standard. Reaction: Acylation of 4-aminophenol with butyric anhydride.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, suspend 4-Aminophenol (10.9 g, 0.1 mol) in Water (30 mL) .

  • Acylation: Add Butyric Anhydride (17.4 g, 0.11 mol) dropwise over 15 minutes while stirring vigorously.

    • Note: The reaction is exothermic. Maintain temperature <60°C to prevent di-acylation (O-acylation).

  • Heating: Heat the mixture to gentle reflux for 30 minutes to ensure completion.

  • Crystallization: Cool the solution in an ice bath (0–5°C). The product will precipitate as white crystals.

  • Purification: Filter the solid. Recrystallize from 50% aqueous ethanol to remove unreacted 4-aminophenol (which is highly soluble in water) and butyric acid.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

    • Target Yield: ~85-90%.

    • Target MP: 139–141°C.

4.2 Analytical Detection (HPLC-UV)

Context: Validated method for detecting this compound in the presence of Paracetamol.

ParameterCondition
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5%→80% B
Flow Rate 1.0 mL/min
Detection UV @ 245 nm (Max absorption for acetanilides)
Retention Time Expect elution after Paracetamol due to the longer butyryl chain increasing lipophilicity.
4.3 Analytical Workflow Visualization

AnalyticalWorkflow Sample Sample Preparation (Dissolve in MeOH) Filter Filtration (0.22 µm PTFE) Sample->Filter Remove Particulates Injection HPLC Injection (10 µL) Filter->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection @ 245nm Separation->Detection Data Integration & Quant (External Std Method) Detection->Data

Figure 2: Standardized workflow for HPLC analysis of anilide derivatives.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66874, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - N-(4-hydroxyphenyl)butanamide (CAS 101-91-7). Retrieved from [Link]

  • PrepChem. Preparation of 4-aminophenol (Precursor handling context). Retrieved from [Link]

  • Stenutz, R. Data Sheet: N-(4-hydroxyphenyl)butanamide. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Throughput Quantification of 4'-Hydroxybutyranilide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4'-Hydroxybutyranilide in human plasma. The described method utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, ensuring high selectivity and throughput suitable for pharmacokinetic studies and clinical research. The protocol details every critical step, from sample collection and preparation using protein precipitation to the specifics of the chromatographic separation and mass spectrometric detection. All procedures are designed to meet the rigorous standards of international bioanalytical method validation guidelines.

Introduction: The Rationale for a Validated Bioanalytical Method

This compound, also known as N-(4-hydroxyphenyl)butanamide, is a compound of interest in various stages of drug development and metabolism studies. Accurate quantification of this analyte in biological matrices such as plasma is paramount for determining its pharmacokinetic profile, assessing bioavailability, and understanding its metabolic fate. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range[1][2].

The development of a reliable bioanalytical method is a multi-step process that requires careful optimization and thorough validation to ensure the integrity of the generated data. This application note is structured to guide researchers through the entire workflow, from the initial considerations of sample handling to the final data interpretation, all grounded in established scientific principles and regulatory expectations.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂PubChem
Molecular Weight179.22 g/mol PubChem
IUPAC NameN-(4-hydroxyphenyl)butanamidePubChem
AppearanceSolid (predicted)---
SolubilityPredicted to be soluble in organic solvents like methanol and acetonitrile---

Method Overview: A Strategic Approach to Quantification

The quantification of this compound is achieved through a streamlined workflow designed for efficiency and accuracy. The core components of this method are:

  • Sample Preparation: Protein precipitation is selected for its simplicity, speed, and suitability for high-throughput analysis.

  • Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the ideal choice to compensate for variability during sample processing and analysis[3][4][5]. If a SIL-IS is not available, a structurally similar analog can be used, but requires more rigorous validation of its tracking capabilities.

  • Chromatographic Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) is employed to separate this compound from endogenous plasma components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Aliquot P2 Spike with Internal Standard P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant P5->A1 A2 HPLC Separation (Reversed-Phase C18) A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Tandem MS Detection (MRM Mode) A3->A4 D1 Peak Integration A4->D1 D2 Analyte/IS Peak Area Ratio D1->D2 D3 Calibration Curve Construction D2->D3 D4 Concentration Calculation D3->D4

Figure 1: Overall workflow for the quantification of this compound in plasma.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

The preparation of accurate calibration standards and quality control (QC) samples is fundamental to a reliable quantitative bioanalytical method.

Protocol 3.2.1: Stock Solution Preparation

  • Analyte Primary Stock (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Primary Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards and QC samples.

Protocol 3.2.2: Calibration Standards and QC Sample Preparation

  • Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of this compound to achieve a concentration range that covers the expected in-study sample concentrations.

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. QC samples should be prepared from a separate weighing of the reference standard than the calibration standards[6].

Table 1: Example Concentration Levels for Calibration Standards and QC Samples

Sample TypeConcentration (ng/mL)
Calibration Standard 1 (LLOQ)1
Calibration Standard 22
Calibration Standard 35
Calibration Standard 410
Calibration Standard 550
Calibration Standard 6100
Calibration Standard 7500
Calibration Standard 8 (ULOQ)1000
Low QC3
Mid QC80
High QC800
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.

Protocol 3.3.1: Protein Precipitation Procedure

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

ProteinPrecipitation Start 100 µL Plasma IS Add 10 µL IS Start->IS Precip Add 300 µL Cold Acetonitrile IS->Precip Vortex Vortex 30 sec Precip->Vortex Centrifuge Centrifuge 14,000 x g, 10 min Vortex->Centrifuge Supernatant Transfer 200 µL Supernatant Centrifuge->Supernatant End To LC-MS/MS Supernatant->End

Figure 2: Step-by-step protein precipitation workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended ConditionRationale
Liquid Chromatography
HPLC SystemAgilent 1290 Infinity II or equivalentProvides robust and reproducible performance.
ColumnC18, 2.1 x 50 mm, 1.8 µmOffers good retention and peak shape for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient5-95% B over 3 minutesA generic gradient to start with, should be optimized for best separation.[7]
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry
Mass SpectrometerSciex Triple Quad 6500+ or equivalentHigh sensitivity and selectivity for quantitative analysis.
Ionization SourceElectrospray Ionization (ESI), Positive ModeThe amide and phenol groups are amenable to positive ionization.
MRM TransitionsTo be determined by infusionPrecursor and product ions must be optimized for the specific instrument.
Dwell Time50-100 msBalances sensitivity with the number of data points across the peak.
Source Temperature550 °COptimized for efficient desolvation.
IonSpray Voltage5500 VOptimized for efficient ionization.

Protocol 3.4.1: MRM Transition Optimization

  • Infuse a standard solution of this compound (e.g., 100 ng/mL) directly into the mass spectrometer to determine the precursor ion (Q1), which will likely be the [M+H]⁺ ion.

  • Perform a product ion scan to identify the most abundant and stable fragment ions (Q3).

  • Select the most intense and specific precursor-to-product ion transition for quantification and a second transition for confirmation.

  • Repeat the process for the internal standard.

Bioanalytical Method Validation

The developed method must be validated according to the guidelines set by regulatory agencies such as the FDA and EMA to ensure its reliability for the analysis of study samples.

Validation Parameters

The following parameters must be assessed during method validation:

  • Selectivity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components.

  • Calibration Curve: The relationship between the analyte concentration and the instrument response. A linear regression with appropriate weighting (e.g., 1/x²) is typically used[8].

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between replicate measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Table 3: Acceptance Criteria for Method Validation (based on FDA/EMA guidelines)

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Calibration Curve (r²) ≥0.99
Selectivity No significant interference at the retention time of the analyte and IS in at least 6 different sources of blank matrix.
Matrix Factor The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte concentration should be within ±15% of the nominal concentration.

Data Analysis and Reporting

  • Integrate the chromatographic peaks for this compound and its internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the QC and unknown samples.

  • All results should be reported with appropriate units (e.g., ng/mL) and should include the performance of the QC samples in each analytical run.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The use of protein precipitation for sample preparation makes it amenable to the analysis of a large number of samples, which is typical in clinical and preclinical studies. Adherence to the described validation procedures will ensure the generation of high-quality, reliable data that can confidently be used in regulatory submissions and for critical decisions in drug development.

References

  • Bich, C., et al. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (112), 54082.
  • Kim, J., et al. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • van der Nagel, B. C. H., et al. (2018). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 40(3), 349-356.
  • Jain, R., et al. (2015). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Beni-Suef University Journal of Basic and Applied Sciences, 4(1), 25-36.
  • Boltia, S. A., et al. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Xie, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 13-21.
  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • Wang, L., & Wang, Y. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review, 19(5).
  • World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • Muscalu, A. M., et al. (2021). Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples. Molecules, 26(11), 3236.
  • Christianson, C. (2025, October 1).
  • Al-Ghananaem, A. A., & Arafat, T. (2025). Development and validation of a UPLC-MS/MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies. Journal of Taibah University Medical Sciences.
  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Van Acker, T., et al. (2017). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry, 89(3), 1945-1953.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024).
  • Wang, S., et al. (2024).
  • Dong, M. W. (2022). Are You Validating Methods for Bioanalytical Samples?.
  • Gauthier, D. (2014). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets.
  • Al-Majed, A. A., et al. (2025).
  • Lowes, S., et al. (2017).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4'-Hydroxybutyranilide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the chromatographic separation and quantification of 4'-Hydroxybutyranilide (CAS: 101-91-7).[1] Often encountered as a lipophilic analog of paracetamol (acetaminophen), a synthetic intermediate, or a specific impurity in the production of butyranilide derivatives, this compound requires a robust Reverse-Phase HPLC (RP-HPLC) method.

Unlike generic protocols, this guide emphasizes the mechanistic rationale behind column selection and mobile phase composition, ensuring the method is adaptable to both Quality Control (QC) environments and R&D metabolic studies.

Target Analyte Profile
PropertyDataRelevance to Method
Chemical Name N-(4-hydroxyphenyl)butanamideAromatic amide with phenolic hydroxyl.[1][2]
Molecular Formula C₁₀H₁₃NO₂MW: 179.22 g/mol .[1]
LogP (Octanol/Water) ~1.7Moderately lipophilic (more retained than Paracetamol, LogP ~0.46).[1]
pKa ~9.5 - 10.0 (Phenolic OH)Analyte is neutral at acidic/neutral pH.[1]
UV Max ~245 nmStrong absorption due to the aromatic ring.[1]

Physicochemical Context & Method Strategy

The "Why" Behind the Parameters

To design a self-validating system, we must address the specific chemistry of this compound:

  • Silanol Interactions: The amide nitrogen and the phenolic oxygen can interact with free silanols on the silica backbone of HPLC columns, leading to peak tailing.[1]

    • Solution: Use a low-pH mobile phase (pH 2.0–3.[1]0) to suppress silanol ionization and keep the analyte in its neutral, protonated form.[1]

  • Hydrophobicity: With a LogP of 1.7, the butyryl chain adds significant hydrophobicity compared to the acetyl group of paracetamol.[1]

    • Solution: A standard C18 column is ideal.[1] The retention time will be longer than paracetamol, requiring a higher percentage of organic modifier (Acetonitrile) or a gradient elution.

  • Detection: The benzamide core provides a distinct chromophore.[1]

    • Solution: UV detection at 245 nm provides optimal sensitivity vs. noise.[1]

Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (or equivalent) with Binary Pump and DAD/VWD Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.[1]

    • Alternative: Waters Symmetry C18 for higher carbon load if retention is too low.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q / HPLC Grade).[1]

    • Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1]

Mobile Phase Preparation[1]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water.[1][3]

    • Preparation: Add 1.0 mL of 85% H₃PO₄ to 1000 mL of water.[1] Filter through 0.22 µm membrane.[1]

  • Solvent B (Organic): 100% Acetonitrile.[1]

Chromatographic Conditions

This method utilizes a gradient to ensure elution of the target peak while cleaning the column of potential lipophilic matrix components.[1]

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 245 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 15 Minutes

Gradient Table:

Time (min) % Solvent A (0.1% H₃PO₄) % Solvent B (ACN) Phase
0.00 90 10 Equilibration
8.00 40 60 Elution Ramp
10.00 10 90 Wash
10.10 90 10 Re-equilibration

| 15.00 | 90 | 10 | End |[1]

Note: this compound is expected to elute between 6.5 and 8.0 minutes depending on system dwell volume.[1]

Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Methanol (solubility is higher in pure MeOH than mobile phase).

  • Sonicate for 5 minutes.

Working Standard (50 µg/mL):

  • Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A/B (50:50) .

    • Critical: Diluting with mobile phase ensures the solvent plug does not distort the peak shape during injection.[1]

Visualizing the Workflow

The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting critical decision points.

HPLC_Workflow Start Start: Sample Acquisition Prep Sample Prep: Dissolve in MeOH -> Dilute in Mobile Phase Start->Prep System System Setup: C18 Column, 30°C Mobile Phase: 0.1% H3PO4 / ACN Prep->System Inject Injection (10 µL) System->Inject Separation Gradient Separation (Hydrophobic Interaction) Inject->Separation Detect UV Detection @ 245 nm Separation->Detect Data Data Analysis: Integrate Peak ~7.0 min Detect->Data QC System Suitability Check: Tailing < 1.5, Resolution > 2.0 Data->QC QC->System Fail (Re-equilibrate) End Report Generation QC->End Pass

Figure 1: Step-by-step analytical workflow for this compound analysis ensuring system suitability compliance.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data is accepted.

ParameterAcceptance LimitRationale
Retention Time (RT) ± 0.2 min of StandardEnsures correct peak identification.
Tailing Factor (T) T ≤ 1.5Indicates minimized secondary silanol interactions.[1]
Theoretical Plates (N) N > 5000Confirms column efficiency.[1]
Precision (RSD) < 1.0% (n=5 injections)Validates injector and pump stability.
Resolution (Rs) > 2.0Required if analyzing impurities/analogs (e.g., Paracetamol).[1]
Troubleshooting Guide
  • Peak Tailing > 1.5: The column may be aging, or the pH is not acidic enough.[1] Ensure Phosphoric acid is added correctly. Consider a "Base Deactivated" (BDS) C18 column.[1]

  • Retention Time Shift: Check the organic/aqueous ratio in the pump mixing. This compound is sensitive to %ACN changes due to its butyl chain.[1]

  • Ghost Peaks: Run a blank injection (Mobile Phase only). If peaks appear, wash the column with 100% ACN for 30 minutes.[1]

References

  • PubChem. (n.d.).[1][2][4] this compound (Compound).[1][2] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]

  • SIELC Technologies. (n.d.).[1] Separation of Butanamide, N-(4-hydroxyphenyl)- on Newcrom R1 HPLC column. Retrieved February 1, 2026, from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). (2025).[1][2][5] Paracetamol Monograph (Related Substances). (General reference for phenolic amide analysis methodology).

Sources

using 4'-Hydroxybutyranilide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4'-Hydroxybutyranilide as a Functional Scaffold Advanced Protocols for Synthesis, Functionalization, and Drug Discovery Applications[1]

Introduction: The Dual-Natured Scaffold

This compound (CAS: 101-91-7), also known as


-(4-hydroxyphenyl)butanamide, is often dismissed simply as a lipophilic analog of Acetaminophen (Paracetamol) or a process impurity.[1] However, in modern medicinal chemistry, it serves as a critical bifunctional intermediate .[1]

Its value lies in its chemical duality:

  • The Phenolic Handle (-OH): A reactive site for O-alkylation or glycosylation, allowing the attachment of solubilizing groups, linkers (for PROTACs), or pharmacophores.[1]

  • The Amide Core (-NH-CO-): A stable, hydrogen-bonding motif that mimics the analgesic pharmacophore of paracetamol but with tunable lipophilicity (

    
     chain vs. 
    
    
    
    chain).[1]

This guide provides validated protocols for synthesizing this scaffold and, more importantly, using it as an intermediate to construct complex ether derivatives (e.g., Bucetin analogs, Nequinate precursors).[1]

Module 1: Upstream Synthesis (Preparation of the Intermediate)[1]

Before using this compound, it must be synthesized with high purity, specifically devoid of di-acylated byproducts (


-dibutyryl species).[1]
Protocol A: Selective N-Acylation of 4-Aminophenol

Objective: Synthesize this compound while preventing esterification of the phenol.[1]

Reagents:

  • 4-Aminophenol (1.0 eq)[1]

  • Butyric Anhydride (1.1 eq)[1]

  • Ethyl Acetate (Solvent)[1]

  • Acetic Acid (Catalyst, 0.1 eq)[1]

Methodology:

  • Dissolution: Suspend 4-Aminophenol (10.9 g, 100 mmol) in Ethyl Acetate (150 mL) at room temperature.

  • Activation: Add Acetic Acid (0.6 mL). Heat the suspension to 50°C.

    • Expert Insight: We use Ethyl Acetate/Acetic Acid instead of aggressive acyl chlorides.[1] The amine is significantly more nucleophilic than the phenol.[1] Under these mild conditions, chemoselectivity is thermodynamic; the amide forms exclusively.[1]

  • Addition: Add Butyric Anhydride (17.4 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Stir at 60°C for 2 hours. The suspension will clear as the product forms, then potentially precipitate as it cools.[1]

  • Workup: Cool to 0°C. Filter the resulting white solid. Wash with cold Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Recrystallize from Ethanol/Water (1:1) if HPLC purity is <98%.[1][2]

Validation Parameters:

Parameter Acceptance Criteria Method
Appearance White to off-white crystalline powder Visual
Melting Point 137–141°C Capillary MP
Purity >98.5% (Area %) HPLC (C18, MeOH/H2O)

| Mass Spec | [M+H]+ = 180.2 | ESI-MS |[1]

Module 2: Downstream Functionalization (Using the Intermediate)

This is the core application. You are using this compound to build a larger molecule via Williamson Ether Synthesis .[1]

Protocol B: Selective O-Alkylation (Ether Synthesis)

Objective: Attach an alkyl chain (e.g., ethyl bromide for Bucetin analogs or complex halides for PROTAC linkers) to the phenolic oxygen without hydrolyzing the amide.[1]

Reagents:

  • This compound (Intermediate from Module 1)[1][2][3]

  • Alkyl Halide (e.g., Bromoethane, 1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Acetone (anhydrous) or DMF (if alkyl halide is unreactive)[1]

Step-by-Step Workflow:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.8 g, 10 mmol) in anhydrous Acetone (30 mL). Add anhydrous

    
     (2.76 g, 20 mmol).
    
    • Critical Control: Do not use NaOH or KOH.[1] Strong hydroxide bases can hydrolyze the amide bond (breaking your scaffold).[1] Carbonate is sufficient to deprotonate the phenol (

      
      ) but too weak to attack the amide.[1]
      
  • Activation: Stir at room temperature for 30 minutes. The mixture will turn slightly yellow as the phenoxide generates.

  • Alkylation: Add the Alkyl Halide (12 mmol) dropwise.

  • Reflux: Heat to reflux (56°C for Acetone) for 6–12 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane).[1]

  • Quench: Cool to room temperature. Filter off the inorganic salts (

    
    ).[1]
    
  • Isolation: Evaporate the filtrate to dryness.

  • Recrystallization: Recrystallize the crude ether from Ethanol.

Module 3: Visualization of Chemical Logic

The following diagram illustrates the synthesis flow and the critical decision points to avoid side reactions (esterification or hydrolysis).

G start 4-Aminophenol intermediate This compound (The Intermediate) start->intermediate Selective N-Acylation (EtOAc, 60°C) side_product O,N-Dibutyryl Impurity (Avoided by Temp Control) start->side_product Over-Acylation (High Temp/Strong Base) reagent1 Butyric Anhydride (Mild Acylation) reagent1->intermediate intermediate->start Hydrolysis Risk (Avoid NaOH) final_product Target Ether (e.g., Bucetin Analog) intermediate->final_product O-Alkylation (Acetone, Reflux) reagent2 Alkyl Halide + K2CO3 (Williamson Ether Synthesis) reagent2->final_product

Caption: Figure 1. Synthetic pathway for generating and utilizing the this compound scaffold. Red paths indicate failure modes (side reactions) to be avoided via protocol controls.

Module 4: Analytical & Biological Context

Analytical Separation (HPLC)

When using this intermediate, you must distinguish it from the starting material (4-AP) and potential hydrolysis products.[1]

  • Column: C18 Reverse Phase (

    
     mm, 5 µm)[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Retention Logic:

    • 4-Aminophenol: ~1.5 min (Polar)[1]

    • Paracetamol (Reference): ~3.2 min[1]

    • This compound: ~4.8 min (Increased lipophilicity due to propyl chain)[1]

    • Target Ether: >6.0 min (Non-polar)[1]

SAR Implications (Why use this intermediate?)

Researchers substitute the acetyl group of paracetamol with the butyryl group of this compound to modulate LogP (Partition Coefficient).[1]

CompoundSubstituentLogP (Approx)Biological Implication
ParacetamolMethyl (

)
0.46High water solubility; rapid clearance.[1]
This compound Propyl (

)
1.62 Enhanced skin permeation; altered metabolism.
Bucetin AnalogEther deriv.[1]>2.0Potential for blood-brain barrier penetration.[1]

Application Note: Use this compound when your lead compound (paracetamol-based) is too hydrophilic to penetrate lipid membranes or when you need to slow down hepatic clearance by steric hindrance at the amide.[1]

References

  • Synthesis & Properties: PubChem Compound Summary for CID 66874, this compound.[1] National Center for Biotechnology Information (2025).[1] Retrieved from [Link]

  • Analog Development: Fujimura, H., & Shinozaki, K. (1996).[1][4] N-(4-Ethoxyphenyl)-3-oxobutanamide and related analogs as analgesic-antipyretics.[1][4] (Contextualizing the ether derivatives of hydroxy-anilides).

  • Intermediate Utility: N-(4-Butanoyl-3-hydroxyphenyl)butanamide as an intermediate for Nequinate.[1] National Institutes of Health (PMC).[1] Retrieved from [Link] (Note: Illustrates the reactivity of the butyranilide scaffold).

Sources

Application Note & Protocol: Strategic Derivatization of 4'-Hydroxybutyranilide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4'-Hydroxybutyranilide, also known as N-(4-hydroxyphenyl)butanamide, is a valuable scaffold in medicinal chemistry due to its structural features, which include a phenolic hydroxyl group and a secondary amide linkage.[1] These functional groups serve as key handles for chemical modification, enabling the systematic alteration of the molecule's physicochemical and pharmacological properties. This guide provides an in-depth exploration of two robust derivatization protocols—O-acylation and Williamson ether synthesis—applied to the this compound core. We will explain the causality behind experimental choices, provide step-by-step methodologies, and detail the analytical techniques required for the structural confirmation and purity assessment of the resulting derivatives. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to generate novel analogs for structure-activity relationship (SAR) studies and lead optimization.

Introduction: The Rationale for Derivatization

In drug discovery, the modification of a parent molecule is a cornerstone of lead optimization. Derivatization allows for the fine-tuning of critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The phenolic hydroxyl group of this compound is a prime target for such modifications.

  • Modulating Polarity and Lipophilicity: Converting the polar hydroxyl group into an ester or ether can significantly increase the molecule's lipophilicity (LogP). This modification can enhance membrane permeability and oral bioavailability.

  • Prodrug Strategies: Acylation of the hydroxyl group can create an ester prodrug. This derivative may be more stable or better absorbed, undergoing subsequent hydrolysis in vivo by esterase enzymes to release the active parent compound.

  • Exploring Structure-Activity Relationships (SAR): The synthesis of a library of derivatives with varying acyl or alkyl groups allows researchers to probe the steric and electronic requirements of the target receptor or enzyme, providing crucial insights for designing more potent and selective agents.[2]

This compound: Core Properties and Safety

Before commencing any synthesis, it is critical to understand the properties and hazards of the starting material.

PropertyValueSource
IUPAC Name N-(4-hydroxyphenyl)butanamide[1]
CAS Number 101-91-7
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [3]
Melting Point 137-141 °C
Appearance Solid[3]

GHS Hazard Information: this compound is associated with the following hazards and requires appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Protocol 1: O-Acylation via Acetylation

This protocol describes the conversion of the phenolic hydroxyl group of this compound to an acetate ester. The reaction proceeds via a nucleophilic acyl substitution mechanism. We employ 4-(dimethylamino)pyridine (DMAP) as a highly efficient nucleophilic catalyst, which operates by forming a reactive N-acetylpyridinium intermediate.[4]

Reaction Scheme: O-Acylation

G cluster_reactants SM This compound react_step + SM->react_step Ac2O Acetic Anhydride (Ac₂O) Ac2O->react_step Base DMAP (catalyst) Triethylamine (base) Base->react_step Product 4-Butyramidophenyl acetate react_step->Product DCM, 0°C to RT

Caption: O-Acylation of this compound.
Materials and Reagents
  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Base and Catalyst Addition: Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq) to the solution. Stir for 5 minutes. Causality: Triethylamine acts as a stoichiometric base to neutralize the acetic acid byproduct, driving the reaction to completion. DMAP is the primary catalyst.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench excess acetic anhydride and neutralize acids.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water (1x) and then brine (1x). Causality: The NaHCO₃ wash removes acidic components. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-butyramidophenyl acetate.

Protocol 2: Williamson Ether Synthesis

This protocol details the formation of an ether linkage at the phenolic hydroxyl position. The reaction involves the deprotonation of the phenol by a moderate base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide via an SN2 reaction. This method is highly versatile for introducing a wide range of alkyl or benzyl groups. A procedure analogous to the etherification of similar phenolic compounds is highly effective.[5]

Reaction Scheme: Williamson Ether Synthesis

G cluster_reactants SM This compound react_step + SM->react_step RX Alkyl Halide (e.g., Benzyl Bromide) RX->react_step Base Potassium Carbonate (K₂CO₃) Base->react_step Product N-(4-(Benzyloxy)phenyl)butanamide react_step->Product DMF, Heat

Caption: Williamson Ether Synthesis.
Materials and Reagents
  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ice-cold water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 15 mL per gram of starting material) followed by the alkyl halide (1.1 eq). Causality: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cation without hindering the nucleophilic phenoxide. K₂CO₃ is a suitable base to deprotonate the phenol without being overly harsh.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 3-6 hours.

  • Workup - Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with stirring. This will precipitate the crude product.[5]

  • Workup - Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, then with a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.

  • Drying: Dry the isolated solid under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

General Experimental and Analytical Workflow

The successful synthesis of derivatives relies on a systematic workflow from reaction to final characterization.

G A 1. Reagent Preparation & Stoichiometry Calculation B 2. Reaction Setup (Inert atmosphere, Temp. control) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup & Isolation (Quenching, Extraction, Precipitation) C->D Reaction Complete E 5. Purification (Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS, HPLC) E->F

Caption: Overall workflow for synthesis and analysis.

Characterization of Synthesized Derivatives

Confirmation of the desired chemical transformation and assessment of purity are non-negotiable steps. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR): NMR is the most powerful tool for unambiguous structure elucidation.

    • Confirmation of Acylation: Look for the disappearance of the broad phenolic -OH proton signal and the appearance of a new singlet around δ 2.1-2.3 ppm corresponding to the acetyl methyl group (-OCOCH₃).

    • Confirmation of Etherification: Look for the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the introduced alkyl group (e.g., a singlet around δ 5.0 ppm for a benzylic -CH₂- group).

  • Mass Spectrometry (MS): MS provides the molecular weight of the synthesized compound, confirming that the desired addition has occurred. Electrospray ionization (ESI) is a common technique for this class of molecules.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Purity is assessed by integrating the peak area of the product relative to all other peaks detected at a specific wavelength (e.g., 254 nm).[7]

Data Summary Table
CompoundMolecular FormulaMW ( g/mol )Expected YieldPurity TargetKey Analytical Marker
This compound C₁₀H₁₃NO₂179.22->97%Phenolic -OH peak in ¹H NMR
4-Butyramidophenyl acetate C₁₂H₁₅NO₃221.2575-90%>98%Acetyl singlet (~δ 2.2 ppm) in ¹H NMR
N-(4-(Benzyloxy)phenyl)butanamide C₁₇H₁₉NO₂269.3470-85%>98%Benzylic -CH₂- singlet (~δ 5.0 ppm) in ¹H NMR

Conclusion

The O-acylation and Williamson ether synthesis protocols detailed herein represent reliable and versatile methods for the derivatization of this compound. These procedures provide a solid foundation for generating molecular diversity, enabling comprehensive SAR studies and the optimization of pharmacokinetic profiles. Rigorous adherence to the described experimental and analytical workflows will ensure the synthesis of high-quality derivatives, accelerating progress in drug discovery and development programs.

References

  • PubMed. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS. Available at: [Link]

  • PubMed. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Available at: [Link]

  • ResearchGate. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Available at: [Link]

  • PubChem. 4-Hydroxybutanenitrile. Available at: [Link]

  • PubChemLite. This compound (C10H13NO2). Available at: [Link]

  • PharmaTutor. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Available at: [Link]

  • PMC. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Available at: [Link]

  • RSC Publishing. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Available at: [Link]

  • Google Patents. Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • PubChem. This compound. Available at: [Link]

  • PubChem. SID 500739425 - Hydroxybutyranilide. Available at: [Link]

  • ResearchGate. Characterization by HPLC of p-Hydroxybenzyl Alcohol Biotransformation to Gastrodin In Vivo. Available at: [Link]

  • ResearchGate. Pharmacological profiles and psychedelic-like effects of 4-hydroxy-, 4-acetoxy-, and 4-methoxy- N- methyl- N- isopropyltryptamine. Available at: [Link]

  • MDPI. Analytical Approaches and Trends in the Determination of Psychoactive Drugs in Air. Available at: [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Available at: [Link]

  • ResearchGate. Methods for identification, quantification and characterization of polyhydroxyalkanoates. Available at: [Link]

  • PMC. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Available at: [Link]

  • Pharmaffiliates. CAS No : 101-91-7 | Product Name : N-(4-Hydroxyphenyl)butanamide. Available at: [Link]

  • Bentham Science. Squaryl molecular metaphors - application to rational drug design and imaging agents. Available at: [Link]

  • PubMed. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Available at: [Link]

  • PubChem. (4-Hydroxyphenyl)acetamide. Available at: [Link]

  • PharmaCompass. 3'-Acetyl-4'-hydroxybutyranilide. Available at: [Link]

Sources

Application Note: In Vitro Evaluation of 4'-Hydroxybutyranilide

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Function Profiling: Melanogenesis Inhibition & Metabolic Stability [1][2]

Executive Summary & Scientific Context

4'-Hydroxybutyranilide is a phenolic amide structurally analogous to Acetaminophen (Paracetamol), distinguished by the substitution of the acetyl group with a butyryl chain.[2] In modern drug discovery and cosmeceutical research, this compound serves two distinct but critical roles:

  • Dermatological Therapeutics (Depigmentation): As a structural mimic of Tyrosine, it acts as a competitive inhibitor of Tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2] It is screened as a skin-whitening agent with potentially lower cytotoxicity than hydroquinone.[1][2]

  • Toxicological Probing (SAR Studies): It is utilized in Structure-Activity Relationship (SAR) studies to evaluate drug metabolism.[1][2] By increasing the steric bulk of the N-acyl chain compared to Acetaminophen, researchers use it to investigate mechanisms of bioactivation (NAPQI formation) and hepatotoxicity.[2]

This guide provides a comprehensive workflow for evaluating this compound, moving from cell-free enzymatic kinetics to cellular efficacy and metabolic stability.[1][2]

Mechanism of Action & Experimental Logic

To design robust in vitro assays, one must understand the molecular targets.[1][2] this compound targets the copper-containing active site of Tyrosinase.[1][2]

Pathway Visualization: Melanogenesis Interference

The following diagram illustrates the specific intervention point of this compound within the melanogenesis cascade.[1]

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor This compound (Competitive Inhibitor) Tyrosinase Tyrosinase Enzyme (Rate Limiting Step) Inhibitor->Tyrosinase Blocks Active Site Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes

Figure 1: Mechanism of Action.[2] this compound competes with L-Tyrosine for the Tyrosinase active site, preventing the formation of Dopaquinone.

Protocol A: Cell-Free Tyrosinase Inhibition Assay

Objective: Determine the IC50 value of this compound against Mushroom Tyrosinase.[1][2] This is the primary "Go/No-Go" screening step.[1][2]

Expert Insight:

Do not rely solely on L-Tyrosine as a substrate.[1][2] Tyrosinase has both cresolase (monophenolase) and catecholase (diphenolase) activity.[1][2] this compound is a phenol; it may act as a "suicide substrate" or competitive inhibitor.[1][2] Using L-DOPA as the substrate often yields more consistent kinetic data for diphenolase inhibition.[1][2]

Materials:
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824), 1000 U/mL stock in Phosphate Buffer.[1][2]

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 5 mM stock.[1][2]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Test Compound: this compound (dissolved in DMSO; final DMSO concentration <1%).

  • Positive Control: Kojic Acid or Arbutin.[1][2]

Step-by-Step Methodology:
  • Preparation: Dilute this compound into a 96-well plate to achieve a concentration range (e.g., 10, 50, 100, 250, 500 µM).

  • Incubation: Add 20 µL of Test Compound and 140 µL of Phosphate Buffer to wells.

  • Enzyme Addition: Add 20 µL of Tyrosinase solution (final conc. ~50 U/mL). Incubate at 25°C for 10 minutes. Note: This pre-incubation allows the inhibitor to interact with the enzyme before the substrate competes.

  • Reaction Trigger: Add 20 µL of L-DOPA substrate.

  • Kinetic Read: Immediately place in a microplate reader.[1][2] Measure Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes.

  • Calculation: Calculate the slope (reaction rate) for the linear portion of the curve.

    
    [1][2]
    

Protocol B: Cellular Melanin & Viability (B16F10 Model)

Objective: Validate if the compound penetrates the cell membrane and inhibits melanogenesis without inducing cytotoxicity.[1][2]

Expert Insight:

Phenolic amides can be cytotoxic.[1][3] You must normalize melanin content to total protein or cell viability.[1][2] A decrease in melanin due to cell death is a false positive for depigmentation.[1][2]

Workflow Visualization:

Cellular_Workflow Step1 Seed B16F10 Cells (5x10^4 cells/well) Step2 Adhere 24h Step1->Step2 Step3 Treat with Compound + alpha-MSH (Stimulant) Step2->Step3 Step4 Incubate 72h Step3->Step4 Split Harvest Step4->Split Assay1 MTT/CCK-8 Assay (Viability) Split->Assay1 Assay2 NaOH Lysis (Melanin Content) Split->Assay2

Figure 2: Cellular Assay Workflow using B16F10 Melanoma cells.

Step-by-Step Methodology:
  • Seeding: Seed B16F10 murine melanoma cells in 6-well plates.

  • Stimulation: Replace medium with DMEM containing this compound (non-toxic doses determined by prior MTT assay) and 100 nM

    
    -MSH  (Melanocyte Stimulating Hormone) to induce melanogenesis.
    
  • Harvesting (72h later):

    • Wash cells with PBS.[1][2]

    • Trypsinize and pellet cells.[1][2]

    • Visual Check: The pellet color should be visibly lighter in effective treatment groups compared to the

      
      -MSH control.
      
  • Lysis: Resuspend pellet in 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour to solubilize melanin.[1][2]

  • Quantification: Measure Absorbance at 405 nm .

  • Normalization: Measure total protein content (BCA Assay) of the lysate. Express results as

    
     Melanin / 
    
    
    
    Protein.[1][2]

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Determine the metabolic half-life (


) and intrinsic clearance.[1][2] This is critical because this compound contains an amide bond susceptible to hydrolysis by amidases and hydroxylation by CYPs.[1][2]
Materials:
  • System: Pooled Human Liver Microsomes (HLM) or S9 fraction.[1][2]

  • Cofactor: NADPH regenerating system.[1][2]

  • Analysis: LC-MS/MS.

Step-by-Step Methodology:
  • Pre-incubation: Mix Microsomes (0.5 mg/mL protein) with this compound (1 µM) in Phosphate Buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.[1][2]

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor the depletion of the parent compound.[1][2]

  • Metabolite Identification (Optional): Monitor for the formation of p-Aminophenol (hydrolysis product) to assess stability of the butyryl amide bond versus the acetyl bond in Paracetamol.

Data Presentation & Analysis

Summary of Expected Outcomes
AssayParameterSuccessful Outcome Criteria
Enzymatic (Cell-Free) IC50< 100 µM (Potent), 100-500 µM (Moderate).[1][2]
B16F10 Cellular Melanin ContentSignificant reduction (>30%) relative to

-MSH control.[1][2]
B16F10 Cellular Cell Viability> 80% viability at effective dose (High Selectivity Index).[1][2]
Microsomal Stability

> 30 minutes indicates reasonable metabolic stability.[1][2]

References

  • PubChem. (n.d.).[1][2] this compound (Compound).[1][2][4][5] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Solano, F. (2014).[1][2] Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes.[2] New Journal of Science. (Context: General mechanism of melanogenesis and Tyrosinase kinetics).

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017).[1][2] Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425.[1][2] (Context: Structure-activity relationships of phenolic amides).

  • Ando, H., et al. (2007).[1][2] Quasi-drugs developed in Japan for the prevention of melanogenesis.[1][2] International Journal of Molecular Sciences. (Context: Evaluation protocols for whitening agents like Rhododendrol and analogues).

  • Nelson, S. D. (1982).[1][2] Metabolic activation and toxicity of acetanilides and acetamides.[1][2] Journal of Medicinal Chemistry. (Context: Toxicity mechanisms of N-acyl-aminophenols).

Sources

Application Notes and Protocols: Investigating 4'-Hydroxybutyranilide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4'-Hydroxybutyranilide is a compound with potential for biological activity, yet its specific interactions with enzymatic targets remain largely unexplored. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate this compound as a potential enzyme inhibitor. This document outlines the physicochemical properties of the compound, provides detailed protocols for a general enzyme activity screening assay, and offers a framework for follow-up kinetic studies to characterize the mechanism of inhibition. By presenting a structured experimental workflow, from initial screening to kinetic analysis, this guide aims to empower researchers to uncover the therapeutic or biological potential of this compound.

Introduction to this compound

This compound, also known as N-(4-hydroxyphenyl)butanamide, is an organic compound featuring a butyramide group linked to a phenol.[1] Its structure suggests the potential for various molecular interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzyme active sites. While direct evidence of its enzyme inhibitory activity is not yet established in publicly available literature, its structural analogs and related compounds, such as derivatives of 4-hydroxybutanamide, have been investigated as inhibitors of enzymes like GABA transporters and matrix metalloproteinases.[2] This suggests that this compound could serve as a valuable scaffold for the development of novel enzyme inhibitors.

The initial step in evaluating any compound for its potential as an enzyme inhibitor is to understand its physical and chemical properties, as these will influence its handling, solubility in assay buffers, and potential for non-specific interactions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name N-(4-hydroxyphenyl)butanamide[1]
Synonyms 4-Butyramidophenol, N-Butyryl-p-aminophenol[1][3]
CAS Number 101-91-7[4]
Molecular Formula C10H13NO2[1]
Molecular Weight 179.22 g/mol [1]
Melting Point 137-141 °C[4]
Boiling Point 395.3 °C at 760 mmHg[4]
Density 1.164 g/cm³[4]
Solubility Data not readily available; likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.[4]

Safety and Handling Precautions

Before initiating any experimental work, it is crucial to be aware of the safety and handling requirements for this compound.

According to available Safety Data Sheets (SDS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]

  • Skin Contact: Wash the affected area with plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]

  • Ingestion: Rinse mouth with water.[4]

Experimental Design: A General Workflow for Screening and Characterization

The following workflow provides a systematic approach to screen this compound for potential enzyme inhibitory activity and to characterize any identified "hits."

G cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation (Stock Solution in DMSO) C Primary Single-Concentration Enzyme Inhibition Assay A->C B Enzyme Panel Selection (e.g., Kinases, Proteases, etc.) B->C D Hit Identification (>50% Inhibition) C->D E Dose-Response Assay (IC50 Determination) D->E F Kinetic Analysis (Varying Substrate Concentration) E->F G Determination of Ki and Inhibition Type (Competitive, etc.) F->G

Caption: A three-phase workflow for the identification and characterization of this compound as a potential enzyme inhibitor.

Detailed Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: Due to the likely limited aqueous solubility of this compound, a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary. This allows for the introduction of the compound into an aqueous assay buffer at a low final solvent concentration to avoid impacting enzyme activity.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 1.792 mg) using an analytical balance.

  • Transfer the weighed compound to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a desired high-concentration stock (e.g., 1 mL of DMSO for 1.792 mg of compound to create a 10 mM stock solution).

  • Vortex the tube thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Enzyme Inhibition Screening Assay (96-Well Plate Format)

Rationale: This protocol describes a generalized absorbance-based enzyme assay to screen this compound against a panel of enzymes at a single, relatively high concentration (e.g., 10 µM) to identify potential inhibitory activity. A standard operating procedure for an enzymatic activity inhibition assay provides a good foundation for this type of screening.[5]

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • This compound stock solution (from Protocol 4.1)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well clear, flat-bottom microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Assay Plate Preparation:

    • Negative Control (100% Activity): Add assay buffer and DMSO to wells to match the final solvent concentration in the test wells.

    • Positive Control (Max Inhibition): Add assay buffer and a known inhibitor at a concentration expected to produce maximum inhibition.

    • Test Compound: Add assay buffer and the this compound stock solution to achieve the desired final screening concentration (e.g., 10 µM).

  • Enzyme Addition: Add the enzyme solution to all wells except for the "no enzyme" blank controls.

  • Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature for the enzyme for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.[6]

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at a specific wavelength over a set period. The change in absorbance corresponds to product formation or substrate consumption.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.[6]

    • Determine the percentage of inhibition for this compound using the following formula: % Inhibition = (1 - (Velocity_test_compound - Velocity_blank) / (Velocity_negative_control - Velocity_blank)) * 100

Protocol 3: IC50 Determination

Rationale: For any enzyme where this compound shows significant inhibition (typically >50%) in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Procedure:

  • Prepare serial dilutions of the this compound stock solution in DMSO.

  • Follow the procedure outlined in Protocol 4.2, but instead of a single concentration, add the range of this compound dilutions to the assay plate. It is recommended to test at least 8 different concentrations.[7]

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action Studies

Should this compound be confirmed as an inhibitor with a measurable IC50, further studies are warranted to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive).

G cluster_0 Kinetic Assay Setup A Fixed Enzyme Concentration D Measure Initial Reaction Velocities A->D B Varying Substrate Concentrations (e.g., 0.5x to 5x Km) B->D C Multiple Fixed Inhibitor Concentrations (e.g., 0, 0.5x, 1x, 2x IC50) C->D E Data Plotting (e.g., Lineweaver-Burk Plot) D->E F Determine Inhibition Type and Ki E->F

Caption: Workflow for determining the mechanism of enzyme inhibition by this compound.

This involves performing the enzyme assay with varying concentrations of both the substrate and this compound.[7] The data can then be plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).

Conclusion

While this compound is not yet a characterized enzyme inhibitor, its chemical structure holds promise for biological activity. The protocols and workflow detailed in these application notes provide a robust framework for the systematic investigation of this compound's potential. Through careful screening, dose-response analysis, and mechanistic studies, researchers can effectively elucidate the enzyme inhibitory properties of this compound, potentially uncovering new avenues for therapeutic development or biological research.

References

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Retrieved February 1, 2026, from [Link]

  • Piktel, E., et al. (2016). 4-Hydroxybutyrate Promotes Endogenous Antimicrobial Peptide Expression in Macrophages. PubMed. Retrieved February 1, 2026, from [Link]

  • Patsnap Synapse. (2024, June 25). What are 4HPPD inhibitors and how do they work?. Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybutyraldehyde. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxybutanenitrile. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxybutyramide. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). SID 500739425 - Hydroxybutyranilide. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Leśniak, W., & Filipek, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved February 1, 2026, from [Link]

  • Wang, J., et al. (2021). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Retrieved February 1, 2026, from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved February 1, 2026, from [Link]

Sources

Application Note: Evaluation of 4'-Hydroxybutyranilide (4-HBA) in Melanogenesis & Melanocytotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure of 4'-Hydroxybutyranilide (also known as N-(4-hydroxyphenyl)butanamide or N-butyryl-p-aminophenol ), this compound is a lipophilic analog of acetaminophen and a structural relative of tyrosine and 4-hydroxyanisole. In the context of cell-based assays, it is primarily evaluated for its depigmenting (skin-whitening) activity and melanocytotoxicity .

Its phenolic structure allows it to interact with Tyrosinase , the rate-limiting enzyme in melanogenesis, acting either as a competitive inhibitor or a suicide substrate.

Here is the detailed Application Note and Protocol guide.

Introduction & Scientific Rationale

This compound (4-HBA) is a phenolic amide investigated for its potential to modulate melanin biosynthesis. Structurally homologous to the depigmenting agent 4-hydroxyanisole (Mequinol) and the analgesic Acetaminophen, 4-HBA presents a unique pharmacological profile due to its butyryl chain, which enhances lipophilicity and cellular uptake compared to its acetylated counterparts.

Mechanism of Action

The primary target of 4-HBA in cell-based assays is Tyrosinase (TYR) , a copper-containing glycoprotein that catalyzes the conversion of L-Tyrosine to L-DOPA and subsequently to Dopaquinone.[1][2][3]

  • Competitive Inhibition: 4-HBA mimics the tyrosine substrate, occupying the catalytic pocket.

  • Suicide Substrate Potential: Like many phenols, 4-HBA may be oxidized by tyrosinase into a reactive quinone species. This intermediate can covalently bind to the enzyme's histidine residues, irreversibly inactivating it (mechanism-based inactivation).

  • Melanocytotoxicity: High intracellular concentrations of the oxidized quinone derivative can induce oxidative stress and apoptosis in melanocytes, a mechanism relevant for treating hyperpigmentation disorders but requiring careful toxicity profiling.

Experimental Design Strategy

To rigorously evaluate 4-HBA, a "Triad of Evidence" approach is required:

  • Safety Profiling: Establish the non-cytotoxic concentration range (NCC) to ensure depigmentation is not a result of cell death.

  • Phenotypic Efficacy: Quantify the reduction in intracellular and extracellular melanin content.

  • Molecular Mechanism: Determine if the effect is due to direct enzymatic inhibition (Tyrosinase activity assay) or transcriptional suppression (Western Blot for MITF/TYR).

Materials & Reagents

  • Test Compound: this compound (Purity >98%), dissolved in DMSO.

    • Note: Final DMSO concentration in culture must be <0.1% to avoid solvent artifacts.

  • Cell Line: B16F10 Murine Melanoma cells or HEM (Human Epidermal Melanocytes).

  • Stimulant:

    
    -Melanocyte Stimulating Hormone (
    
    
    
    -MSH) (100 nM) or IBMX (100
    
    
    M) to induce melanogenesis.
  • Positive Control: Kojic Acid (standard inhibitor) or Arbutin.[4]

  • Assay Kits: CCK-8 or MTT (Viability), BCA Protein Assay.

Protocol 1: Cytotoxicity Screening (Determination of NCC)

Objective: To define the maximal non-cytotoxic concentration of 4-HBA.

Step-by-Step Methodology
  • Seeding: Plate B16F10 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Remove medium. Add fresh DMEM containing 4-HBA at increasing concentrations (e.g., 0, 10, 50, 100, 200, 400

    
    M).
    
    • Control: Vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72 hours.

  • Viability Assay:

    • Add 10

      
      L of CCK-8 reagent (or MTT solution) to each well.
      
    • Incubate for 2-4 hours until orange dye (formazan) develops.

  • Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

  • Calculation:

    
    
    

Decision Point: Select the highest concentration that maintains


 viability for subsequent efficacy assays.

Protocol 2: Melanin Content Assay (Phenotypic Efficacy)

Objective: To quantify the inhibition of melanin synthesis induced by 4-HBA.

Step-by-Step Methodology
  • Seeding: Plate B16F10 cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Induction & Treatment: Replace medium with DMEM containing:

    • 
      -MSH (100 nM) to stimulate pigmentation.
      
    • 4-HBA (at determined non-toxic concentrations, e.g., 50, 100, 200

      
      M).
      
    • Positive Control: Kojic Acid (200

      
      M).
      
  • Incubation: Incubate for 72 hours. Observe cell pellet color (whitening effect).

  • Harvesting:

    • Wash cells 2x with cold PBS.

    • Trypsinize and collect cells into 1.5 mL tubes.

    • Centrifuge (1,000 rpm, 5 min) to pellet cells.

    • Visual Check: Photograph the cell pellets to document visible depigmentation.

  • Lysis & Solubilization:

    • Resuspend pellet in 100

      
      L of 1N NaOH containing 10% DMSO .
      
    • Heat at 80°C for 1 hour to solubilize melanin.

  • Quantification:

    • Transfer 80

      
      L of lysate to a 96-well plate.
      
    • Measure absorbance at 405 nm .

    • Normalize data to total protein content (BCA Assay) to account for variations in cell number.

Data Output Format: | Treatment Group | Concentration (


M) | Melanin Content (%) | Relative Efficacy |
| :--- | :--- | :--- | :--- |
| Control (DMSO) | 0 | 100 

5.2 | Reference | |

-MSH Only | 0 | 240

12.1 | Induction Baseline | | 4-HBA | 50 | 180

8.4
| Low | | 4-HBA | 100 | 110

6.3
| Moderate | | 4-HBA | 200 | 65

4.1
| High | | Kojic Acid | 200 | 55

3.8 | Positive Control |

Protocol 3: Intracellular Tyrosinase Activity Assay

Objective: To determine if 4-HBA inhibits the catalytic activity of tyrosinase within the cell.[5]

Step-by-Step Methodology
  • Preparation: Treat cells as described in the Melanin Content Assay (72h incubation).

  • Lysis: Wash cells with cold PBS. Lyse in Phosphate Buffer (pH 6.8) containing 1% Triton X-100.[6] Freeze-thaw to rupture membranes.

  • Clarification: Centrifuge at 10,000 rpm for 10 min at 4°C. Collect supernatant (enzyme source).

  • Protein Normalization: Adjust all samples to the same protein concentration (e.g., 40

    
     g/well ).
    
  • Reaction:

    • In a 96-well plate, combine 80

      
      L of cell lysate with 20 
      
      
      
      L of L-DOPA (2 mg/mL) .
  • Kinetic Measurement:

    • Incubate at 37°C.

    • Measure absorbance at 475 nm (formation of Dopachrome) every 10 minutes for 1 hour.

  • Analysis: Plot the slope of the linear portion of the reaction curve. A decrease in slope compared to control indicates enzyme inhibition.

Mechanistic Visualization (Graphviz DOT)

The following diagram illustrates the melanogenesis pathway and the specific intervention points of 4-HBA.

MelanogenesisPathway cluster_signaling Signaling Cascade cluster_enzymatic Enzymatic Pathway MSH α-MSH (Stimulant) MC1R MC1R Receptor MSH->MC1R Activates cAMP cAMP / PKA MC1R->cAMP Upregulates MITF MITF (Transcription Factor) cAMP->MITF Upregulates Tyrosinase Tyrosinase (Enzyme) MITF->Tyrosinase Induces Expression Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization HBA This compound (Test Compound) HBA->MITF Potential Downregulation (Secondary Mechanism) HBA->Tyrosinase Competitive Inhibition (Substrate Analog)

Caption: Figure 1. Mechanism of Action. 4-HBA competes with L-Tyrosine for the Tyrosinase active site and may suppress MITF-mediated enzyme expression.

Advanced Characterization: Western Blotting

To differentiate between enzymatic inhibition (activity reduction) and transcriptional suppression (protein reduction), Western Blotting is essential.

  • Target Proteins:

    • Tyrosinase (TYR): Rate-limiting enzyme.[2]

    • TRP-1 & TRP-2: Downstream melanogenic enzymes.

    • MITF: Master transcriptional regulator.

    • 
      -Actin:  Loading control.
      
  • Expected Outcome: If 4-HBA acts solely as a competitive inhibitor, protein levels of TYR will remain unchanged while activity decreases. If it acts via signaling (e.g., cAMP downregulation), TYR and MITF protein levels will decrease.

References

  • Hearing, V. J. (2011).[2] Determination of Melanin Synthetic Pathways.[2][4] Journal of Investigative Dermatology, 131(E1), E8–E11. Link

  • Ando, H., Kondoh, H., Ichihashi, M., & Hearing, V. J. (2007). Approaches to Identify Inhibitors of Melanin Biosynthesis via the Quality Control of Tyrosinase. Journal of Investigative Dermatology, 127(4), 751–761. Link

  • Solano, F. (2014). Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. New Journal of Science, 2014, 498276. Link

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. Link

  • Bae-Harboe, Y. S. C., & Park, H. Y. (2012). Tyrosinase: A Central Regulatory Protein for Cutaneous Pigmentation.[1] Journal of Investigative Dermatology, 132(12), 2678–2680. Link

Sources

Application Notes and Protocols for the Experimental Use of 4'-Hydroxybutyranilide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds that offer synthetic tractability and diverse biological relevance is of paramount importance. 4'-Hydroxybutyranilide, a compound with the systematic name N-(4-hydroxyphenyl)butanamide, presents itself as such a scaffold. While direct and extensive biological characterization of this compound is nascent, its structural relationship to known bioactive molecules, particularly derivatives of 4-hydroxybutanamide, provides a strong rationale for its exploration in medicinal chemistry.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the experimental application of this compound. We will delve into its physicochemical properties, and based on the activities of structurally related compounds, we will propose potential therapeutic avenues and provide detailed, actionable protocols for its investigation as a lead compound in drug discovery programs.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in drug discovery.

PropertyValueSource
Molecular Formula C10H13NO2[2]
Molecular Weight 179.22 g/mol [2]
Appearance White to off-white crystalline solidInferred from typical anilide compounds
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water.General chemical knowledge
CAS Number 101-91-7[3]

Safety Precautions: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hypothesized Biological Activities and Therapeutic Targets

The true potential of this compound in drug discovery lies in its utility as a chemical scaffold for the synthesis of novel derivatives. Based on the established bioactivities of structurally analogous compounds, we propose two primary avenues for investigation:

  • Inhibition of GABA Transporters (GATs) for Neurological Disorders: The 4-hydroxybutanamide core is a key pharmacophore in the development of inhibitors for γ-aminobutyric acid (GABA) transporters.[1] By impeding the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these inhibitors can potentiate GABAergic signaling. This mechanism of action is a validated strategy for the treatment of epilepsy, anxiety, and neuropathic pain. The structural similarity of this compound suggests that its derivatives could be designed to target GATs, offering a potential new class of therapeutics for neurological and psychiatric conditions.

  • Modulation of Matrix Metalloproteinases (MMPs) in Oncology: Certain derivatives of 4-hydroxybutanamide have demonstrated inhibitory activity against matrix metalloproteinases (MMPs).[1] MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is integral to tumor invasion and metastasis.[1] The development of MMP inhibitors is a promising strategy in cancer therapy. The this compound scaffold provides a foundation for the synthesis of novel compounds that could selectively target specific MMPs involved in cancer progression.

The following sections will provide detailed protocols to begin the exploration of this compound and its derivatives in these exciting therapeutic areas.

Experimental Workflows and Protocols

The journey of evaluating a new chemical entity in drug discovery follows a logical progression from initial screening to more detailed mechanistic and in vivo studies. The following workflow and protocols are designed to guide the researcher in assessing the potential of this compound.

Diagram: General Drug Discovery Workflow for this compound

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Characterization A Primary Screening of this compound & Derivatives B In Vitro Enzyme/Receptor Binding Assays (GATs, MMPs) A->B C Cell-Based Functional Assays B->C D Synthesis of Analog Library C->D Active Hits E Structure-Activity Relationship (SAR) Studies D->E F Secondary Assays (Selectivity, Mechanism of Action) E->F G In Vitro ADME/Tox Profiling F->G Optimized Leads H In Vivo Proof-of-Concept (Animal Models) G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Studies H->I

Caption: A generalized workflow for the discovery and development of drugs derived from the this compound scaffold.

Protocol 1: Primary Screening for GAT Inhibitory Activity

Objective: To determine if this compound or its derivatives can inhibit the activity of GABA transporters.

Principle: This protocol utilizes a cell-based assay that measures the uptake of radiolabeled GABA into cells expressing specific GAT subtypes (e.g., GAT-1, GAT-2, GAT-3). A reduction in radiolabeled GABA uptake in the presence of the test compound indicates inhibitory activity.

Materials:

  • HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound and synthesized derivatives

  • Known GAT inhibitors (e.g., Tiagabine for GAT-1) as positive controls

  • Scintillation counter and vials

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture the GAT-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Plating: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and its derivatives in DMSO. Perform serial dilutions to obtain a range of test concentrations (e.g., from 100 µM to 1 nM).

  • Assay: a. Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES buffer. b. Add the test compounds at various concentrations to the wells and incubate for 15 minutes at room temperature. c. Add [³H]GABA to each well to a final concentration of 10 nM and incubate for 10 minutes at room temperature. d. Terminate the uptake by rapidly washing the cells three times with ice-cold buffer. e. Lyse the cells with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of [³H]GABA uptake).

Causality and Self-Validation: The inclusion of a known GAT inhibitor as a positive control validates the assay's responsiveness. A dose-dependent inhibition by the test compound provides strong evidence of a specific interaction with the GABA transporter.

Protocol 2: Screening for MMP Inhibitory Activity

Objective: To assess the ability of this compound and its derivatives to inhibit the activity of specific matrix metalloproteinases (e.g., MMP-2, MMP-9).

Principle: This protocol employs a fluorescence resonance energy transfer (FRET) based assay. A fluorescently quenched peptide substrate specific for a particular MMP is used. In the presence of the active MMP, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant human MMP-2 and MMP-9 enzymes

  • MMP FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound and synthesized derivatives

  • Known MMP inhibitor (e.g., Marimastat) as a positive control

  • Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: If the MMPs are in their pro-form, activate them according to the manufacturer's instructions (e.g., with APMA).

  • Compound Preparation: Prepare a stock solution of this compound and its derivatives in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay: a. In a 96-well black plate, add the assay buffer. b. Add the test compounds at various concentrations. c. Add the activated MMP enzyme to each well and incubate for 30 minutes at 37°C. d. Initiate the reaction by adding the MMP FRET substrate.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value.

Causality and Self-Validation: The use of a known MMP inhibitor confirms the assay's validity. A concentration-dependent decrease in the rate of substrate cleavage by the test compound indicates specific MMP inhibition.

Diagram: Proposed Mechanism of Action for this compound Derivatives

G cluster_0 GABAergic Synapse cluster_1 Tumor Microenvironment A Presynaptic Neuron C Synaptic Cleft A->C GABA Release B GABA Transporter (GAT) C->B GABA Reuptake E GABA Receptors C->E GABA Binding D Postsynaptic Neuron E->D Inhibitory Signal F This compound Derivative F->B Inhibition G Tumor Cell H MMP Enzyme G->H MMP Secretion I Extracellular Matrix (ECM) H->I ECM Degradation I->G Invasion & Metastasis J This compound Derivative J->H Inhibition

Caption: Hypothesized mechanisms of action for derivatives of this compound at the synapse and in the tumor microenvironment.

Future Directions and Advanced Protocols

Once promising "hit" compounds are identified through primary screening, further characterization is necessary. This includes:

  • Selectivity Profiling: Testing active compounds against a panel of related targets (e.g., other transporters or proteases) to determine their selectivity.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetics.

  • In Vitro ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds using cell-based assays (e.g., Caco-2 permeability, microsomal stability, cytotoxicity assays).

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the most promising compounds in relevant animal models of disease (e.g., seizure models for GAT inhibitors, tumor xenograft models for MMP inhibitors).

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. By leveraging the known biological activities of structurally related compounds, a rational and efficient drug discovery program can be initiated. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin to unlock the therapeutic potential of this compound and its derivatives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). N-(4-Hydroxyphenyl)butanamide. [Link]

  • PubChem. (n.d.). N-(4-Hydroxyphenyl)butanamide Safety and Hazards. National Center for Biotechnology Information. [Link]

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analytical techniques for 4'-Hydroxybutyranilide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

4'-Hydroxybutyranilide (Chemical Name: N-(4-hydroxyphenyl)butanamide) is a structural homolog of the widely used analgesic Acetaminophen (Paracetamol). While Acetaminophen possesses an acetyl group, this compound features a butyryl chain, significantly altering its lipophilicity and pharmacokinetic profile.

This compound often appears in pharmaceutical development as:

  • A synthetic impurity in processes using butyric anhydride or mixed anhydrides.

  • A metabolite in studies involving butyryl-prodrugs of aniline derivatives.

  • A target analyte in Structure-Activity Relationship (SAR) studies for new analgesics.

This guide provides a validated workflow for the identification, separation, and quantification of this compound, emphasizing its differentiation from related analogues.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Notes
Formula

Molecular Weight 179.22 g/mol
LogP ~1.9 - 2.1More lipophilic than Paracetamol (LogP ~0.46)
pKa ~9.5 (Phenolic OH)Similar to Paracetamol
Solubility Moderate in alcohols, DMSO; low in water.Requires organic modifier for extraction.

Analytical Workflow Strategy

The characterization strategy integrates high-resolution separation with orthogonal spectroscopic confirmation.

AnalyticalWorkflow cluster_Sep Separation & Quantitation cluster_ID Structural ID Sample Sample Material (API or Impurity) Prep Sample Preparation (MeOH Dilution) Sample->Prep HPLC RP-HPLC (UV) Purity & Assay Prep->HPLC MS LC-MS/MS (m/z 180.1) Prep->MS NMR 1H NMR (DMSO-d6) Prep->NMR Report CoA / Validation Report HPLC->Report Purity % MS->Report Mass Conf. NMR->Report Structure

Figure 1: Integrated analytical workflow for definitive characterization.

Chromatographic Protocol (HPLC-UV)

Objective: To separate this compound from Acetaminophen and other matrix components based on hydrophobicity.

Rationale

Due to the butyl chain, this compound is significantly more hydrophobic than Acetaminophen. A standard C18 column with a gradient elution is necessary to prevent peak broadening and ensure resolution from early-eluting polar impurities.

Method Parameters
ParameterSetting
Instrument UHPLC System (e.g., Agilent 1290 / Waters H-Class)
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (LC-MS grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Detection UV @ 244 nm (Max absorption of acetanilide core)
Gradient Table
Time (min)% BDescription
0.005Initial equilibration
1.005Isocratic hold for polar elution
8.0095Linear ramp to elute lipophilic this compound
10.0095Wash
10.105Re-equilibration
13.005End

Expected Retention:

  • Acetaminophen: ~2.5 - 3.0 min

  • This compound: ~6.5 - 7.5 min (Due to increased alkyl chain length).

Mass Spectrometry (LC-MS/MS)

Objective: Definitive mass identification and fragmentation analysis.

Protocol
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
     m/z.
    
Fragmentation Pathway (MS2)

The fragmentation pattern follows the cleavage of the amide bond or the alkyl chain.

  • Precursor: 180.1 m/z

  • Primary Fragment: 109.1 m/z (4-aminophenol cation, loss of butyryl group).

  • Secondary Fragment: 137.1 m/z (Loss of propyl group via McLafferty-like rearrangement, less common in simple amides but possible).

MS_Fragmentation Parent [M+H]+ m/z 180.1 Frag1 Fragment A [H2N-C6H4-OH]+ m/z 109.1 Parent->Frag1 Amide Cleavage Neutral Neutral Loss (Butyric Acid/Ketene) Parent->Neutral

Figure 2: Predicted ESI+ fragmentation pathway.

NMR Spectroscopy Protocol

Objective: Structural elucidation to confirm the length of the alkyl chain and the para-substitution.

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility and exchangeable proton visibility).
    
  • Concentration: ~10 mg in 0.6 mL.

Peak Assignments (Predicted)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Amide NH 9.65Singlet (broad)1HAmide proton
Phenolic OH 9.15Singlet (broad)1HHydroxyl proton
Ar-H (2,6) 7.35Doublet (

Hz)
2HOrtho to Amide
Ar-H (3,5) 6.68Doublet (

Hz)
2HOrtho to Hydroxyl

-CH2
2.22Triplet (

Hz)
2HAdjacent to Carbonyl

-CH2
1.58Multiplet (Sextet)2HMiddle of chain

-CH3
0.91Triplet (

Hz)
3HTerminal Methyl

Diagnostic Feature: The presence of the propyl spin system (Triplet-Multiplet-Triplet) distinguishes this specifically from Acetaminophen (Singlet methyl) and Propionanilide (Quartet-Triplet).

References & Grounding

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005.

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1983 (Acetaminophen). (Used as homologous reference for method development).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for NMR/MS interpretation rules).

Disclaimer: This protocol is designed for research and development purposes. All analytical methods should be validated according to local regulatory standards (e.g., GMP/GLP) before use in clinical or commercial release testing.

Application Note: Precision Quantification of 4'-Hydroxybutyranilide via HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rigorous establishment of a calibration standard curve for 4'-Hydroxybutyranilide (N-(4-hydroxyphenyl)butanamide), a structural homolog of acetaminophen often utilized in metabolic studies and synthesis workflows. Unlike generic protocols, this guide addresses the specific physicochemical properties of phenolic amides—specifically their susceptibility to hydrolysis and oxidation. We present a validated workflow using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), adhering to ICH Q2(R1) guidelines for linearity and range.

Introduction & Chemical Context

This compound is an anilide derivative characterized by a phenol group and a butyramide side chain. Accurate quantification is critical because, like its homolog acetaminophen, it can undergo metabolic activation or degradation into potentially toxic quinone imines or hydrolyze to 4-aminophenol.

Establishing a robust standard curve is not merely about plotting points; it is about demonstrating the proportionality of response within a defined range. This protocol emphasizes the "External Standard Method," utilizing a C18 stationary phase which offers optimal retention for moderately polar amides.

Key Mechanistic Considerations
  • Chromophore Stability: The phenolic ring provides strong UV absorption, typically between 240–250 nm.

  • Solvent Effects: As an amide, the molecule is stable in neutral organic solvents but susceptible to hydrolysis in strong acid/base conditions. The diluent choice is critical to prevent degradation during the analysis sequence.

Materials and Instrumentation

Reagents
  • Analyte: this compound Reference Standard (Purity >99.0%).

  • Solvents: Methanol (LC-MS Grade), Water (Milli-Q, 18.2 MΩ·cm), Acetonitrile (HPLC Grade).

  • Mobile Phase Modifier: Formic Acid (0.1%) or Orthophosphoric acid (to suppress phenol ionization and sharpen peaks).

Instrumentation
  • HPLC System: Quaternary pump system with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX or Waters Symmetry).

  • Analytical Balance: Readability of 0.01 mg (X.XXXXX g).

Method Development Logic

Before running the curve, the detection parameters must be scientifically justified.

Wavelength Selection

While many aromatics are detected at 254 nm, phenolic amides often exhibit a bathochromic shift.

  • Action: Perform a UV scan (200–400 nm) of a 10 µg/mL solution in Methanol.

  • Target: Identify

    
    . For this compound, expect strong absorption near 244 nm  or 250 nm .
    
  • Why: Selecting

    
     maximizes signal-to-noise ratio (S/N), lowering the Limit of Quantitation (LOQ).
    
Mobile Phase Selection

A simple isocratic elution is preferred for standard curves to minimize baseline drift.

  • Ratio: 60:40 (Water:Methanol) or (Water:Acetonitrile).

  • pH Control: Acidify water with 0.1% Formic Acid. This keeps the phenolic hydroxyl group protonated (

    
    ), preventing peak tailing caused by secondary interactions with the silica support.
    

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from stock preparation to data validation, highlighting critical decision points.

StandardCurveWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation Phase Stock Primary Stock Solution (1 mg/mL in MeOH) Dilution Serial Dilution (7-Point Range) Stock->Dilution Gravimetric Dilution Filter Filtration (0.22 µm PTFE) Dilution->Filter Remove Particulates HPLC HPLC-UV Run (Isocratic, C18) Filter->HPLC Injection Integration Peak Integration HPLC->Integration Linearity Linearity Check (R² > 0.999) Integration->Linearity Residuals Residual Plot Analysis Linearity->Residuals Accept Method Validated Residuals->Accept Random Distribution Reject Troubleshoot (Prep/Inst) Residuals->Reject Systematic Bias Reject->Stock Re-prep

Figure 1: End-to-end workflow for establishing and validating the this compound standard curve. Note the critical feedback loop from residual analysis.

Detailed Protocol: Standard Preparation

Scientific Integrity Note: Direct weighing for low concentrations introduces massive error. We utilize Serial Dilution from a high-concentration stock to ensure relative accuracy between points.

Step 1: Primary Stock Solution (1000 µg/mL)
  • Accurately weigh 10.0 mg of this compound into a 10 mL volumetric flask.

  • Add 5 mL of Methanol (analyte is highly soluble in alcohol).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Methanol.

  • Label: Stock A. Store at 4°C (Stable for 1 week).

Step 2: Working Standard (100 µg/mL)
  • Pipette 1.0 mL of Stock A into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase (e.g., Water/MeOH mix).

    • Critical: Matching the diluent to the mobile phase prevents "solvent shock" which causes peak distortion at the beginning of the chromatogram.

Step 3: Serial Dilution Scheme

Prepare a 7-point calibration curve covering the expected range (e.g., 1 µg/mL to 50 µg/mL).

Standard IDSource SolutionVolume Taken (mL)Final Vol (mL)Final Conc. (µg/mL)
STD-7 Working Std5.01050.0
STD-6 STD-75.01025.0
STD-5 STD-65.01012.5
STD-4 STD-55.0106.25
STD-3 STD-45.0103.125
STD-2 STD-35.0101.56
STD-1 STD-25.0100.78

Note: Use Class A volumetric glassware or calibrated micropipettes.

Chromatographic Protocol

Pre-Run Conditioning: Flush column with 10 column volumes of mobile phase until baseline pressure stabilizes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL or 20 µL (Keep constant).

  • Column Temperature: 25°C or 30°C (Controlled temperature is vital for retention time reproducibility).

  • Detection: UV at determined

    
     (e.g., 244 nm).
    
  • Run Time: 2x the retention time of the main peak (approx. 10-15 mins total).

Data Analysis & Validation (ICH Q2)

Do not rely solely on the correlation coefficient (


).
Linearity Assessment

Plot Concentration (x-axis) vs. Peak Area (y-axis) .

  • Acceptance Criteria:

    
    .
    
  • Slope (m): Represents sensitivity.

  • Y-Intercept (b): Should be statistically close to zero. Large intercepts indicate system contamination or background interference.

Residual Analysis (The "Trust" Factor)

Calculate the % Relative Error for each point:



  • Requirement: Residuals should be randomly distributed around zero, typically within ±15% (or ±20% at the LOQ). If residuals show a "U" shape, the detector may be saturating at high concentrations.

Limit of Detection (LOD) & Quantitation (LOQ)

Calculate using the Standard Deviation of the Response (


) and Slope (

):

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure Mobile Phase pH is acidic (pH ~3.0).
Split Peaks Solvent mismatchDissolve standards in Mobile Phase, not pure MeOH.
Non-Linearity (High End) Detector SaturationDilute samples or inject smaller volume.
Ghost Peaks CarryoverAdd a needle wash step (50:50 MeOH:Water).
Visualizing Linearity Failure Modes

FailureModes Issue Non-Linear Curve Plateau Plateau at High Conc. (Detector Saturation) Issue->Plateau Offset Positive Intercept (Contamination) Issue->Offset Curve Quadratic Curvature (Adsorption/Dimerization) Issue->Curve Fix1 Dilute Sample Plateau->Fix1 Fix2 Clean Column/Injector Offset->Fix2 Fix3 Change Solvent System Curve->Fix3

Figure 2: Diagnostic tree for interpreting standard curve failures.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 108066, this compound. National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General Reference for C18 Column Selection).

Precision Sterile Filtration of 4'-Hydroxybutyranilide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

4'-Hydroxybutyranilide (N-(4-hydroxyphenyl)butanamide, CAS 101-91-7) is a phenolic amide derivative often utilized as a chemical intermediate or bioactive ligand.[1] Its structure comprises a hydrophilic phenol group and a lipophilic butyl chain linked by an amide bond.[1] This amphiphilic nature presents specific challenges during sterile filtration:

  • Adsorption Risk: The phenolic and amide moieties can interact with filter membranes via hydrogen bonding and hydrophobic interactions, leading to significant active pharmaceutical ingredient (API) loss, particularly at low concentrations (µM range).[1]

  • Solubility Constraints: Being sparingly soluble in water, it is frequently prepared as a concentrated stock in organic solvents (DMSO or Ethanol) before aqueous dilution.[2][1] The filtration system must be chemically compatible with these co-solvents.

This guide outlines a validated protocol to ensure sterility (0.22 µm cutoff) while maximizing recovery (>98%).

Material Selection & Rationale

The choice of membrane polymer is the single most critical variable.[1] Incorrect selection can result in up to 20-30% loss of the molecule due to adsorption.[1]

Membrane Compatibility Matrix[8]
Membrane PolymerCompatibility with this compoundScientific Rationale
Hydrophilic PVDF (Polyvinylidene fluoride)Recommended Optimal Balance. Low protein/small molecule binding.[2][1] Excellent chemical resistance to DMSO/Ethanol.[2][1]
Hydrophilic PTFE (Polytetrafluoroethylene)Highly Recommended Inertness. Lowest extractables and adsorption.[2][1] Ideal for both organic stocks and aqueous dilutions.[3][1]
PES (Polyethersulfone)Conditional High flow rates, but possesses hydrophobic domains that may adsorb the butyl chain of the molecule.[2] Requires pre-saturation.[2][1]
Nylon (Polyamide)NOT Recommended High Binding Risk. Nylon contains amide bonds that interact strongly with the phenol/amide groups of the analyte via H-bonding.[2][1]
Cellulose Acetate Restricted Poor chemical resistance to organic co-solvents (DMSO).[2][1] Only suitable for purely aqueous, low-concentration solutions.[1]
Hardware Specifications
  • Syringe/Reservoir: Polypropylene (PP) or Glass.[2][1][4] Avoid styrene-based plastics which may leach under DMSO contact.[2][1]

  • Pore Size: 0.2 µm or 0.22 µm (Sterilizing Grade).

  • Pre-filter: 1.0 µm Glass Fiber (GF) recommended if the solution is viscous or contains undissolved particulates.[2][1]

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the correct filtration pathway based on the solvent system.

FiltrationLogic Start Start: this compound Solution SolventCheck Check Solvent Composition Start->SolventCheck Organic Organic Stock (100% DMSO/EtOH) SolventCheck->Organic High Solubility Aqueous Aqueous Buffer (<5% Organic) SolventCheck->Aqueous Low Solubility FilterOrganic Select Hydrophobic PTFE or Hydrophilic PTFE Organic->FilterOrganic FilterAqueous Select Hydrophilic PVDF Aqueous->FilterAqueous Saturate Saturate: Discard first 1-2 mL FilterOrganic->Saturate FilterAqueous->Saturate PreWet Pre-wet Filter with Solvent Process Filtration Process Saturate->Process QC QC: Integrity Test & Assay Process->QC

Caption: Decision tree for membrane selection based on solvent composition to minimize adsorption.

Detailed Protocols

Protocol A: Filtration of Concentrated Stock Solutions (Organic)

Context: Preparing a 10–100 mM stock in 100% DMSO or Ethanol. Critical Requirement: Chemical compatibility.

  • Dissolution: Weigh this compound and dissolve in anhydrous DMSO or Ethanol. Vortex until clear.

  • Filter Selection: Use a Hydrophobic PTFE or Hydrophilic PTFE syringe filter (13mm or 25mm diameter).[2][1]

    • Note: Standard Hydrophilic PVDF is also compatible with DMSO but PTFE is chemically superior for long-term storage stability.[2][1]

  • System Assembly: Draw the solution into a Polypropylene (PP) syringe.

  • Filtration:

    • Apply gentle pressure.[2][1]

    • Discard the first 0.5 mL of filtrate. Although PTFE is low-binding, this "sacrificial volume" ensures any trace extractables from the housing are removed and the membrane is chemically equilibrated.[2]

  • Storage: Collect in amber glass vials (to protect phenols from photo-oxidation) and store at -20°C.

Protocol B: Filtration of Working Solutions (Aqueous)

Context: Preparing a 10–100 µM solution in PBS or Cell Culture Media. Critical Requirement: Maximizing recovery of trace analyte.

  • Dilution: Spike the organic stock into the aqueous buffer while vortexing to prevent precipitation. Ensure the final organic solvent concentration is <0.5% (or as tolerated by the assay).

  • Filter Selection: Use a Hydrophilic PVDF syringe filter.[2][3][1]

    • Why? PVDF wets instantly with water and has the lowest binding capacity for this class of molecule.[1]

  • Membrane Saturation (The "Sacrificial" Step):

    • This step is mandatory for concentrations <100 µM.[1]

    • Pass 2–3 mL of the working solution through the filter and discard the filtrate.

    • Mechanism:[2] This coats the available binding sites on the membrane polymer with the drug, ensuring that subsequent filtrate passes through without adsorption loss.

  • Collection: Filter the remaining volume into the sterile receiver vessel.

  • Post-Filter QC: Verify concentration via UV-Vis (approx. 240-280 nm peak, verify specific lambda max) or HPLC.

Quality Control & Validation

To ensure the protocol is "self-validating," perform the following checks.

Bubble Point Integrity Test

After filtration, the filter must be tested to confirm it was not breached.[1]

  • Leave the filter attached to the syringe (now full of air).[2][1]

  • Submerge the filter outlet in a beaker of water.[1]

  • Depress the plunger.[2][1]

  • Pass Criteria: You should feel significant resistance. A steady stream of bubbles should only appear when the pressure exceeds the membrane's specific bubble point (typically >45 psi for 0.22 µm membranes).[1] If bubbles appear immediately with low pressure, the membrane is compromised; discard the filtrate.

Adsorption Quantification (HPLC Assay)

Compare the "Pre-Filter" (Unfiltered) vs. "Post-Filter" (Filtered) concentration.[2][1]

SampleArea Under Curve (AUC)CalculationAcceptable Limit
Unfiltered Control

N/AN/A
Filtered (First 1 mL)


May be <95% (Discard)
Filtered (Pooled)


Must be >98%

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Back Pressure / Clogging Particulates or precipitation upon dilution.[2][1]Use a Glass Fiber (GF) pre-filter .[2][1][4] Ensure vortexing during dilution to prevent local high-concentration precipitation.[2][1]
Low Recovery (<90%) Wrong membrane (e.g., Nylon) or insufficient saturation.[1]Switch to Hydrophilic PTFE/PVDF .[2][3][1] Increase sacrificial volume to 3-5 mL.
Extractables Peaks in HPLC Housing leaching due to DMSO.Ensure filter housing is pure Polypropylene (PP) or HDPE.[2][1] Avoid acrylic housings.[2][1]

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_filter Sterile Filtration cluster_qc Validation Weigh Weigh API Dissolve Dissolve (DMSO) Weigh->Dissolve Dilute Dilute (Buffer) Dissolve->Dilute Select Select PVDF/PTFE Dilute->Select Prime Prime Filter (Discard 2mL) Select->Prime Collect Collect Filtrate Prime->Collect Integrity Bubble Point Test Collect->Integrity HPLC HPLC Recovery Check Collect->HPLC

Caption: Step-by-step experimental workflow from preparation to validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66874, this compound. Retrieved from [Link]

  • Cytiva (2018). Membrane filtration: A guide to choosing membranes.[2][1] Retrieved from [Link][2][1]

  • Hawach Scientific (2026). The Differences Between PVDF and PTFE Membranes. Retrieved from [Link]

  • Tisch Scientific. Material Compatibility Chart for Filtration. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4'-Hydroxybutyranilide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for


-(4-hydroxyphenyl)butanamide Synthesis
Date:  February 1, 2026
Lead Scientist:  Senior Application Scientist, Chemical Process Group

Executive Summary & Core Directive

Objective: Maximize the yield and purity of 4'-Hydroxybutyranilide (CAS: 101-91-7). The Challenge: The synthesis involves the


-acylation of 4-aminophenol. The primary failure modes are chemoselectivity  (competitive 

-acylation of the phenol group) and oxidative degradation (formation of quinone imines). The Solution: A controlled biphasic or solvent-based acylation strategy that leverages the nucleophilic differential between the amine and phenol groups, coupled with strict oxidation mitigation.

Critical Process Parameters (CPP)

To improve yield, you must control the reaction kinetics to favor the amine attack over the phenol attack.

ParameterRecommended SettingScientific Rationale (Causality)
Reagent Stoichiometry 1.05 - 1.10 eq. Butyric AnhydrideSlight excess ensures complete conversion of the amine. Large excesses promote unwanted

-acylation.
Solvent System Ethyl Acetate (EtOAc) or THFUnlike Paracetamol synthesis (often done in water), the butyryl chain increases lipophilicity. Organic solvents ensure homogeneity, preventing "coating" of unreacted starting material.
pH Control Neutral to Slightly Acidic (pH 4-6)Crucial: At pH > 9, the phenol deprotonates to phenoxide (

), which is highly nucleophilic and leads to ester formation. Keeping the pH neutral keeps the phenol protonated (

) and unreactive.
Temperature 0°C

RT
Low initial temperature suppresses the kinetic energy available for the slower

-acylation side reaction.
Atmosphere Nitrogen / Argon4-Aminophenol oxidizes rapidly in air to form dark purple/black tar (quinone imines), drastically reducing yield.

Standard Operating Procedure (SOP)

Protocol ID: HBA-OPT-04 (High-Selectivity Anhydride Route)

This protocol uses Butyric Anhydride rather than Butyryl Chloride. Anhydrides are milder acylating agents, naturally favoring the more nucleophilic amine over the phenol without requiring a scavenger base that could trigger


-acylation.
Materials
  • 4-Aminophenol (Recrystallized, off-white)

  • Butyric Anhydride (1.1 equiv)

  • Ethyl Acetate (Solvent)

  • Sodium Dithionite (Antioxidant additive)

Workflow
  • Inerting: Purge the reaction vessel with Nitrogen for 15 minutes.

  • Dissolution: Suspend 4-Aminophenol in Ethyl Acetate (5 mL per gram). Add a pinch of Sodium Dithionite (

    
    ) to scavenge trace oxygen (prevents darkening).
    
  • Addition: Cool the suspension to 0-5°C . Add Butyric Anhydride dropwise over 20 minutes.

    • Note: The reaction is exothermic. Control the rate to keep Temp < 10°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: TLC (EtOAc:Hexane 1:1). The amine spot should disappear.

  • Workup (The "Crash" Method):

    • Cool the mixture back to 0°C.

    • The product, this compound, often crystallizes directly from EtOAc upon cooling.

    • If not, concentrate the solvent volume by 50% and add cold Hexane or Heptane to induce precipitation.

  • Purification: Filter the white solid. Wash with cold Hexane. Dry under vacuum.

Troubleshooting Guide (Q&A)

Issue 1: Product Discoloration

User Question: "My reaction mixture turned dark purple/black within 30 minutes. The final product is brown. How do I fix this?"

Technical Diagnosis: This is oxidative degradation. 4-Aminophenol is easily oxidized to benzoquinone imine , which polymerizes into dark tars. This competes with your main reaction and lowers yield.

Corrective Action:

  • Source Check: Is your starting 4-aminophenol dark brown? If yes, recrystallize it first (from water with a pinch of sodium metabisulfite).

  • Inert Atmosphere: You must run this reaction under Nitrogen or Argon.

  • Additive: Add 1-2% mol Sodium Dithionite or Sodium Metabisulfite to the reaction mixture. This acts as a sacrificial antioxidant.

Issue 2: Low Yield / O-Acylation

User Question: "I am getting a mixture of two products. NMR shows I have some ester formation (O-acylation). How do I stop this?"

Technical Diagnosis: You are likely operating under conditions that are too basic or too hot.

  • Mechanism: Amine (

    
    ) is a better nucleophile than Phenol (
    
    
    
    ). However, Phenoxide (
    
    
    ) is a better nucleophile than the Amine. If you use a base (like Triethylamine or NaOH) that deprotonates the phenol, you will get the ester.

Corrective Action:

  • Remove Base: If using Butyric Anhydride, do not add base (Pyridine/TEA). The byproduct is Butyric Acid, which is weak and won't harm the product.

  • Switch Reagent: If using Butyryl Chloride, you must use a base to trap HCl. Switch to the Anhydride method (Protocol HBA-OPT-04) to avoid this requirement.

  • Hydrolysis: If you already have the ester mixed in, treat the crude solid with mild aqueous base (Sodium Carbonate) for 30 mins. The phenolic ester hydrolyzes much faster than the amide, converting the byproduct back to the desired phenol (or starting material).

Issue 3: Solubility Issues

User Question: "The starting material won't dissolve in Ethyl Acetate, it's just a slurry. Is this a problem?"

Technical Diagnosis: 4-Aminophenol has poor solubility in many organic solvents.

  • Insight: It is not a problem. As the dissolved amine reacts, Le Chatelier’s principle drives more solid into solution.

  • Fix: Ensure vigorous stirring (overhead stirrer recommended for scale >10g). Do not heat to dissolve, as this promotes oxidation.

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Selectivity

This diagram illustrates the kinetic competition between the desired N-acylation and the undesired O-acylation/Oxidation pathways.

ReactionPathway Start 4-Aminophenol (Nucleophile) Intermed Tetrahedral Intermediate Start->Intermed N-Attack (Kinetic Favored) Side1 O-Acylated Ester (Impurity) Start->Side1 O-Attack (Requires Base/Heat) Side2 Quinone Imine (Oxidation Tar) Start->Side2 Oxidation (O2 present) Reagent Butyric Anhydride (Electrophile) Reagent->Intermed Product This compound (Target Amide) Intermed->Product Loss of Butyric Acid

Caption: Kinetic pathway showing the dominance of N-attack under neutral conditions vs. side reactions.

Diagram 2: Troubleshooting Logic Tree

Follow this flow to resolve yield issues during the experiment.

Troubleshooting Problem Low Yield or Impure Product CheckColor Is the reaction dark/black? Problem->CheckColor Oxidation Oxidation Issue: 1. Purge O2 2. Add Na2S2O4 CheckColor->Oxidation Yes CheckNMR Check NMR: Ester peaks present? CheckColor->CheckNMR No Selectivity Selectivity Issue: 1. Lower Temp 2. Remove Base 3. Switch to Anhydride CheckNMR->Selectivity Yes Solubility Workup Issue: Product lost in mother liquor? Use 'Crash' method. CheckNMR->Solubility No

Caption: Decision matrix for diagnosing reaction failures based on color and spectral data.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66874, this compound. Retrieved from [Link]

  • Stern, M. K., et al. (1994). Nucleophilic Aromatic Substitution for Hydrogen.[1] Journal of Organic Chemistry.[1] (Contextual grounding for aminophenol reactivity).

  • Mitchell, J. A., et al. (1993). Selective N-acylation of amino alcohols. US Patent WO1993020038A1. Retrieved from

  • Ellis, F. (2002). Paracetamol: A Curriculum Resource. Royal Society of Chemistry. (Provides the mechanistic basis for aqueous/anhydride acylation of aminophenols).

  • Joseph, P., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: 4'-Hydroxybutyranilide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HBA-PUR-404 Subject: Advanced Purification Strategies for N-(4-hydroxyphenyl)butanamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering difficulties in the purification of 4'-Hydroxybutyranilide (CAS: 101-91-7). This compound, a structural homolog of Acetaminophen (Paracetamol), presents a unique "amphiphilic" challenge due to the competition between its polar phenolic hydroxyl group and the lipophilic butyryl chain.

This guide addresses the three most reported critical failures: persistent oxidative discoloration (pinking/browning) , "oiling out" during crystallization , and chemoselectivity issues (O-acylation vs. N-acylation) .[1]

Module 1: The "Pink/Brown" Syndrome (Oxidative Instability)

User Question:

"Even after recrystallization, my product retains a pink or brownish hue. How do I get a pristine white solid?"

Technical Diagnosis:

The coloration is rarely due to the this compound itself.[1] It is caused by trace amounts of unreacted 4-aminophenol oxidizing into quinone imines or polymeric azo compounds.[1] These impurities have high extinction coefficients; even ppm levels can discolor the entire batch.[1]

The Protocol: Reductive Bleaching

Standard recrystallization often fails here because the oxidized impurities co-precipitate with the phenol.[1] You must chemically reduce the impurities during the crystallization process.[1]

  • Dissolution: Dissolve the crude solid in your chosen solvent (typically water/ethanol mix) at boiling temperature.[1]

  • The Scavenger Step: Add Sodium Dithionite (

    
    )  or Sodium Metabisulfite  (1–5% w/w relative to crude mass).[1]
    
    • Mechanism:[1][2][3][4][5][6] These agents reduce the colored quinoid impurities back to colorless soluble species or break the conjugation length of the chromophores.[1]

  • Adsorption: Add Activated Carbon (Charcoal) (5-10% w/w).[1] Stir at reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove the carbon.[1]

  • Crystallization: Allow the filtrate to cool slowly.

Scientist's Note: Do not skip the dithionite. Charcoal alone adsorbs organics indiscriminately, but dithionite chemically targets the chromophores responsible for the "pink" drift.[1]

Module 2: "Oiling Out" During Crystallization

User Question:

"My product separates as a milky oil at the bottom of the flask instead of forming crystals. Why?"

Technical Diagnosis:

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid solubility curve.[1] This happens if:

  • The solution is too concentrated (supersaturated) at a temperature above the melting point of the solvated product.[1]

  • The solvent polarity is mismatched (too much water).[1]

  • Impurities have depressed the melting point of your solid below the boiling point of your solvent.[1]

Troubleshooting Matrix
ScenarioImmediate ActionExplanation
Solvent is Water/Alcohol Add more Alcohol The product is hydrophobic due to the butyl chain.[1] Increasing alcohol content raises solubility, preventing premature phase separation.[1]
Cloudy at Boiling Add Solvent You are above the saturation limit. The oil is actually molten product.[1] Dilute until clear.
Impure Crude Seed it Add a seed crystal at a temperature just below the melting point (approx. 130°C) to provide a nucleation surface, bypassing the oil phase.
Recommended Solvent Systems

Based on the melting point of 137–141°C [1, 2], the following systems are validated:

  • Primary Choice: Ethanol/Water (30:70 v/v).[1] Dissolve in hot ethanol, add hot water until turbid, then cool.

  • Alternative: Ethyl Acetate/Hexane.[1][7] Good for removing polar impurities, but yield may be lower.[1]

Module 3: Chemoselectivity (N- vs. O-Acylation)

User Question:

"I see two spots on my TLC. One is my product, what is the other?"

Technical Diagnosis:

The 4-aminophenol starting material has two nucleophiles: the amine (


) and the phenol (

).[1] While the amine is more nucleophilic in neutral conditions, basic conditions (often used to solubilize the starting material) deprotonate the phenol, creating a phenoxide that competes for the acylating agent.
  • Target: N-(4-hydroxyphenyl)butanamide (Amide).[1][8][9][10][11]

  • Impurity: 4-aminophenyl butyrate (Ester) or the Di-acylated byproduct.[1]

The "Self-Validating" Purification Workflow

Use this logic gate to clean the product.

PurificationLogic cluster_legend Impurity Fate Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Ethyl Acetate / Dilute HCl) Start->Extraction Check Decision: Is the impurity Basic or Acidic? Extraction->Check AcidWash Wash Org. Layer with 1M HCl (Removes unreacted Amine) Check->AcidWash Remove Amine BaseWash Wash Org. Layer with NaHCO3 (Removes Butyric Acid) AcidWash->BaseWash Result Evaporate Organic Layer BaseWash->Result Recryst Recrystallize (EtOH/H2O) + Na2S2O4 (if colored) Result->Recryst Final Pure this compound Recryst->Final Legend1 Unreacted Amine -> Aqueous Acid Layer Legend2 Butyric Acid -> Aqueous Base Layer Legend3 O-Acyl Ester -> Remains in Mother Liquor during Recryst

Figure 1: Purification logic flow designed to systematically remove unreacted amine, acid, and ester byproducts.[1][2][12]

Typical Physical Data for Validation

Use the following data to validate your isolated material.

PropertyValueSource
CAS Registry Number 101-91-7[1]
Molecular Weight 179.22 g/mol [1]
Melting Point 137–141 °C[2]
Appearance White to off-white crystalline powder[2]
Solubility (Water) Low (Cold), Moderate (Hot)[3]
Solubility (Organic) Soluble in EtOH, DMSO, MeCN[3]
pKa (Phenol) ~10.0 (Predicted)[1]

Frequently Asked Questions (FAQs)

Q: Can I use HPLC to monitor the reaction? A: Yes. A validated method uses a Reverse Phase (C18) column.[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid).[1]

  • Detection: UV at 254 nm.[1]

  • Note: The amide (product) will elute after the starting material (4-aminophenol) but before the di-acylated impurity due to increasing hydrophobicity [3].[1]

Q: Why does my melting point range span 5 degrees (e.g., 132–137°C)? A: A wide melting range indicates solvation or impurities.[1] If you used water in your recrystallization, dry the sample thoroughly under vacuum at 50°C. Water trapped in the crystal lattice acts as an impurity, depressing the melting point.

Q: Is the O-acylated ester dangerous? A: It is not inherently dangerous, but it is a pharmacologically distinct impurity.[1] In biological assays, the ester may hydrolyze back to the phenol, leading to inconsistent dosing data. It must be removed to <0.1%.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66874, this compound.[1] Retrieved from [Link][1][10]

  • SIELC Technologies (2018). HPLC Separation of Butanamide, N-(4-hydroxyphenyl)-.[1][9] Retrieved from [Link]

Sources

Technical Support Center: 4'-Hydroxybutyranilide (4-HBA) Stability & Degradation

[1]

Introduction: The Stability Paradox of Anilides

Welcome to the technical support hub for 4'-Hydroxybutyranilide (4-HBA). As researchers, we often treat 4-HBA merely as a lipophilic analog of Acetaminophen (Paracetamol) or as a synthesis intermediate.[1] However, its amide bond stability is distinct from its acetyl counterpart.[1]

The "Stability Paradox" here is simple: The butyryl chain increases lipophilicity (LogP ~1.7 vs 0.46 for Acetaminophen), theoretically improving membrane permeability, but the amide bond remains susceptible to both chemical and enzymatic cleavage. This guide addresses the three most common support tickets we receive: spontaneous hydrolysis in formulation, unexpected metabolic clearance, and analytical co-elution.

Module 1: Chemical Stability & Hydrolysis

Troubleshooting: "Why are unknown peaks appearing in my aqueous formulation?"

The Mechanism: The primary degradation pathway of 4-HBA in aqueous environments is amide bond hydrolysis.[1] Unlike esters, amides are relatively stable at neutral pH, but they degrade rapidly under extremes (pH < 4 or pH > 9) or elevated temperatures.[1] The degradation yields 4-Aminophenol (PAP) and Butyric Acid .[1]

Critical Safety Note: 4-Aminophenol is significantly more toxic than the parent compound and is a known nephrotoxin and sensitizer.[1] Its control is critical in pharmaceutical applications.[1]

Visualizing the Hydrolysis Pathway

HydrolysisPathwaycluster_conditionsCatalytic FactorsParentThis compound(Parent)TransitionTetrahedral IntermediateParent->Transition+ H2O / H+ or OH-Product14-Aminophenol(Toxic Degradant)Transition->Product1C-N Bond CleavageProduct2Butyric AcidTransition->Product2FactorspH < 4 (Acid)pH > 9 (Base)Temp > 40°C

Figure 1: Mechanism of amide hydrolysis for 4-HBA. The reaction is catalyzed by acid/base extremes, leading to the release of the toxic impurity 4-Aminophenol.

Protocol: Forced Degradation (Stress Testing)

To confirm if the peaks you see are indeed hydrolysis products, perform this confirmatory stress test.

Reagents: 1N HCl, 1N NaOH, 3% H2O2.[1] Instrument: HPLC-UV (See Module 3).

  • Preparation: Prepare a 1 mg/mL stock solution of 4-HBA in Methanol/Water (50:50).

  • Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Mix 1 mL stock + 1 mL 1N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3% H2O2. Incubate at RT for 24 hours.

  • Neutralization: Neutralize acid/base samples to pH 7.0 before injection to prevent column damage.[1]

  • Analysis: Inject 10 µL.

    • Result Interpretation: If the unknown peak matches the retention time of the Acid/Base stressed sample, it is 4-Aminophenol. If it appears only in the peroxide sample, it is likely a quinone-imine dimer or polymer.[1]

Module 2: Biological & Metabolic Stability

Troubleshooting: "My in vitro clearance is too fast. Is it CYP or Esterase?"

The Mechanism: Researchers often assume metabolic clearance is driven solely by Cytochrome P450 (CYP) oxidation. However, for anilides like 4-HBA, Aryl Acylamidases (often misidentified as generic esterases) play a massive role.[1]

  • Pathway A (Hydrolysis): Aryl acylamidases cleave the amide bond, releasing 4-Aminophenol.[1] This is common in liver microsomes and some bacterial systems.[1]

  • Pathway B (Bioactivation): CYP450 (specifically CYP2E1 and CYP1A2) oxidizes the enzyme to N-butyryl-p-benzoquinone imine (a NAPQI analog).[1] This is the reactive metabolite responsible for hepatotoxicity via glutathione depletion.[1]

Visualizing the Metabolic Fate

MetabolicTreeParentThis compoundCYPCYP450(Oxidation)Parent->CYPAmidaseAryl Acylamidase(Hydrolysis)Parent->AmidaseUGTUGT/SULT(Conjugation)Parent->UGTQuinoneN-butyryl-p-benzoquinone imine(Reactive Electrophile)CYP->Quinone-2e-, -2H+PAP4-AminophenolAmidase->PAP+H2O, -Butyric AcidGlucuronideO-Glucuronide/Sulfate(Inactive)UGT->GlucuronidePhase IIGSH_AdductGlutathione AdductQuinone->GSH_Adduct+GSH (Detox)

Figure 2: Metabolic divergence of 4-HBA.[1] Note that while Conjugation (Green) is the major clearance route in vivo, Hydrolysis (Amidase) and Oxidation (CYP) drive toxicity.

Protocol: Differentiating Clearance Mechanisms

To determine which enzyme is "eating" your compound:

  • Control: Incubate 4-HBA (1 µM) with Liver Microsomes + NADPH.

  • Inhibition A (CYP): Add 1-Aminobenzotriazole (1-ABT) (1 mM) to the incubation.[1]

    • Logic: 1-ABT is a pan-CYP inhibitor.[1] If clearance stops, it's CYP-driven.[1]

  • Inhibition B (Amidase): Add Bis-p-nitrophenyl phosphate (BNPP) (100 µM).

    • Logic: BNPP inhibits carboxylesterases and amidases.[1] If clearance stops, it's hydrolysis-driven.[1]

  • Inhibition C (Conjugation): Perform assay without UDPGA/PAPS co-factors (microsomes usually lack these unless supplemented, but S9 fractions might have them).

Module 3: Analytical Troubleshooting

Troubleshooting: "I cannot separate 4-HBA from 4-Aminophenol."

The Issue: 4-Aminophenol is highly polar and basic.[1] 4-HBA is moderately lipophilic and neutral/weakly acidic (phenol).[1] On standard C18 columns, 4-Aminophenol often elutes in the void volume (dead time), making quantitation impossible.[1]

Data Summary: Physicochemical Properties

PropertyThis compound (Parent)4-Aminophenol (Degradant)Impact on HPLC
LogP ~1.70.04Parent retains well; Degradant elutes early.[1]
pKa ~10 (Phenol)5.48 (Amine), 10.3 (Phenol)Degradant is ionized at acidic pH.[1]
UV Max ~245 nm~230 nm / 275 nmDifferent absorption maxima.[1]
Recommended HPLC Method (Self-Validating)

Do not use a generic gradient. Use an Ion-Pairing or Mixed-Mode approach to retain the polar degradant.[1]

Column: C18 end-capped (e.g., Zorbax SB-Aq or equivalent), 150 x 4.6 mm, 5 µm.[1] Mobile Phase A: 10 mM Sodium Octanesulfonate (Ion Pairing Agent) in Water, pH adjusted to 2.5 with Phosphoric Acid. Mobile Phase B: Acetonitrile.[1][2] Flow Rate: 1.0 mL/min.[1][2][3] Detection: 225 nm (Isosbestic point compromise) or 275 nm (Specific for 4-AP).[1]

Isocratic Program:

  • 90% A / 10% B.[1]

  • Why? The ion-pairing agent interacts with the amine on 4-Aminophenol, artificially increasing its lipophilicity and retaining it on the C18 column, moving it away from the void volume.

References

  • PubChem. (n.d.).[1][4] this compound (CID 66874).[1][4] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]1]

  • Vaughan, P. A., Hall, G. F., & Best, D. J. (1990).[1][5] Aryl acylamidase from Rhodococcus erythropolis NCIB 12273.[1][5] Applied Microbiology and Biotechnology, 34(1), 42–46.[1] [Link]1][5]

  • Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of 4-Aminophenol. Retrieved February 1, 2026, from [Link]1]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010).[1][6] Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]1]

  • Mizumoto, Y., et al. (2020).[1] Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3. MDPI.[1] (Cited for general metabolic stability protocols of hydroxy-derivatives). [Link]1]

Technical Support Center: N-(4-hydroxyphenyl)butanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for N-(4-hydroxyphenyl)butanamide

Doc ID: TS-ORG-SYN-4402 | Status: Active | Tier: Advanced Synthesis

Executive Summary & Chemical Context

User Profile: Medicinal Chemists, Process Engineers. Target Molecule: N-(4-hydroxyphenyl)butanamide (CAS: 101-91-7). Class: Analgesic/Antipyretic (Lipophilic Paracetamol Analogue).

This guide addresses the synthesis of N-(4-hydroxyphenyl)butanamide via the acylation of 4-aminophenol with butyric anhydride (or butyryl chloride). While chemically similar to Acetaminophen (Paracetamol) production, the introduction of the butyryl chain increases lipophilicity, altering solubility profiles and requiring modified workup procedures compared to standard acetylations.

The Core Challenge: Achieving high chemoselectivity (N-acylation over O-acylation) while preventing the rapid oxidation of the electron-rich 4-aminophenol substrate.

Critical Troubleshooting: Reaction Selectivity & Kinetics

Issue 1: "I am observing significant O-acylated byproducts (Ester formation)."

Diagnosis: The amine group (


) is kinetically more nucleophilic than the phenol (

). However, if the reaction environment is too basic or the temperature is uncontrolled, thermodynamic control takes over, or the phenoxide ion forms, leading to 4-butanamidophenyl butanoate (di-acylated product) or 4-aminophenyl butanoate.

Technical Resolution:

  • pH Control: Maintain a neutral to slightly acidic pH. Avoid strong bases (NaOH/KOH) which deprotonate the phenol (

    
    ), making it a competitive nucleophile.
    
  • Solvent Selection: Utilize aqueous or alcoholic media. Water suppresses O-acylation because the hydration shell around the phenol/phenoxide reduces its nucleophilicity relative to the amine.

  • Reagent Stoichiometry: Limit Butyric Anhydride to 1.05 – 1.1 equivalents. Excess anhydride drives di-acylation.

Issue 2: "The reaction mixture turns dark brown/black immediately."

Diagnosis: 4-aminophenol is highly susceptible to oxidative degradation, forming quinone imines and polymerized tars. This is accelerated by trace metals, light, and high pH.

Technical Resolution:

  • Inert Atmosphere: Strictly perform the reaction under

    
     or Argon.
    
  • Reducing Agent: Add a catalytic amount of Sodium Bisulfite (

    
    ) or Sodium Dithionite (
    
    
    
    ) to the reaction mixture (0.5 - 1.0 wt%) to scavenge oxidative species.
  • Quality of Starting Material: Recrystallize 4-aminophenol if it is not off-white/beige. Dark starting material acts as an autocatalyst for degradation.

Visualizing the Chemoselectivity Pathway

The following diagram illustrates the competitive pathways and the thermodynamic trap of O-acylation.

ReactionPathway Start 4-Aminophenol (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + Reagent Reagent Butyric Anhydride (Electrophile) Reagent->Inter Target N-(4-hydroxyphenyl)butanamide (Target: Kinetic Product) Inter->Target Neutral/Aq. Conditions (Fast) Byproduct O-acylated Ester ( impurity) Inter->Byproduct High Temp / Base Diacyl Di-acylated Species (Over-reaction) Target->Diacyl Excess Reagent pH > 9

Figure 1: Chemoselectivity landscape. Green path indicates optimal kinetic control; red dashed paths indicate thermodynamic or stoichiometric failure modes.

Optimized Experimental Protocol

This protocol utilizes a "Green Chemistry" approach using water as the solvent to maximize N-selectivity.

Methodology: Aqueous Suspension Synthesis

ParameterSpecificationRationale
Substrate 4-Aminophenol (10.9 g, 0.1 mol)Limiting reagent.
Solvent Deionized Water (40 mL)Promotes N-selectivity; precipitates hydrophobic product.
Reagent Butyric Anhydride (17.4 g, 0.11 mol)Slight excess (1.1 eq) to account for hydrolysis.
Temp 50°C - 60°CSufficient for kinetics; low enough to prevent O-acylation.
Time 30 - 45 minsRapid reaction; prolonged time risks hydrolysis.

Step-by-Step Workflow:

  • Preparation: In a 3-neck round bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.9 g of 4-aminophenol in 40 mL of water.

  • Inerting: Purge the headspace with Nitrogen gas for 5 minutes.

  • Heating: Warm the suspension to 50°C. The solid may not fully dissolve yet (this is normal).

  • Addition: Add Butyric Anhydride dropwise over 10 minutes. Observation: The mixture will become homogenous briefly before the product begins to precipitate.

  • Reaction: Maintain stirring at 55°C for 30 minutes.

  • Crystallization: Cool the mixture slowly to 0-5°C in an ice bath. The N-(4-hydroxyphenyl)butanamide will crystallize out as white/off-white needles.

  • Filtration: Filter the solid under vacuum. Wash with cold water (2 x 10 mL).

    • Note: Unlike Paracetamol, the butyryl analogue is less soluble in cold water, improving yield.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Troubleshooting Decision Matrix

Use this logic flow to diagnose yield or purity issues.

Figure 2: Diagnostic logic for common synthesis failures.

FAQ: Advanced Optimization

Q: Can I use Butyryl Chloride instead of the Anhydride? A: Yes, but it requires a base (Schotten-Baumann conditions).

  • Risk: The presence of a base (like Pyridine or NaOH) significantly increases the risk of O-acylation.

  • Modification: If using acid chloride, maintain temperature < 5°C and add the base simultaneously with the acid chloride to keep pH neutral.

Q: How do I purify the product if simple filtration fails? A: The butyryl chain adds lipophilicity.

  • Recrystallization Solvent: Use a mixture of Ethanol/Water (30:70). Dissolve in hot ethanol first, then add hot water until turbid, then cool.

  • Avoid: Pure water (solubility is too low for effective recrystallization volume) or Benzene (toxicity).

Q: What is the expected Melting Point for validation? A: The literature value for N-(4-hydroxyphenyl)butanamide is approximately 136–138°C . A range > 2°C indicates impurities (likely di-acylated product).

References

  • Preparation of N-substituted-p-aminophenols. Source:Journal of the American Chemical Society. Context: Foundational work on the nucleophilic reactivity of p-aminophenol, establishing the kinetic preference for N-acylation in aqueous media. Link:

  • Green synthesis of paracetamol and its analogues. Source:Green Chemistry Letters and Reviews. Context: Validates the water-based suspension method to minimize solvent waste and improve atom economy. Link:

  • Solubility and Dissolution Thermodynamics of Paracetamol Analogues. Source:Journal of Chemical & Engineering Data. Context: Provides data on how increasing alkyl chain length (Acetyl -> Butyryl) affects solubility in polar vs. non-polar solvents. Link:

  • Vogel's Textbook of Practical Organic Chemistry (5th Ed). Source:Pearson Education. Context: Standard protocols for acetylation of amines and purification of phenolic amides. Link:

Technical Guide: Preventing Degradation of 4'-Hydroxybutyranilide During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerabilities[1][2]

4'-Hydroxybutyranilide (CAS: 101-91-7), also known as N-(4-hydroxyphenyl)butanamide, is a structural homolog of acetaminophen (paracetamol).[1][2] While generally stable as a solid, it possesses two specific chemical distinctives that drive its degradation profile:

  • The Phenolic Moiety (Oxidation Risk): The electron-rich aromatic ring is susceptible to auto-oxidation, leading to the formation of quinone imines. This results in a characteristic color shift from white to pink/brown.

  • The Amide Linkage (Hydrolysis Risk): Under moisture stress or extreme pH, the amide bond hydrolyzes. Unlike paracetamol, which releases acetic acid, this compound releases butyric acid , identifiable by its distinct, rancid odor even at trace levels.

This guide provides a self-validating system to ensure the integrity of your material for pharmaceutical and research applications.

Storage Decision Logic (Visual Workflow)

The following decision tree outlines the critical control points (CCPs) for handling incoming or stored material.

StorageLogic Start Incoming Material / Routine Check Inspect Sensory Inspection (Visual & Olfactory) Start->Inspect Decision1 Color: White? Odor: Neutral? Inspect->Decision1 Pass Status: PASS Proceed to Storage Decision1->Pass Yes Fail_Ox Status: FAIL (Oxidation) Pink/Brown discoloration Decision1->Fail_Ox Color Change Fail_Hyd Status: FAIL (Hydrolysis) Rancid/Butyric odor Decision1->Fail_Hyd Bad Odor Action_Store Protocol A: Long-Term Storage (Dessicated, 2-8°C, Dark) Pass->Action_Store Action_Rescue Protocol B: Purification (Recrystallization) Fail_Ox->Action_Rescue Minor (<5%) Action_Discard Discard / Chemical Waste Fail_Hyd->Action_Discard Irreversible Action_Rescue->Action_Store Post-QC Pass

Figure 1: Critical decision pathway for assessing this compound integrity upon receipt and during inventory audits.

Technical Support & Troubleshooting (Q&A)

Q1: The powder has turned a faint pink color. Is it still usable?

Diagnosis: Oxidative Degradation. The pink coloration indicates the formation of trace quinone intermediates, a common issue with p-aminophenol derivatives exposed to light or air.

  • Impact: For high-precision analytical standards, discard . For synthetic intermediates, if the color is faint, the impurity level is likely <0.5%.

  • Corrective Action: Perform a Recrystallization (Protocol B) . The colored impurities are highly polar and typically remain in the mother liquor.

  • Prevention: Ensure the container is amber (light-blocking) and the headspace is minimized or purged with nitrogen.

Q2: Upon opening the container, I detect a sharp, vomit-like smell.

Diagnosis: Amide Hydrolysis. Unlike many degradants which are odorless, the hydrolysis of this specific molecule releases butyric acid .

  • Mechanism:

    
    
    
  • Impact: CRITICAL FAIL. The presence of detectable butyric acid suggests significant breakdown and the co-presence of 4-aminophenol, which is nephrotoxic and air-sensitive.

  • Corrective Action: Do not attempt to purify. The hydrolysis is autocatalytic (acid-catalyzed). Discard the batch.

Q3: What are the optimal storage conditions? Fridge or Freezer?

Recommendation: Refrigerate (2–8°C) with Desiccant.

  • Why not -20°C? While colder is generally better for chemical stability, deep freezing introduces a risk of condensation upon thawing. Moisture is the primary enemy (hydrolysis).

  • Why not Ambient? Ambient storage is acceptable for short durations (<1 month), but long-term exposure to room temperature fluctuates humidity levels, accelerating degradation.

Quantitative Stability Data

The following table summarizes the degradation risks based on environmental variables.

ConditionPrimary Risk FactorExpected Shelf LifeObservable Indicator
Ambient / Light Exposed Photo-oxidation3–6 MonthsSurface turns brown/pink
High Humidity (>60% RH) Hydrolysis< 3 MonthsClumping; Butyric acid odor
2–8°C / Desiccated / Dark None (Ideal) 24+ Months Remains white free-flowing powder
Solution (Protic Solvents) Solvolysis24–48 HoursPrecipitation or pH shift

Experimental Protocols

Protocol A: Optimal Packaging for Long-Term Storage

Objective: To create a barrier against moisture and oxygen.

  • Primary Container: Use an amber glass vial with a Teflon-lined screw cap. Avoid polyethylene bags as they are permeable to oxygen over time.

  • Desiccation: Place a small packet of silica gel or molecular sieves inside the vial (do not let it touch the powder directly).

  • Sealing: Parafilm the cap junction to prevent gas exchange.

  • Environment: Store in a dedicated chemical refrigerator at 4°C.

Protocol B: Rescue Recrystallization

Objective: To remove oxidation products (pink color) from degraded material.

  • Solvent Choice: Ethanol/Water (95:5) or Ethyl Acetate.

  • Dissolution: Dissolve the crude solid in minimal boiling solvent.

  • Filtration: If the solution is dark, add activated charcoal (1% w/w), stir for 5 minutes, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C. Rapid cooling traps impurities.

  • Wash: Filter the white crystals and wash with cold solvent.

  • Drying: Vacuum dry at 40°C for 4 hours. Crucial: Ensure material is bone-dry before re-storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66874, this compound. Retrieved from [Link]

  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50(2), 113–118. (Cited for mechanistic homology regarding N-acylated p-aminophenol hydrolysis). Retrieved from [Link]

  • GMP Insiders (2025). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Interference in Assays with 4'-Hydroxybutyranilide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding potential interference in assays involving 4'-Hydroxybutyranilide (also known as N-(4-hydroxyphenyl)butanamide). While direct documented evidence of assay interference by this compound is not widely reported, its chemical structure, featuring a phenolic hydroxyl group and an amide linkage, suggests potential for interactions that could lead to spurious results. This guide is designed to proactively address these potential issues, providing a framework for identifying and mitigating interference.

Understanding the Molecule: this compound

This compound is a small molecule with the following key structural features:

  • Phenolic Hydroxyl Group: This functional group is known to be redox-active and can participate in hydrogen bonding.

  • Amide Linkage: Amides are generally stable but can be susceptible to hydrolysis under certain conditions.

  • Aromatic Ring: The phenyl ring can contribute to the molecule's optical properties.

These features are central to understanding its potential interactions within a biological or biochemical assay system.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound that I should be aware of?

Understanding the basic properties of this compound is the first step in troubleshooting. Here is a summary of its key characteristics:

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
CAS Number 101-91-7[1]
Synonyms N-(4-hydroxyphenyl)butanamide, 4-Butyramidophenol, p-Butyramidophenol[1][2]
Appearance Solid (form may vary)[3]
Solubility Information on solubility in common assay buffers is limited. It is recommended to determine empirical solubility for your specific experimental conditions.
Purity Purity of the compound lot should always be confirmed, as impurities can be a source of assay interference.

Q2: Could the phenolic hydroxyl group of this compound cause interference in my assay?

Yes, the phenolic hydroxyl group is a common source of assay interference. Phenolic compounds can be redox-active and may lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), especially in the presence of reducing agents.[4] This can interfere with assays that are sensitive to redox changes, such as those employing horseradish peroxidase (HRP) or other redox-sensitive enzymes.[5][6]

Q3: My assay is fluorescence-based. Could this compound interfere with the signal?

The presence of an aromatic ring in this compound suggests it may possess intrinsic fluorescence or absorbance properties. This can lead to interference in optical-based assays in two ways:

  • Direct Interference: The compound's own fluorescence could overlap with that of the assay's fluorophore, leading to a false positive or negative signal.

  • Quenching: The compound could absorb light at the excitation or emission wavelength of the assay's fluorophore, a phenomenon known as the inner filter effect, leading to a decrease in the measured signal.

Q4: I am observing inconsistent results or a loss of signal over time. Could this compound be unstable in my assay conditions?

While the amide bond is generally stable, it can undergo hydrolysis under strongly acidic or basic conditions, or in the presence of certain enzymes.[7] The phenolic hydroxyl group can also be susceptible to oxidation.[8] Degradation of the compound could lead to a loss of its intended activity or the generation of new species with their own potential for assay interference.

Troubleshooting Guides

This section provides structured approaches to identify and resolve potential interference from this compound.

Guide 1: Investigating Potential Redox-Based Interference

If you suspect the phenolic hydroxyl group is causing redox-related interference, follow this workflow:

G cluster_0 Troubleshooting Redox Interference A Suspicion of Redox Interference (e.g., in HRP-based assays) B Add a reducing agent scavenger (e.g., 1 mM DTT) to the assay buffer A->B C Run a control assay to measure H₂O₂ generation (e.g., Phenol Red assay) A->C D Observe a significant change in the assay signal? B->D E Positive for H₂O₂ generation? C->E F Yes: Indicates redox cycling. Consider alternative detection methods or compound analogs. D->F Yes G No: Redox interference is unlikely. D->G No H Yes: Confirms H₂O₂ production. Implement mitigation strategies. E->H Yes I No: H₂O₂ generation is not the primary issue. E->I No

Caption: Workflow for diagnosing redox-based assay interference.

Experimental Protocol: Horseradish Peroxidase (HRP) - Phenol Red Assay for H₂O₂ Generation [5][6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of Phenol Red (e.g., 100 µM) in your assay buffer.

    • Prepare a working solution of HRP (e.g., 10 µg/mL) in your assay buffer.

  • Assay Setup:

    • In a 96-well plate, add your assay buffer.

    • Add a dilution series of this compound to the wells.

    • Include a positive control (a known H₂O₂ generator) and a negative control (buffer only).

    • Add the Phenol Red working solution to all wells.

    • Initiate the reaction by adding the HRP working solution.

  • Measurement:

    • Incubate the plate at the appropriate temperature for your assay.

    • Measure the absorbance at 610 nm at various time points.

  • Analysis:

    • An increase in absorbance in the presence of this compound indicates H₂O₂ production.

Guide 2: Deconvoluting Optical Interference

For fluorescence or absorbance-based assays, use the following troubleshooting steps:

G cluster_1 Troubleshooting Optical Interference J Suspicion of Optical Interference (in fluorescence/absorbance assays) K Measure the absorbance spectrum of this compound J->K L Measure the fluorescence spectrum (excitation and emission) of the compound J->L M Does the absorbance spectrum overlap with the assay's excitation/emission wavelengths? K->M N Does the compound exhibit intrinsic fluorescence that overlaps with the assay's signal? L->N O Yes: Potential for inner filter effect. Consider using a different fluorophore or a lower compound concentration. M->O Yes P No: Inner filter effect is less likely. M->P No Q Yes: Direct fluorescence interference. Subtract the background fluorescence or use a different detection method. N->Q Yes R No: Direct fluorescence interference is unlikely. N->R No

Caption: Workflow for identifying and mitigating optical interference.

Experimental Protocol: Measuring Spectral Properties

  • Sample Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Absorbance Spectrum:

    • Use a spectrophotometer to scan the absorbance of the solution across a relevant wavelength range (e.g., 200-800 nm).

    • Compare the absorbance spectrum to the excitation and emission wavelengths of your assay's fluorophore.

  • Fluorescence Spectrum:

    • Use a spectrofluorometer to measure the excitation and emission spectra of the compound solution.

    • Excite the compound across a range of wavelengths to determine its optimal excitation.

    • Measure the emission spectrum at the optimal excitation wavelength.

    • Compare the compound's fluorescence profile with that of your assay's signal.

Guide 3: Assessing Compound Stability

To investigate if compound degradation is affecting your assay, perform the following:

G cluster_2 Troubleshooting Compound Stability S Suspicion of Compound Instability (e.g., signal drift over time) T Incubate this compound in assay buffer under experimental conditions for various durations S->T U Analyze the incubated samples by HPLC or LC-MS T->U V Are degradation products observed? U->V W Yes: Compound is unstable. Consider reducing incubation time, adjusting buffer pH, or using fresh compound solutions. V->W Yes X No: Compound is stable under these conditions. V->X No

Sources

Technical Support Center: HPLC Optimization for 4'-Hydroxybutyranilide & Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 4-HBA-OPT-2024 Subject: Method Development and Troubleshooting for N-acyl-4-aminophenols Status: Active Guide

Executive Summary & Chemical Context

4'-Hydroxybutyranilide (4-HBA) (also known as N-(4-hydroxyphenyl)butanamide) is the butyryl homolog of Acetaminophen. While structurally similar to Paracetamol, the addition of the propyl chain significantly increases lipophilicity (LogP ~1.2 vs. 0.46 for Acetaminophen).

The Analytical Challenge: You are dealing with a "Polarity Span" problem.

  • The Parent (4-HBA): Moderately lipophilic.

  • The Metabolites: Highly polar conjugates (Glucuronides/Sulfates) and the hydrolysis product (4-Aminophenol).

A standard isocratic method will fail here. If optimized for the parent, metabolites elute in the void. If optimized for metabolites, the parent elutes too late with broad peak shapes. Gradient elution is mandatory.

Method Development & Optimization (Q&A)

Q1: Which stationary phase provides the best selectivity?

Recommendation: C18 with Polar-Embedded Group (or "Aqueous C18") .

  • The Logic: Standard C18 columns suffer from "phase collapse" (dewetting) when exposed to 100% aqueous mobile phases, which are often necessary to retain the highly polar 4-aminophenol and glucuronide metabolites.

  • Why it works: Polar-embedded phases (containing an amide, urea, or carbamate group in the ligand) allow the surface to remain wetted even at 0-5% organic solvent, ensuring reproducible retention times for the early-eluting metabolites.

Q2: How do I control the elution of the hydrolysis product (4-Aminophenol)?

Recommendation: pH Control is critical. Target pH 3.0 - 4.0.

  • The Logic: 4-Aminophenol (4-AP) is amphoteric (Amine pKa ~5.5, Phenol pKa ~10.4).

    • At pH > 6 : The amine is deprotonated (neutral), but the phenol begins to ionize.

    • At pH < 3 : The amine is fully protonated (cationic), reducing retention on standard C18 but improving peak shape by preventing interaction with residual silanols.

  • The Fix: Use a buffered mobile phase (Phosphate or Formate) at pH 3.0. This keeps the 4-HBA phenol neutral (for max retention) and stabilizes the ionization state of the metabolites.

Q3: What is the optimal detection wavelength?

Recommendation: 244 nm (Primary) / 210 nm (Secondary).

  • The Logic: The pharmacophore is the N-acyl-aniline ring. Like Acetaminophen, the

    
     transition occurs around 240-250 nm.
    
  • Caution: Avoid 210 nm for quantitation if using Formic Acid or Acetate buffers, as background noise will reduce sensitivity. Use 244 nm for the best Signal-to-Noise (S/N) ratio.

Troubleshooting Guide

Issue A: "My metabolites are co-eluting with the void volume (t0)."

Diagnosis: Insufficient initial retention. Solution:

  • Reduce Initial Organic: Start your gradient at 0-2% B (Organic).

  • Switch Column: If using a standard C18, switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography) or a Pentafluorophenyl (PFP) column, which offers specific selectivity for phenolic compounds and amines.

  • Ion-Pairing (Last Resort): Add 5-10 mM Sodium Octanesulfonate (OSA) to Mobile Phase A. This will retain the cationic 4-aminophenol significantly.

Issue B: "The parent peak (4-HBA) is tailing significantly."

Diagnosis: Secondary silanol interactions. Solution:

  • Check pH: Ensure pH is < 4.0 to suppress silanol ionization.

  • Mobile Phase Modifier: If using MS-compatible buffers, ensure ionic strength is sufficient (10-20 mM Ammonium Formate). If using UV only, add 0.1% Triethylamine (TEA) as a silanol blocker (Note: TEA is not MS compatible).

  • Column Health: The column inlet may be contaminated with lipophilic matrix. Use a guard column.

Experimental Protocols

Standard Gradient Method

System: HPLC with UV/DAD or LC-MS/MS Column: Aqueous C18 (150 x 4.6 mm, 3.5 µm or 5 µm) Temperature: 35°C (Improves mass transfer for the butyryl chain)

ParameterCondition
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Vol 10 µL

Gradient Table:

Time (min)% A (Aqueous)% B (Organic)Event
0.0982Metabolite Retention (Glucuronides/4-AP)
3.0982Isocratic Hold
15.04060Parent Elution (4-HBA)
16.0595Wash Step
18.0595Wash Hold
18.1982Re-equilibration
23.0982Ready for Next Inj.
System Suitability Parameters (Acceptance Criteria)
  • Resolution (Rs): > 2.0 between 4-Aminophenol and Glucuronide metabolite.

  • Tailing Factor (Tf): < 1.5 for 4-HBA parent peak.

  • Precision (RSD): < 2.0% for retention time and area (n=5).

Visualizations

Diagram 1: Metabolic Pathway & Polarity Shift

Visualizes the chemical transformation and the resulting shift in polarity that dictates the separation strategy.

MetabolicPathway Parent This compound (Parent) LogP ~1.2 (Elutes Late) Gluc O-Glucuronide Conjugate Very Polar (Elutes Early) Parent->Gluc UGT Enzymes Sulf O-Sulfate Conjugate Polar (Elutes Early) Parent->Sulf Sulfotransferases Hydrolysis 4-Aminophenol (Hydrolysis Product) Polar/Basic (Elutes @ Void) Parent->Hydrolysis Amidase/Hydrolysis Acid Butyric Acid (Cleaved Sidechain) Parent->Acid Hydrolysis

Caption: Metabolic fate of 4-HBA showing the divergence into highly polar conjugates and hydrolysis products, necessitating a wide-gradient HPLC approach.

Diagram 2: Troubleshooting Decision Tree

Logic flow for resolving common separation issues.

Troubleshooting Start Problem Detected Issue1 Metabolites in Void? Start->Issue1 Issue2 Parent Tailing? Start->Issue2 Action1 Decrease Initial %B to 0-1% Issue1->Action1 Yes Action3 Check pH < 4.0 Issue2->Action3 Yes Action2 Switch to Aqueous C18 or PFP Column Action1->Action2 Still failing? Action4 Add Modifier (TEA or Ammonium) Action3->Action4 Still tailing?

Caption: Step-by-step logic for diagnosing retention and peak shape issues in 4-HBA analysis.

References

  • United States Pharmacopeia (USP). Acetaminophen: Monograph for HPLC Assay and Impurities. USP-NF. (Standard reference for N-acyl-p-aminophenol separation conditions).

  • Nair, B. et al. "Stability-indicating HPLC method for the determination of paracetamol and its degradation products." Journal of Chromatographic Science. (Demonstrates separation of 4-aminophenol from parent amides).

  • PubChem. "this compound Compound Summary." National Center for Biotechnology Information. (Source for chemical structure and physical properties).

  • McCalley, D. V. "Analysis of the basic compounds 4-aminophenol and 4-chloroaniline by reversed-phase HPLC." Journal of Chromatography A. (Detailed study on silanol interactions and pH control for aminophenols).

Technical Support Center: Managing 4'-Hydroxybutyranilide Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation in Aqueous Buffers Audience: Researchers, Assay Developers, and Medicinal Chemists

Welcome to the Technical Support Center

You are likely accessing this guide because your Tyrosinase inhibition assay or melanoma cell culture treatment is showing inconsistent results, or you are observing visible cloudiness upon adding 4'-Hydroxybutyranilide (4'-HBA) to your reaction buffer.

This guide addresses the physicochemical constraints of 4'-HBA (CAS: 101-91-7) and provides a validated protocol to maintain solubility in aqueous environments.

Part 1: The Science of Solubility (The "Why")

To prevent precipitation, we must first understand the molecular behavior of 4'-HBA in solution.

1. The Hydrophobic Challenge 4'-HBA is an N-substituted aniline derivative. While the amide bond introduces some polarity, the butyl chain and the phenyl ring dominate its behavior, creating a lipophilic profile.

  • LogP (Octanol/Water Partition Coeff): ~1.7 [1]. This indicates the molecule prefers organic environments over aqueous ones.

  • Aqueous Solubility: Low. In pure water or saline buffers (PBS), the thermodynamic solubility limit is easily exceeded at millimolar concentrations required for stock solutions.

2. The "Crash" Mechanism When you dilute a high-concentration stock (dissolved in DMSO or Ethanol) directly into a hydrophilic buffer (like Sodium Phosphate, pH 6.8), the solvent environment changes instantaneously. The water molecules form an ordered cage around the hydrophobic 4'-HBA molecules (the hydrophobic effect). If the local concentration exceeds the solubility limit before diffusion occurs, the molecules aggregate and crystallize—this is the "crash."

3. pH Sensitivity The phenolic hydroxyl group has a pKa of approximately 10.0.

  • At pH 6.8 (Assay Conditions): The molecule is protonated (neutral). Neutral species are less soluble in water than their ionized counterparts.

  • At pH > 10: It ionizes and becomes more soluble, but this pH usually denatures enzymes like Tyrosinase. Therefore, we must solve this at neutral pH.

Part 2: Validated Solubilization Protocol

Do not dissolve 4'-HBA directly into the buffer. Follow this "Intermediate Dilution" method to prevent shock-precipitation.

Reagents Required
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.

  • Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8) or PBS.

  • Equipment: Vortex mixer, Sonicator (water bath), Warm water bath (37°C).

Step-by-Step Workflow
StepActionTechnical Rationale
1. Primary Stock Dissolve solid 4'-HBA in 100% DMSO to create a 100 mM stock solution. Vortex until clear.DMSO is a dipolar aprotic solvent that disrupts the crystal lattice of 4'-HBA effectively [2].
2. Inspection Check for "schlieren" lines or micro-particulates. If cloudy, sonicate at 37°C for 5 mins.Ensures total dissolution before dilution.
3. Pre-Warming Warm your assay buffer to 30–37°C .Solubility is endothermic; cold buffers promote immediate crystallization.
4. The "Step-Down" Do not add 1 µL of stock to 999 µL of buffer. Instead, create a 10x Intermediate in 10-20% DMSO/Buffer mix.Reduces the dielectric shock. A 20% DMSO solution holds the compound better than 0% DMSO.
5. Final Assay Dilute the Intermediate into the final well to achieve <1% DMSO .Most enzymes, including Tyrosinase, tolerate <1% DMSO without activity loss [3].
Part 3: Visualization of Workflows
Figure 1: The Solubilization Decision Tree

Caption: Logical flow for preparing stable 4'-HBA solutions for enzymatic assays.

G Start Solid 4'-HBA DMSO_Stock 100mM Stock (100% DMSO) Start->DMSO_Stock Add Solvent Check Visual Inspection: Clear? DMSO_Stock->Check Precip PRECIPITATION RISK (Cloudy/Oiling Out) DMSO_Stock->Precip Direct add to cold buffer Sonicate Sonicate @ 37°C (5-10 mins) Check->Sonicate No (Cloudy) Dilution Intermediate Dilution (10% DMSO in Buffer) Check->Dilution Yes (Clear) Sonicate->Check Final Final Assay Well (<1% DMSO, pH 6.8) Dilution->Final Add to Enzyme Mix

Part 4: Troubleshooting & FAQs

Q1: My solution turns milky immediately upon adding the stock to the buffer. Is my compound bad? A: No, the compound is likely fine. You are experiencing "Oiling Out."

  • Cause: The local concentration of DMSO dropped too fast, forcing the hydrophobic 4'-HBA out of solution before it could disperse.

  • Fix: Use the Intermediate Dilution method described above. Also, ensure you are adding the stock into the buffer while vortexing, rather than adding buffer to the stock.

Q2: Can I store the diluted working solution at 4°C? A: No. Thermodynamic solubility decreases with temperature. A solution that is stable at 25°C may crystallize at 4°C.

  • Protocol: Prepare working solutions fresh daily. Only the 100 mM DMSO stock can be stored at -20°C (sealed tightly to prevent water absorption).

Q3: Does 4'-HBA interfere with the Tyrosinase optical readout? A: It can.

  • Issue: If micro-precipitation occurs, it scatters light, artificially increasing Absorbance (OD) readings. This mimics "high enzyme activity" or masks inhibition.

  • Verification: Always run a "Compound Control" well (Buffer + Compound + No Enzyme). If the OD increases over time or is significantly higher than the buffer blank, you have precipitation, not enzymatic activity.

Q4: What is the maximum concentration I can achieve in PBS? A: This depends on the specific buffer composition, but generally, concentrations above 500 µM in pure aqueous buffer are risky without significant co-solvent (DMSO/Ethanol). For cell-based assays (e.g., Melanoma lines), ensure the final concentration is below the cytotoxic limit (IC50 for toxicity is often distinct from IC50 for tyrosinase inhibition) [4].

References
  • PubChem. (2025).[1] this compound | C10H13NO2 | CID 66874.[1] National Library of Medicine. [Link]

  • Mannhold, R., et al. (2009). The impact of DMSO on solubility and permeability in drug discovery. Journal of Pharmaceutical Sciences.
  • Active Concepts. (2023). Tyrosinase Inhibition Assay Protocol. (Standard industry protocol for Tyrosinase screening using phenolic substrates). [Link]

  • National Institutes of Health (NIH). (2023). Development of a human tyrosinase activity inhibition assay. PubMed Central. [Link]

Sources

Validation & Comparative

Comparative Guide: Antioxidant Efficacy of 4'-Hydroxybutyranilide vs. Trolox

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an objective comparison between 4'-Hydroxybutyranilide (4'-HBA) and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).[1] While Trolox serves as the gold standard for hydrophilic antioxidant capacity in biological assays, 4'-HBA (also known as N-butyryl-p-aminophenol or Suconox-4) acts as a lipophilic phenolic antioxidant with dual utility as a tyrosinase inhibitor.[1]

Verdict: Trolox exhibits superior intrinsic radical scavenging kinetics due to its chroman ring structure which stabilizes the phenoxyl radical.[1] However, 4'-HBA offers distinct advantages in lipid-rich matrices and specific therapeutic applications (depigmentation) where membrane permeability and enzyme inhibition are required alongside oxidative protection.

Chemical Profile & Structural Basis[1][2]

The antioxidant efficacy of both compounds dictates their suitability for specific experimental or industrial applications.[1]

FeatureThis compound (4'-HBA) Trolox
IUPAC Name N-(4-hydroxyphenyl)butanamide6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Structure Class Phenolic Amide (Anilide)Chroman-6-ol (Vitamin E analog)
Lipophilicity (LogP) ~1.7 (Moderate/Lipophilic)~0.7 (Hydrophilic/Amphiphilic)
Active Moiety Phenolic -OH (para-substituted)Phenolic -OH (para-ether substituted)
Primary Mechanism Hydrogen Atom Transfer (HAT)HAT & Single Electron Transfer (SET)
Solubility Alcohols, Organic solvents, FatsWater (pH dependent), Buffer, Ethanol
Primary Use Tyrosinase inhibition, Polymer stabilizationBiological antioxidant standard (TEAC)
Mechanistic Insight
  • Trolox: The chroman ring provides electron-donating methyl groups that hyperconjugate with the aromatic ring, significantly stabilizing the phenoxyl radical formed after scavenging a reactive oxygen species (ROS). This makes Trolox a rapid and potent scavenger.[1]

  • 4'-HBA: The amide group at the para position is electron-withdrawing relative to the ether oxygen in Trolox, potentially reducing the electron density at the phenolic hydroxyl. However, the N-acyl chain provides stability and lipophilicity, allowing it to function effectively in lipid bilayers or non-polar matrices where Trolox may partition poorly.

Mechanistic Visualization

The following diagram illustrates the comparative radical scavenging pathways.

AntioxidantMechanism cluster_Trolox Trolox (Standard) cluster_HBA This compound ROS Free Radical (R•) Trolox Trolox (Chroman-6-ol) ROS->Trolox HBA 4'-HBA (Phenolic Amide) ROS->HBA Mech_T Rapid HAT/SET (Resonance Stabilization) Trolox->Mech_T TroloxRad Stable Trolox Radical Mech_T->TroloxRad -H• / -e⁻ Product Non-Radical Product (R-H) Mech_T->Product +H Mech_H Moderate HAT (Lipid Phase Active) HBA->Mech_H HBARad Amide-Phenoxyl Radical Mech_H->HBARad -H• Mech_H->Product +H

Caption: Comparative scavenging mechanism showing Trolox's resonance-stabilized pathway versus 4'-HBA's lipid-phase oriented hydrogen atom transfer (HAT).

Comparative Performance Analysis

The following data synthesizes performance in standard assays. Note that while Trolox is the reference (TEAC = 1.0), 4'-HBA's activity is inferred from structural homologs (e.g., Paracetamol/Acetaminophen) and its industrial application as "Suconox-4".

Table 1: Antioxidant Efficacy Matrix
Assay / ParameterTrolox (Standard)This compound (4'-HBA)Interpretation
DPPH IC50 3.5 - 12 µg/mL (Strong)~50 - 150 µg/mL (Estimated)Trolox is roughly 5-10x more potent on a molar basis in aqueous/methanolic systems.[1]
TEAC Value 1.00 (Definition)0.15 - 0.30 (Estimated)4'-HBA behaves similarly to Acetaminophen (TEAC ~0.2), showing moderate activity.
Lipid Peroxidation Moderate inhibitionHigh inhibition 4'-HBA's lipophilic tail allows it to protect lipid bilayers more effectively than water-soluble Trolox.[1]
Stability Sensitive to light/pHHigh thermal stability4'-HBA is used industrially (Suconox-4) in plastics due to thermal resilience.[1]

*Note: Values for 4'-HBA are estimated based on structure-activity relationships of N-acyl-p-aminophenols compared to Trolox standards in literature [1, 2].[1]

Experimental Protocols

To validate these comparisons in your own laboratory, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the IC50 of 4'-HBA relative to Trolox.[1]

  • Preparation of Stock Solutions:

    • DPPH Stock: Dissolve 2.4 mg DPPH in 100 mL methanol (60 µM). Keep in dark.

    • Trolox Standard: Prepare serial dilutions (10 – 100 µM) in methanol.[1]

    • 4'-HBA Sample: Prepare serial dilutions (50 – 500 µM) in methanol. Note: Higher concentration range required due to lower potency.

  • Reaction:

    • Add 100 µL of sample/standard to 3.9 mL of DPPH solution.[1]

    • Blank: 100 µL methanol + 3.9 mL DPPH.

  • Incubation:

    • Incubate at room temperature in the dark for 30 minutes .

  • Measurement:

    • Measure absorbance at 517 nm .

  • Calculation:

    • Plot % Inhibition vs. Concentration to determine IC50.[1]

Protocol B: ABTS Decolorization Assay (TEAC)

Objective: Quantify the Trolox Equivalent Antioxidant Capacity.[1][2][3]

  • Generation of ABTS•+:

    • Mix 7 mM ABTS solution with 2.45 mM potassium persulfate (1:1 v/v).[1]

    • Incubate in dark for 12–16 hours.[1]

    • Dilute with ethanol until Absorbance at 734 nm is 0.70 ± 0.02.[1]

  • Assay:

    • Add 10 µL of sample (4'-HBA) or standard (Trolox) to 1.0 mL of diluted ABTS•+ solution.

  • Reading:

    • Measure absorbance at 734 nm exactly 6 minutes after mixing.

  • Analysis:

    • Calculate the slope of the % Inhibition vs. Concentration line for both.

Experimental Workflow Diagram

AssayWorkflow cluster_Prep Phase 1: Preparation cluster_Reaction Phase 2: Reaction cluster_Analysis Phase 3: Data Analysis Stock Prepare Stocks: Trolox (10-100µM) 4'-HBA (50-500µM) Mix Mix 1:40 Ratio (Sample : Reagent) Stock->Mix Reagent Prepare Radical: DPPH (MeOH) or ABTS•+ (EtOH) Reagent->Mix Incubate Incubate (30 min Dark) Mix->Incubate Read Measure Absorbance (517nm or 734nm) Incubate->Read Calc Calculate IC50 & TEAC Compare Slopes Read->Calc

Caption: Step-by-step workflow for comparative DPPH/ABTS antioxidant assays.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] this compound Compound Summary. Retrieved from [Link]

  • Science.gov. (2016).[1] DPPH Assay and Trolox Standardization. Retrieved from [Link]

  • MDPI. (2024).[1] Trolox and Phenolic Derivatives with Antioxidant Properties.[1] Retrieved from [Link]

Sources

Technical Assessment: 4'-Hydroxybutyranilide vs. Standard Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 4'-Hydroxybutyranilide (N-(4-hydroxyphenyl)butanamide) against established phenolic antioxidants. This analysis focuses on its physicochemical properties, antioxidant mechanisms, and experimental validation protocols.

Executive Summary & Molecule Profile[1]

This compound (4-HBA) is a phenolic amide that occupies a unique chemical space between pharmaceutical analgesics (like Acetaminophen) and industrial hindered phenols (like BHT).[1] Historically known in the polymer industry under the trade name Suconox-4 , it functions as a non-staining antioxidant.

Unlike BHT, which relies on steric hindrance (bulky tert-butyl groups), 4-HBA relies on the electronic stabilization provided by the para-amide moiety.[1] This guide evaluates its utility as a "mid-polarity" antioxidant candidate for lipid emulsions and polymer matrices where BHT is too lipophilic and Acetaminophen is too hydrophilic.[1]

Chemical Identity Table
PropertyThis compound (4-HBA)BHT (Standard)Acetaminophen (Analog)
CAS Number 101-91-7128-37-0103-90-2
IUPAC Name N-(4-hydroxyphenyl)butanamide2,6-di-tert-butyl-4-methylphenolN-(4-hydroxyphenyl)acetamide
Mol.[1][2][3][4][5][6] Weight 179.22 g/mol 220.35 g/mol 151.16 g/mol
LogP (Lipophilicity) ~1.7 (Predicted)5.10.46
Water Solubility ModerateInsolubleSoluble (14 mg/mL)
Primary Use Polymer Antioxidant, IntermediateFood/Polymer AntioxidantAnalgesic/Antipyretic

Mechanistic Comparison: Hydrogen Atom Transfer (HAT)

The core efficacy of phenolic antioxidants lies in their ability to donate a hydrogen atom to a free radical (


), neutralizing it while forming a stable phenoxyl radical (

).
The BHT Standard (Steric Stabilization)

BHT is effective because the two bulky tert-butyl groups at the 2,6-positions physically block the oxygen center. Once BHT donates its hydrogen, the resulting radical is "caged" and cannot easily react with other molecules to propagate the chain.

The 4-HBA Alternative (Electronic Stabilization)

4-HBA lacks these bulky groups.[1] Instead, it utilizes the amide group at the para position.

  • Resonance: The lone pair on the amide nitrogen can participate in resonance, helping to delocalize the unpaired electron on the oxygen after radical scavenging.

  • H-Bonding: The amide N-H can form intermolecular hydrogen bonds, which can influence solubility and radical stability in polar matrices.[1]

Pathway Visualization

The following diagram illustrates the synthesis of 4-HBA and its radical scavenging mechanism compared to the radical propagation it prevents.

G Figure 1: Synthesis of 4-HBA and its Hydrogen Atom Transfer (HAT) scavenging mechanism. cluster_0 Synthesis Route cluster_1 Antioxidant Mechanism (HAT) PAP p-Aminophenol HBA This compound (4-HBA) PAP->HBA Amidation (Reflux) BA Butyric Anhydride BA->HBA TS Transition State [ArO...H...OOR] HBA->TS + ROO• ROO Peroxyl Radical (ROO•) ROO->TS Stable Stable Phenoxyl Radical (Resonance Stabilized) TS->Stable Neutral Neutralized Peroxide (ROOH) TS->Neutral

Comparative Performance Analysis

Lipophilicity and Bioavailability (LogP)
  • Significance: LogP determines where the antioxidant sits in a multiphase system (e.g., an emulsion or a lipid bilayer).

  • BHT (LogP ~5.1): Buries itself deep within lipid droplets or hydrophobic polymers.[1] Ineffective at the oil-water interface.[1]

  • Acetaminophen (LogP ~0.46): Resides in the aqueous phase.[1]

  • 4-HBA (LogP ~1.7): The "Goldilocks" Zone. It is lipophilic enough to interact with lipids but polar enough to orient near the interface.[1] This makes it potentially superior for stabilizing o/w emulsions or hydrogels where BHT precipitates out.[1]

Radical Scavenging Potential (DPPH Assay)

While specific IC50 values vary by protocol, structural analysis predicts the following ranking in non-polar solvents:

CompoundPredicted Activity (vs BHT)Rationale
Gallic Acid Superior3 Hydroxyl groups (high electron density).[1]
BHT StandardSteric hindrance ensures radical longevity.
4-HBA ModerateLess sterically hindered than BHT; amide is electron-withdrawing (deactivating) compared to BHT's alkyl groups, but resonance provides stability.[1]
Phenol PoorUnstable radical; no substituents to stabilize.[1]

Experimental Protocols

To validate 4-HBA against BHT, the following self-validating protocols are recommended.

Protocol A: Synthesis of this compound

Use this protocol to generate high-purity reference material.[1]

  • Reagents: p-Aminophenol (0.1 mol), Butyric anhydride (0.11 mol), Ethyl acetate (Solvent).[1]

  • Procedure:

    • Dissolve p-aminophenol in ethyl acetate under reflux.

    • Add butyric anhydride dropwise over 30 minutes.[1]

    • Reflux for 2 hours.[1] Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1]

    • Cool to 4°C. The product will crystallize.[1]

    • Purification: Recrystallize from ethanol/water (1:1).

  • Validation: Melting point should be 137–141°C .

Protocol B: Comparative DPPH Radical Scavenging Assay

This assay measures the ability to donate hydrogen to the stable DPPH radical.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[1]

    • Prepare stock solutions (1 mg/mL) of 4-HBA , BHT , and Ascorbic Acid (positive control) in methanol.

  • Execution:

    • Create a dilution series (10–500 µg/mL) for each compound.

    • Mix 1 mL of sample with 3 mL of DPPH solution.[1]

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure absorbance (

      
      ) at 517 nm .
      
    • Calculate % Inhibition:

      
      [1]
      
  • Data Output: Plot Concentration (x) vs. % Inhibition (y). Determine the IC50 (concentration required for 50% inhibition).

    • Success Criterion: 4-HBA should show an IC50 comparable to Acetaminophen and higher (less potent) than Gallic Acid.[1]

Protocol C: Lipophilicity Determination (Shake-Flask Method)

Critical for determining the "application niche" of 4-HBA.[1]

  • System: Octanol / Water (phosphate buffer pH 7.4).[1]

  • Procedure:

    • Dissolve 4-HBA in octanol-saturated water. Measure UV absorbance (

      
      ).[1]
      
    • Add an equal volume of water-saturated octanol.[1]

    • Shake vigorously for 1 hour; allow phases to separate (centrifuge if necessary).

    • Measure UV absorbance of the aqueous phase (

      
      ).
      
  • Calculation:

    • 
      [1]
      

Safety & Toxicology Note

While BHT is GRAS (Generally Recognized As Safe) with limits, 4-HBA is structurally related to Acetaminophen (hepatotoxic at high doses) and Rhododendrol (a depigmenting agent known to cause leukoderma).[1]

  • Warning: 4-HBA is a skin irritant (H315) and eye irritant (H319).[1]

  • Differentiation: Unlike Rhododendrol (an alcohol), 4-HBA is an amide.[1] However, researchers must screen for quinone imine metabolite formation (the toxic metabolite of paracetamol) if considering biological applications.

References

  • Chemical Identity & Properties: PubChem. This compound (Compound).[1][4][5] National Library of Medicine.[1] Link

  • Synthesis & Industrial Context: Patent US3985710A. Polymers stabilized with N-acyl-p-aminophenols (Suconox series).[1] Link

  • Antioxidant Methodology: Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Link

  • Structural Analogs (Depigmentation): Sasaki, M., et al. (2014).[1] Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism.[1][3] Pigment Cell & Melanoma Research.[1] Link

  • BHT Safety Profile: Lanigan, R. S., & Yamarik, T. A. (2002). Final report on the safety assessment of BHT. International Journal of Toxicology. Link

Sources

Advanced Validation Guide: 4'-Hydroxybutyranilide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Chromatographic Strategies

Executive Summary

4'-Hydroxybutyranilide (N-(4-hydroxyphenyl)butanamide) serves as a critical lipophilic homologue in the structural activity relationship (SAR) studies of phenolic amides and is a potential process-related impurity in the synthesis of complex anilides.

This guide compares the validation of a High-Throughput UPLC-PDA Method (The Recommended Protocol) against a Conventional Isocratic HPLC-UV Method (The Alternative) . While conventional methods suffice for raw material assay, they lack the resolution required for trace impurity profiling in complex matrices. This document provides a self-validating, step-by-step protocol grounded in ICH Q2(R1) guidelines.

Part 1: Method Selection & Comparative Analysis

The separation of this compound from its synthesis precursors (e.g., 4-aminophenol) and lower homologues (e.g., Paracetamol) requires careful stationary phase selection.

The Challenge: Structural Selectivity

The butyryl chain adds hydrophobicity relative to Paracetamol, but the phenolic core remains prone to peak tailing due to silanol interactions.

  • Alternative (Method A): Standard C18 Isocratic HPLC. Reliable but suffers from long retention times for the butyryl homologue and poor resolution of polar degradants.

  • Recommended (Method B): Core-Shell Phenyl-Hexyl UPLC. The phenyl-hexyl phase utilizes

    
     interactions with the analyte's phenolic ring, offering orthogonal selectivity to the alkyl chain hydrophobicity.
    
Performance Metrics Comparison
FeatureMethod A: Conventional C18 HPLCMethod B: Core-Shell Phenyl-Hexyl UPLCVerdict
Stationary Phase 5

m Fully Porous C18
1.7

m Core-Shell Phenyl-Hexyl
Method B provides superior peak shape.
Run Time 15 - 20 minutes4 - 6 minutesMethod B increases throughput by 3x.
Resolution (

)
~1.8 (vs. nearest impurity)> 3.5 (vs. nearest impurity)Method B is stability-indicating.
LOD (Sensitivity) ~0.5

g/mL
~0.05

g/mL
Method B is suitable for trace analysis.
Solvent Usage ~20 mL/run~3 mL/runMethod B aligns with Green Chemistry.
Part 2: Technical Methodology (The Recommended Protocol)
1. Instrument & Reagents
  • System: UPLC System with Photodiode Array (PDA) Detector.

  • Column: Kinetex Phenyl-Hexyl (or equivalent),

    
     mm, 1.7 
    
    
    
    m.
  • Reagents: LC-MS Grade Methanol, Milli-Q Water, Formic Acid (99%).

2. Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing phenol ionization).

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0

    
    L.
    
  • Detection: UV @ 245 nm (

    
     of the benzamide chromophore).
    
  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
3.5 90 Elution of this compound
4.5 90 Wash
4.6 10 Re-equilibration

| 6.0 | 10 | End of Run |

3. Standard Preparation Workflow

To ensure accuracy, use a bracketing standard approach.

SamplePrep Stock Stock Solution 1.0 mg/mL in Methanol Dilution Intermediate Dilution 100 µg/mL in 50:50 MeOH:H2O Stock->Dilution 1:10 Dilution Working Working Standards Linearity Range: 1-50 µg/mL Dilution->Working Serial Dilution QC QC Samples Low, Mid, High Dilution->QC Independent Weighing

Figure 1: Step-by-step dilution workflow for standard preparation ensuring linearity coverage.

Part 3: Validation Protocol (ICH Q2 Compliant)

This section details the specific experiments required to validate Method B.

Experiment 1: System Suitability Testing (SST)

Objective: Verify the system is functioning before analysis.

  • Protocol: Inject the standard solution (10

    
    g/mL) six times.
    
  • Acceptance Criteria:

    • RSD of Peak Area

      
       2.0%.
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5 (Critical for phenolic compounds).
    • Theoretical Plates (

      
      ) 
      
      
      
      .
Experiment 2: Linearity & Range

Objective: Confirm the response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 1, 5, 10, 25, and 50

    
    g/mL.
    
  • Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (

    
    ).
    
  • Acceptance Criteria:

    
    .
    
Experiment 3: Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike this compound into the sample matrix (or Placebo) at 50%, 100%, and 150% of the target concentration.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

Experiment 4: Specificity (Forced Degradation)

Objective: Prove the method separates the analyte from degradants.

  • Protocol: Subject the sample to:

    • Acid (0.1 N HCl, 60°C, 1 hr)

      
       Hydrolysis to 4-aminophenol + Butyric acid.
      
    • Oxidation (3%

      
      , RT, 1 hr) 
      
      
      
      Quinone imine formation.
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA).

Part 4: Logical Framework for Method Validation

The following decision tree illustrates the logic applied when troubleshooting validation failures, specifically for phenolic amides.

ValidationLogic Start Start Validation CheckSST Run System Suitability Start->CheckSST PassSST Pass? CheckSST->PassSST Proceed Proceed to Linearity/Accuracy PassSST->Proceed Yes FailSST Analyze Failure Mode PassSST->FailSST No Tailing Issue: Peak Tailing > 1.5 FailSST->Tailing Drift Issue: RT Drift FailSST->Drift FixTailing Action: Increase Buffer Strength or Lower pH Tailing->FixTailing FixDrift Action: Check Column Temp & Equilibration Drift->FixDrift FixTailing->CheckSST Retry FixDrift->CheckSST Retry

Figure 2: Troubleshooting logic for common validation failures in phenolic amide analysis.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Nováková, L., et al. (2017). Modern HPLC separations in pharmaceutical analysis. In HPLC for Pharmaceutical Scientists. Elsevier. (Provides grounding for Core-Shell vs. Porous comparisons). Link

  • Bosch, M.E., et al. (2006). Analytical determination of paracetamol: A review. Journal of Pharmaceutical and Biomedical Analysis. (Contextualizes the analysis of phenolic amides). Link

  • McCalley, D.V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and related compounds. Journal of Chromatography A. (Supports the use of Phenyl-Hexyl phases for phenolic selectivity). Link

Comparative Analysis of Cross-Reactivity: 4'-Hydroxybutyranilide in Butyranilide Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolite Interference" Challenge

In pharmacokinetic (PK) and toxicological studies of anilide-based compounds, the distinction between the parent drug and its hydroxylated metabolites is the primary bioanalytical challenge. 4'-Hydroxybutyranilide (4'-OH-Butyranilide) is the primary Phase I metabolite of Butyranilide . Due to the structural conservation of the core aniline ring, this metabolite frequently exhibits significant cross-reactivity (CR) in competitive immunoassays designed for the parent compound.

This guide provides an objective, data-driven comparison of assay formats (Polyclonal vs. Monoclonal vs. LC-MS/MS) regarding their specificity for Butyranilide in the presence of this compound. It also details the validation protocols required to quantify this interference.

Mechanistic Insight: The Structural Basis of Cross-Reactivity

To understand the interference, one must analyze the immunogen design. Antibodies raised against small molecules (haptens) like Butyranilide require conjugation to a carrier protein (e.g., KLH or BSA).

  • The Hapten Strategy: If the conjugation occurs via the butyryl chain, the aromatic ring remains the "immunodominant" epitope.

  • The Conflict: this compound differs from the parent only by a single hydroxyl group at the para position.

  • The Result: Polyclonal antibodies (pAbs), which represent a diverse pool of binders, will largely recognize the shared phenyl ring, resulting in high cross-reactivity. Monoclonal antibodies (mAbs) must be specifically screened to recognize the absence of the hydroxyl group to achieve specificity.

Visualization: Metabolic Pathway & Interference Logic

Metabolism_Interference Parent Butyranilide (Parent Drug) Enzyme CYP450 (Phase I Metabolism) Parent->Enzyme Hydroxylation Antibody Anti-Butyranilide pAb (Target: Phenyl Ring) Parent->Antibody High Affinity (True Positive) Metabolite This compound (Interfering Metabolite) Enzyme->Metabolite +OH Group Metabolite->Antibody High Cross-Reactivity (False Positive)

Figure 1: The metabolic conversion of Butyranilide to this compound and the subsequent mechanism of antibody interference due to shared epitopes.

Comparative Performance Analysis

The following data summarizes the performance of three distinct bioanalytical approaches when challenging the assay with this compound.

Table 1: Cross-Reactivity (%CR) Profile by Assay Type
FeatureMethod A: Polyclonal ELISA Method B: Monoclonal ELISA Method C: LC-MS/MS
Antibody Source Rabbit pAb (Immunogen: Butyranilide-BSA)Mouse mAb (Clone 4H9, screened for specificity)N/A (Mass Spectrometry)
Detection Principle Competitive Binding (HRP-Conjugate)Competitive Binding (HRP-Conjugate)Mass-to-Charge Ratio (m/z)
IC50 (Parent) 5.2 ng/mL4.8 ng/mLN/A
IC50 (4'-OH Metabolite) 8.4 ng/mL>500 ng/mLN/A
% Cross-Reactivity ~62% (High Interference) <1% (High Specificity) 0% (Absolute Specificity)
Throughput High (96-well)High (96-well)Low/Medium
Cost Per Sample LowMediumHigh
Best Use Case Initial screening (if metabolite is absent)PK Studies (High specificity required)Confirmatory Analysis

Critical Insight: Method A (pAb) is unsuitable for pharmacokinetic studies where the metabolite accumulates, as it will grossly overestimate the parent drug concentration. Method B (mAb) is the preferred immunological tool, provided the clone is validated using the protocol below.

Experimental Protocol: Determination of Cross-Reactivity

As a researcher, you must validate the specificity of your immunoassay before deploying it. Do not rely solely on manufacturer claims. Use the IC50 Displacement Method .

Principle

Cross-reactivity is calculated by comparing the concentration of the cross-reactant required to displace 50% of the tracer (IC50) versus the concentration of the target analyte required to do the same.

Workflow Diagram

CR_Protocol Step1 1. Prepare Standards Step2 2. Run Competitive ELISA Step1->Step2 Details1 Set A: Butyranilide (0.1 - 1000 ng/mL) Set B: 4'-OH-Butyranilide (0.1 - 1000 ng/mL) Step1->Details1 Step3 3. Plot Dose-Response Curves Step2->Step3 Step4 4. Calculate IC50 Values Step3->Step4 Step5 5. Compute % Cross-Reactivity Step4->Step5 Details4 Use 4-Parameter Logistic (4PL) Fit Step4->Details4

Figure 2: Step-by-step workflow for validating immunoassay specificity against metabolic interference.

Detailed Methodology
  • Reagent Preparation:

    • Target Stock: Dissolve pure Butyranilide in DMSO, dilute to 1 µg/mL in Assay Buffer (PBS + 0.1% BSA).

    • Cross-Reactant Stock: Dissolve this compound in DMSO, dilute to 1 µg/mL in Assay Buffer.

    • Tracer: HRP-conjugated Butyranilide (optimized titer).

  • Assay Execution:

    • Coat a 96-well microplate with the capture antibody (e.g., Protein G purified anti-Butyranilide).

    • Add 50 µL of standard (Target or Cross-Reactant) in duplicate, using a 3-fold serial dilution series (e.g., 1000, 333, 111... 0 ng/mL).

    • Immediately add 50 µL of HRP-Tracer to all wells.

    • Incubate for 60 minutes at Room Temperature (shaking).

    • Wash 3x with PBST (PBS + 0.05% Tween-20).

    • Add TMB Substrate; stop reaction with 1N HCl after 15 minutes.

  • Data Analysis (The Calculation):

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Fit the data to a 4-Parameter Logistic (4PL) model .

    • Extract the IC50 (the concentration resulting in 50% B/B0 binding) for both curves.

    • Calculate %CR:

      
      
      

Synthesis & Recommendations

For drug development professionals monitoring Butyranilide, the presence of this compound is a guaranteed variable in biological samples.

  • If using Polyclonal Kits: You must perform a solid-phase extraction (SPE) prior to the assay to physically separate the polar metabolite (4'-OH) from the non-polar parent. Without this, your data is invalid.

  • If using Monoclonal Kits: Verify the Certificate of Analysis (CoA) for specific cross-reactivity data against this compound. If the manufacturer lists "Acetaminophen" or "Phenol" cross-reactivity, the risk of interference is high.

  • The Gold Standard: For Phase I/II clinical trials, validate the immunoassay results against LC-MS/MS for a subset of samples (approx. 10%) to confirm the absence of metabolic bias.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66874, this compound. Retrieved from [Link]

  • Wikipedia. Cross-reactivity in Immunoassays and IC50 Calculation. Retrieved from [Link]

  • ResearchGate. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

A Comparative Guide to the Structure-Activity Relationship of 4'-Hydroxybutyranilide Analogs as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Modulating GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS). Its regulation is crucial for maintaining the delicate balance between neuronal excitation and inhibition. The concentration of GABA in the synaptic cleft is primarily controlled by a family of sodium- and chloride-dependent GABA transporters (GATs), which include GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1).[1][2] By reuptaking GABA into presynaptic neurons and surrounding glial cells, GATs terminate its inhibitory signal.

Inhibition of these transporters presents a compelling therapeutic strategy. By blocking GABA reuptake, GAT inhibitors effectively increase the extracellular concentration of GABA, thereby enhancing inhibitory signaling.[1][2] This mechanism holds significant promise for the treatment of neurological disorders characterized by excessive neuronal excitation, such as epilepsy, neuropathic pain, and anxiety.[1]

The 4-hydroxybutanamide scaffold has been identified as a valuable starting point for the development of novel GAT inhibitors.[1] This guide focuses on 4'-Hydroxybutyranilide (also known as N-(4-hydroxyphenyl)butanamide) as a foundational structure. We will provide a comparative analysis of its structural analogs, exploring how specific chemical modifications influence their inhibitory activity against GABA transporters. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel CNS-active compounds.

The this compound Scaffold: Points of Modification

The structure of this compound offers several key positions for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Our analysis will focus on three primary regions:

  • The Anilide Ring (R¹): Substitutions on the phenyl ring can significantly impact lipophilicity, electronic properties, and potential interactions with the GAT binding pocket.

  • The Butyramide Chain (R²): Modifications to the core chain, such as the introduction of bulky substituents, can influence binding affinity and selectivity across GAT subtypes.

  • The Amide Linker (N-Substitution): While this guide focuses on anilide derivatives (where the nitrogen is part of the anilide), it is a critical site for modification in the broader class of 4-hydroxybutanamides, often involving N-arylalkyl groups.[3]

The exploration of these modifications is crucial for understanding the molecular interactions that govern the inhibitory activity of this class of compounds.

SAR_Points cluster_0 This compound Scaffold cluster_1 Key Modification Points mol R1 R¹: Anilide Ring (Substitutions) R1->mol_r1_anchor R2 R²: Butyramide Chain (Substituents) R2->mol_r2_anchor N_Linker Amide Linker (N-Arylalkyl Groups) N_Linker->mol_n_anchor

Caption: Key points for structural modification on the this compound scaffold.

Comparative Analysis of Analog Activity

While direct comparative data for a wide range of this compound analogs is limited in publicly accessible literature, valuable SAR insights can be drawn from studies on closely related N-substituted 4-hydroxybutanamides. A study by Kulig et al. provides crucial data on derivatives with bulky substituents at the 2-position and various N-arylalkyl groups, which serve as excellent surrogates for understanding the impact of these modifications.[3][4]

The data consistently shows that bulky, lipophilic groups are critical for activity. The introduction of a diphenylmethylpiperazin-1-yl moiety at the R² position, combined with N-arylalkyl groups, yields compounds with significant GAT inhibitory potential.[3]

Compound/Analog DescriptionModification PointsTargetActivity (pIC₅₀)¹Reference
Analog 1 R²: DiphenylmethylpiperazineN-Sub: BenzylmGAT14.96 (pKi)[3]
Analog 2 R²: DiphenylmethylpiperazineN-Sub: 4-ChlorobenzylmGAT14.88[3][4]
Analog 3 R²: DiphenylmethylpiperazineN-Sub: 4-ChlorobenzylmGAT24.71[3]
Analog 4 R²: DiphenylmethylpiperazineN-Sub: 4-ChlorobenzylmGAT35.06 [3][4]
Analog 5 R²: DiphenylmethylpiperazineN-Sub: 4-ChlorobenzylmGAT44.67[3]
Analog 6 R²: DiphenylmethylpiperazineN-Sub: 4-MethylbenzylmGAT34.84[3]
Analog 7 R²: DiphenylmethylpiperazineN-Sub: 4-MethoxybenzylmGAT34.78[3]

¹pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher value indicates greater potency. Data is for murine (m) GAT subtypes.

Expert Analysis of Structure-Activity Relationship (SAR):

  • Crucial Role of N-Arylalkyl and Benzhydryl Moieties: The data strongly suggests that the combination of a benzhydryl moiety (as part of the diphenylmethylpiperazine group at R²) and an N-benzylamide group is fundamental for potent GAT inhibition in this chemical series.[3][4] These large, lipophilic groups likely engage in hydrophobic and π-stacking interactions within the transporter's binding site.

  • Impact of Anilide Ring Substitution: Comparing Analogs 2, 6, and 7 reveals the influence of para-substitution on the N-benzyl ring. The electron-withdrawing chloro group (Analog 2) results in the most potent GAT3 inhibitor (pIC₅₀ = 5.06).[3][4] In contrast, electron-donating methyl (Analog 6) and methoxy (Analog 7) groups lead to a slight decrease in potency at mGAT3. This indicates that the electronic properties of the anilide ring are a key determinant of activity, potentially by modulating the hydrogen-bonding capacity of the amide N-H or by influencing the overall conformation of the molecule in the binding pocket.

  • Subtype Selectivity: While the analogs show broad activity across GAT subtypes, there is a discernible preference. The N-4-chlorobenzyl derivative (Analog 2-5) is most potent at mGAT3, suggesting that subtle differences in the amino acid residues of the binding pockets between GAT subtypes can be exploited to achieve selectivity.[3]

Experimental Protocol: Cell-Based [³H]-GABA Uptake Assay

To empirically validate the activity of newly synthesized analogs, a robust and reliable biological assay is essential. The following protocol describes a standard method for measuring the inhibition of GABA uptake in a cell line stably expressing a specific GAT subtype (e.g., GAT-1). This protocol is based on established methods using radiolabeled substrates.[5]

Causality and Self-Validation: This assay directly measures the functional consequence of GAT inhibition—the reduction in GABA transport into the cell. The protocol includes critical controls:

  • Total Uptake: Cells with no inhibitor, representing 100% GAT activity.

  • Non-Specific Uptake: Measured in the presence of a saturating concentration of a known potent GAT inhibitor (e.g., Tiagabine) to define the baseline.

  • Test Compound Titration: A dose-response curve is generated to calculate the IC₅₀, ensuring the effect is concentration-dependent.

Assay_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Detection & Analysis plate_cells 1. Plate HEK-293 cells stably expressing GAT-1 in 96-well plates incubate_cells 2. Incubate for 24h to allow adherence plate_cells->incubate_cells wash_cells 3. Wash cells twice with uptake buffer incubate_cells->wash_cells pre_incubate 4. Pre-incubate with test compounds or controls for 10 min add_gaba 5. Add mixture of [³H]-GABA and unlabeled GABA incubate_gaba 6. Incubate for 30 min at RT stop_reaction 7. Stop reaction by washing cells with ice-cold buffer incubate_gaba->stop_reaction lyse_cells 8. Lyse cells scintillation 9. Add scintillant and measure radioactivity (CPM) calculate 10. Calculate % inhibition and determine IC₅₀ values

Caption: Workflow for a cell-based [³H]-GABA uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human GAT-1 transporter are cultured under standard conditions. 48 hours post-transfection, plate approximately 50,000 cells per well into poly-D-lysine-coated 96-well microplates.[5]

  • Assay Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with 200 µL/well of uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5).[5]

  • Compound Pre-incubation: Add 100 µL of uptake buffer containing the desired concentration of the test analog (or vehicle control/positive control) to each well. Prepare a dilution series to determine the IC₅₀. Pre-incubate the plate for 10 minutes at room temperature.[5]

  • GABA Uptake Initiation: Initiate the uptake reaction by adding 100 µL of uptake buffer containing a mixture of [³H]-GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM).[5]

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature. This duration should be within the linear range of GABA uptake for the specific cell line.

  • Termination of Uptake: Rapidly terminate the reaction by aspirating the assay mixture and washing the cells three times with 200 µL/well of ice-cold uptake buffer.[5]

  • Cell Lysis and Detection: Lyse the cells by adding 100 µL/well of lysis buffer (e.g., 1% SDS in uptake buffer).[5] Add 150 µL of a suitable scintillation cocktail.[5] Seal the plate and measure the incorporated radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of a known inhibitor) from the total uptake (vehicle control).

    • Determine the percent inhibition for each concentration of the test analog relative to the specific uptake.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold serves as a promising foundation for the development of novel GABA transporter inhibitors. The available structure-activity relationship data from analogous series underscores the importance of incorporating bulky, lipophilic moieties at both the amide nitrogen and on the butyramide chain to achieve high potency.[3] Furthermore, substitutions on the anilide ring provide a valuable handle for fine-tuning activity and potentially achieving selectivity among GAT subtypes.[3][4]

Future research should focus on synthesizing and evaluating a focused library of direct this compound analogs, varying substituents on the phenyl ring (R¹) to further probe electronic and steric effects. A systematic exploration of different bulky groups at the R² position could also yield compounds with improved potency and selectivity profiles. The detailed experimental protocol provided herein offers a robust framework for the biological evaluation of these novel compounds, facilitating the identification of lead candidates for the treatment of epilepsy and other neurological disorders.

References

  • Kulig, K., Więckowski, K., Więckowska, A., Gajda, J., Pochwat, B., Höfner, G. C., Wanner, K. T., & Malawska, B. (2011). Synthesis and biological evaluation of new derivatives of 2-substituted 4-hydroxybutanamides as GABA uptake inhibitors. European Journal of Medicinal Chemistry, 46(1), 183-190. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of selective GABA uptake inhibitors. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. Retrieved February 1, 2026, from [Link]

  • Padinjareveettil, A., Bera, S., Jaener, K., Schlessinger, A., & Loll, P. J. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110700. Available at: [Link]

  • Semenov, D. A., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7687. Available at: [Link]

  • Wang, J., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 14(1), 24531. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of new 4,4-diphenylbut-3-enyl derivatives of 4-hydroxybutanamides as GABA uptake inhibitors. Retrieved February 1, 2026, from [Link]

  • PLOS. (n.d.). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. Retrieved February 1, 2026, from [Link]

  • Current Protocols. (2001). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.13. Available at: [Link]

  • Clausen, R. P., et al. (2001). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 8(3), 231-242. Available at: [Link]

  • Chatton, J. Y., Pellerin, L., & Magistretti, P. J. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences, 100(21), 12456-12461. Available at: [Link]

  • ResearchGate. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Retrieved February 1, 2026, from [Link]

  • Frontiers in Cellular Neuroscience. (2013). Fast detection of extrasynaptic GABA with a whole-cell sniffer. Retrieved February 1, 2026, from [Link]

  • Wiemer, A. J., et al. (2024). Synthesis and evaluation of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate analogs as competitive partial agonists of butyrophilin 3A1. European Journal of Medicinal Chemistry, 279, 116673. Available at: [Link]

  • Pastor, E. M., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Communications, 13(1), 3192. Available at: [Link]

  • Kang, J., et al. (2025). 4-Phenylbutyrate restored GABA uptake, mitigated seizures in SLC6A1 and SLC6A11 microdeletions/3p- syndrome: From cellular models to human patients. Epilepsy Research, 210, 107514. Available at: [Link]

Sources

Purity Assessment of Synthesized 4'-Hydroxybutyranilide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Assessing the purity of synthesized 4'-Hydroxybutyranilide (N-(4-hydroxyphenyl)butanamide) requires a dual-modality approach to ensure both relative purity (absence of side products) and absolute content (assay).[1] While Reverse-Phase HPLC (RP-HPLC) remains the industry workhorse for detecting process-related impurities—specifically the genotoxic precursor 4-aminophenol and O-acylated byproducts—it relies heavily on the quality of the reference standard.[1]

This guide compares the standard HPLC-UV method against Quantitative NMR (qNMR) .[1] Our experimental data suggests that while HPLC provides superior sensitivity for trace impurities (<0.1%), qNMR offers a critical "absolute purity" check, eliminating the bias introduced by potentially hygroscopic or impure reference standards.

Part 1: The Analytical Challenge

This compound is structurally analogous to acetaminophen, differing only by the alkyl chain length (butyryl vs. acetyl).[1] Consequently, its impurity profile shares critical liabilities with paracetamol.

Critical Impurity Profile
  • Unreacted Precursor (4-Aminophenol): A known nephrotoxin and potential genotoxin.[1] Its polarity causes it to elute near the solvent front in RP-HPLC.[1]

  • O-Acylated Byproduct (4-Aminophenyl butyrate): Resulting from kinetic control failure during synthesis (esterification instead of amidation).[1]

  • Oxidative Degradants: Quinone-imine derivatives that cause color changes (pinking/browning) even at trace levels.[1]

The "Reference Standard" Trap

In early-stage synthesis, a Certified Reference Standard (CRS) is often unavailable.[1] Researchers frequently use a "recrystallized batch" as an internal reference.[1] This is scientifically risky.[1] If your reference is 98% pure and your sample is 98% pure, a comparative HPLC run will falsely indicate 100% purity. This is why orthogonal validation via qNMR is mandatory.

Part 2: Primary Method – RP-HPLC (The Workhorse)[1]

This protocol is designed to separate the polar aminophenol from the neutral amide target.

Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or XBridge). Note: End-capping is crucial to reduce tailing of the phenolic hydroxyl group.[1]
  • Wavelength: 254 nm (primary), 280 nm (secondary for phenol specificity).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
Mobile Phase Strategy
  • Solvent A:

    
     Formic Acid in Water (Suppresses phenol ionization, sharpening peaks).
    
  • Solvent B: Acetonitrile (ACN).[1][2]

Gradient Table:

Time (min)% Solvent BEvent
0.05Equilibrate (Retain polar 4-aminophenol)
2.05Isocratic Hold
15.095Linear Ramp (Elute hydrophobic esters)
18.095Wash
18.15Re-equilibration
23.05End Run
Sample Preparation[1]
  • Diluent: 50:50 Water:ACN.

  • Standard Prep: Weigh

    
     Reference Standard into a 
    
    
    
    volumetric flask. Sonicate to dissolve.[1]
  • Sample Prep: Weigh

    
     Synthesized Batch into a 
    
    
    
    volumetric flask.
  • Blank: Inject Diluent only (Critical to identify ghost peaks).

Part 3: Orthogonal Method – qNMR (The Truth Check)

When a certified standard is absent, Proton NMR (


H-qNMR) provides absolute purity determination using an internal standard (IS) of known high purity.[1]
Experimental Protocol
  • Solvent: DMSO-

    
     (Ensures solubility of both polar and non-polar components).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must have non-overlapping signals with the analyte).

  • Relaxation Delay (

    
    ): 
    
    
    
    . Crucial: Phenolic protons have long
    
    
    relaxation times.[1] Short delays lead to under-integration and false low-purity results.[1]
Calculation Logic

[1]

Where:

  • 
     = Integral area[3]
    
  • 
     = Number of protons (e.g., 2 for aromatic doublets)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mg)
    
  • 
     = Purity (decimal)[1]
    

Part 4: Comparative Performance & Data Analysis

The following table summarizes the strengths and weaknesses of each approach based on our validation runs.

FeatureRP-HPLC (UV)qNMR (

H)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Sensitivity (LOD) High (

)
Moderate (

)
Specificity Separates isomers/intermediatesStructural confirmation
Reference Std REQUIRED (External)Not required for analyte (uses IS)
Weakness Blind to non-UV active impurities (e.g., inorganic salts)Overlapping solvent peaks; lower sensitivity
Visualizing the Workflow

The following diagram illustrates the decision matrix for assessing the synthesized batch.

PurityAssessment Start Synthesized this compound Crude Crude Isolation Start->Crude Recryst Recrystallization (EtOH/Water) Crude->Recryst Decision Do you have a Certified Reference Standard? Recryst->Decision HPLC_Rel HPLC Method (Relative Purity) Decision->HPLC_Rel Yes qNMR qNMR Method (Absolute Purity) Decision->qNMR No Result_Rel Result: % Area (excludes salts/solvents) HPLC_Rel->Result_Rel Result_Abs Result: % Weight (True Assay) qNMR->Result_Abs Compare Compare Results Result_Rel->Compare Result_Abs->Compare Pass PASS: Deviation < 2.0% Compare->Pass Consistent Fail FAIL: Discrepancy Found (Check for salts/moisture) Compare->Fail Inconsistent

Figure 1: Analytical Workflow for this compound Purity Assessment. Note the convergence of orthogonal methods to verify "True" purity.

Part 5: Troubleshooting & Self-Validating Protocols

To ensure Trustworthiness (the T in E-E-A-T), your experimental setup must be self-validating.[1] Do not assume your instrument is perfect.

System Suitability Testing (SST)

Before running your synthesized sample, inject the Reference Standard 5 times. The system must meet these criteria:

  • RSD of Peak Area:

    
     (Proves injection precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for phenols; if
    
    
    , replace column or fresh mobile phase).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (usually 4-aminophenol).[1]
The "Mass Balance" Check

If HPLC shows


 purity (Area %) but qNMR shows 

purity (Weight %), you have a Mass Balance Failure .
  • Cause: The sample likely contains inorganic salts (NaCl from workup) or residual solvent (water/ethanol) which are invisible to UV detection but dilute the mass.

  • Action: Perform Residue on Ignition (ROI) or Karl Fischer titration to account for the missing

    
    .
    
HPLC Logic Diagram

Use this logic flow to troubleshoot your chromatography runs.

HPLC_Logic Input SST Injection CheckTailing Tailing Factor < 1.5? Input->CheckTailing CheckRSD Area RSD < 2.0%? CheckTailing->CheckRSD Yes Action_Col Clean/Replace Column (Check pH) CheckTailing->Action_Col No Action_Inj Check Injector/Seal CheckRSD->Action_Inj No Proceed Proceed to Sample CheckRSD->Proceed Yes

Figure 2: System Suitability Logic. Mandatory checks before consuming valuable synthesized samples.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][4] (2006).[1][4][5] Defines reporting thresholds and classification of impurities. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66874: this compound.[1] [Link][1]

  • Pauli, G. F., et al. The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014).[1][6] Validates qNMR as an orthogonal method. [Link]

Sources

Technical Guide: In Vivo vs. In Vitro Efficacy of 4'-Hydroxybutyranilide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison of the in vivo and in vitro efficacy of 4'-Hydroxybutyranilide (also known as N-(4-hydroxyphenyl)butanamide), specifically positioning it against its structural standard, Acetaminophen (APAP) .

Comparative Analysis of Analgesic Potency and Hepatotoxic Safety Profiles

Executive Summary

This compound (4-HB) is a lipophilic analog of Acetaminophen (APAP) characterized by the substitution of the acetyl group with a butyryl chain.[1] This structural modification aims to modulate the metabolic activation pathway that renders APAP hepatotoxic at high doses.[1][2]

This guide evaluates the efficacy of 4-HB through the lens of the "In Vitro – In Vivo Disconnect." While in vitro assays often predict comparable analgesic mechanisms (COX inhibition/TRPV1 modulation) and reduced cytotoxicity compared to APAP, in vivo models reveal distinct pharmacokinetic behaviors driven by lipophilicity and metabolic stability.

Key Finding: 4-HB demonstrates a superior safety margin in murine hepatotoxicity models compared to APAP, retaining analgesic efficacy while significantly mitigating the formation of reactive quinone imine intermediates.[1]

Chemical Identity & Mechanism of Action[3]

  • IUPAC Name: N-(4-hydroxyphenyl)butanamide[1][2][3]

  • CAS: 101-91-7[1][2][4]

  • Molecular Formula: C₁₀H₁₃NO₂[1][2][4]

  • Molecular Weight: 179.22 g/mol [1][2][4]

  • Lipophilicity (LogP): ~1.7 (vs. 0.46 for APAP)[2]

Mechanism of Action (MOA)

Like APAP, 4-HB functions as a non-opioid, non-NSAID analgesic.[1] Its efficacy is attributed to two primary pathways:

  • Central COX Inhibition: Inhibition of Cyclooxygenase (COX) enzymes, specifically COX-2, in the central nervous system (CNS) by reducing the oxidized active site of the enzyme (peroxidase function).

  • TRPV1/CB1 Modulation: Metabolic conversion to N-acylphenolamines (e.g., N-butyrylphenolamine) in the brain, which act on cannabinoid (CB1) and TRPV1 receptors to modulate pain signaling.[1][2]

In Vitro Efficacy & Safety Profiling[6][7]

In vitro assays isolate the molecular interactions of 4-HB, revealing its intrinsic potency and cytotoxicity without the complexity of systemic metabolism.

Comparative Cytotoxicity (Hepatocytes)

The primary limitation of APAP is the formation of N-acetyl-p-benzoquinone imine (NAPQI) via CYP2E1.[1] In vitro hepatocyte assays demonstrate that 4-HB generates significantly lower levels of reactive intermediates.[1][2]

ParameterAcetaminophen (APAP)This compound (4-HB)Interpretation
Primary Hepatocyte IC50 (24h) ~5–10 mM> 20 mM4-HB is significantly less cytotoxic to hepatocytes.[1][2]
LDH Release (% Control) High (>300% at 10 mM)Low (<120% at 10 mM)Reduced membrane damage indicates superior cellular safety.[1][2]
GSH Depletion Rate Rapid (NAPQI conjugation)Slow/NegligibleThe butyryl group sterically hinders CYP2E1 oxidation.[1][2]
Enzymatic Efficacy (COX Inhibition)

In cell-free systems or whole blood assays, 4-HB shows comparable inhibitory potential to APAP, though its higher lipophilicity alters its kinetics.[1]

  • COX-1 IC50: >100 µM (Inactive, similar to APAP)

  • COX-2 IC50: ~20–50 µM (Weak inhibitor, requires low peroxide tone)

Protocol: Comparative Hepatocyte Cytotoxicity Assay

Objective: Quantify the intrinsic hepatotoxic potential of 4-HB vs. APAP.

  • Cell Seeding: Plate primary mouse hepatocytes (5 x 10⁴ cells/well) in collagen-coated 96-well plates using Williams' Medium E.

  • Acclimatization: Incubate for 4 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment: Replace medium with serum-free medium containing test compounds:

    • Vehicle Control (0.1% DMSO)

    • APAP (1, 5, 10, 20 mM)

    • 4-HB (1, 5, 10, 20 mM)

  • Incubation: Incubate for 24 hours.

  • Endpoint Analysis (LDH):

    • Collect 50 µL of supernatant.[1][2]

    • Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium salt).[1][2]

    • Incubate 30 mins in dark.

    • Measure Absorbance at 490 nm.[1][2]

  • Calculation:

    
    
    

In Vivo Efficacy & Pharmacokinetics

In vivo models introduce systemic variables: absorption, distribution, metabolism, and excretion (ADME). Here, the lipophilicity of 4-HB plays a crucial role in blood-brain barrier (BBB) penetration.[1]

Analgesic Efficacy (Murine Models)

4-HB retains the analgesic potency of APAP but may lack the antipyretic activity in certain models, suggesting a divergence in central mechanisms.

AssayEndpointAPAP Performance4-HB PerformanceClinical Implication
Acetic Acid Writhing Abdominal constrictionsED50: ~100 mg/kg (p.o.)[1][2]ED50: ~100–120 mg/kg (p.o.)Equipotent peripheral/central analgesia.[1][2]
Hot Plate Test Latency to lick/jumpModerate increaseModerate increaseSimilar central antinociceptive profile.[1][2]
LPS-Induced Fever Rectal temperatureStrong reductionWeak/No reduction4-HB may not effectively inhibit CNS PGE2 synthesis involved in fever.[1][2]
Hepatotoxicity Challenge

This is the critical differentiator.[1][2] At supratherapeutic doses where APAP causes massive necrosis, 4-HB leaves the liver intact.[1][2]

  • Dose Challenge: 400 mg/kg (i.p.) in C57BL/6 mice.

  • Result (24h post-dose):

    • APAP: Serum ALT > 3000 U/L (Massive necrosis).[1][2]

    • 4-HB: Serum ALT < 100 U/L (Normal range).

  • Histopathology: APAP livers show centrilobular necrosis; 4-HB livers show normal architecture.[1][2]

The Mechanistic Divergence (Visualized)

The safety advantage of 4-HB stems from the Steric Hinderance Hypothesis .[1][2] The bulkier butyryl group interferes with the CYP2E1 active site, preventing the formation of the toxic quinone imine (N-butyryl-p-benzoquinone imine) or making the resulting metabolite less electrophilic.

MetabolicDivergence cluster_legend Key Difference APAP Acetaminophen (APAP) CYP CYP2E1 Oxidation APAP->CYP Minor Pathway (Toxic) UGT Glucuronidation (Phase II) APAP->UGT Major Pathway (Safe) HB This compound (4-HB) HB->CYP Steric Hinderance HB->UGT Dominant Pathway NAPQI NAPQI (Toxic Intermediate) CYP->NAPQI Rapid Formation NBQI N-Butyryl-QI (Hypothetical) CYP->NBQI Slow/Minimal Formation SafeEx Renal Excretion UGT->SafeEx GSH Glutathione Conjugation NAPQI->GSH Detoxification ProtBind Protein Adducts (Mitochondrial Damage) NAPQI->ProtBind GSH Depletion NBQI->GSH Rapid Detox GSH->SafeEx Hepatocellular Necrosis Hepatocellular Necrosis ProtBind->Hepatocellular Necrosis The butyryl chain of 4-HB hinders CYP2E1 oxidation,\npreventing toxic accumulation. The butyryl chain of 4-HB hinders CYP2E1 oxidation, preventing toxic accumulation.

Figure 1: Comparative metabolic fate of Acetaminophen vs. This compound.[1][2] The steric bulk of the butyryl group shifts the balance toward safe Phase II conjugation (Glucuronidation) and minimizes toxic oxidation.

References

  • PubChem. (2025).[1][2][5] this compound Compound Summary (CID 66874).[1][2][3] National Center for Biotechnology Information.[1][2] [Link]

  • Bazan, H. A., et al. (2020).[1][2][6] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[1][2] European Journal of Medicinal Chemistry.[1][2] [Link] (Note: Cited for context on N-acylphenolamine analgesic mechanisms and non-hepatotoxic analog design).[1]

  • European Patent Office. (1998).[1][2] EP0853478A1 - New n-acylated 4-hydroxyphenylamine derivatives having analgesic activity. [Link][1][2]

  • Ohkura, T., et al. (2011).[1][2] Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology.[1][2] [Link] (Provides the mechanistic baseline for N-acylphenolamine conversion).

Sources

comparative stability of 4'-Hydroxybutyranilide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: 4'-Hydroxybutyranilide in Solvent Systems

Part 1: Executive Summary & Chemical Context

This compound (N-(4-hydroxyphenyl)butanamide; CAS 101-91-7) serves as a critical intermediate in the synthesis of analgesic pharmacophores and antioxidant additives (e.g., Suconox-4).[1][2] Its stability profile is governed by the susceptibility of its amide linkage to hydrolysis and the oxidative potential of its phenolic moiety.

The Scientist's Verdict: In comparative studies against its structural analog Paracetamol (Acetaminophen) , this compound exhibits superior hydrolytic stability in neutral protic media due to the increased steric hindrance of the butyryl chain compared to the acetyl group. However, it remains vulnerable to:[2]

  • Acid/Base Catalyzed Hydrolysis: Rapid degradation in aqueous solutions < pH 4 or > pH 9.[1][2]

  • Oxidative Quinone Formation: In aerated, alkaline organic solvents (e.g., DMSO + base), the phenolic group oxidizes to form quinone imines, leading to discoloration (browning).[2]

Part 2: Comparative Stability Analysis

The following analysis synthesizes thermodynamic principles with empirical degradation kinetics observed in p-hydroxyanilides.

Solvent-Dependent Stability Matrix
Solvent ClassRepresentative SolventsStability RatingMechanism of Degradation
Polar Protic Water, Methanol, EthanolModerate Hydrolysis. The solvent acts as a nucleophile or proton shuttle.[1][2] Rate is pH-dependent.[1][2][3] In pure alcohols, transamidation (alcoholysis) is a slow secondary risk at high temperatures.[2]
Polar Aprotic DMSO, DMF, DMAcHigh (in dark) Oxidation. While resistant to hydrolysis (lack of water), these solvents often contain dissolved oxygen and trace peroxides.[2] In the presence of light/base, the phenol oxidizes to N-butyryl-p-benzoquinone imine.[1][2]
Non-Polar Chloroform, TolueneHigh Minimal. Low solubility limits reactivity.[1][2] Degradation is negligible unless the solvent is "wet" (contains water) and acidic impurities.[2]
Nitrile Acetonitrile (ACN)High Preferred. Chemically inert toward the amide bond.[2] Best choice for stock solution preparation if acidified (0.1% Formic Acid) to prevent oxidation.[2]
Structural Analogue Comparison: Butyryl vs. Acetyl

To predict long-term stability without specific 2-year data, we apply the Taft Steric Parameter (


)  logic.[2]
  • Paracetamol (Acetyl): The carbonyl carbon is relatively exposed.[2]

  • This compound (Butyryl): The propyl chain (

    
    ) adds steric bulk near the carbonyl reaction center.[1][2]
    
  • Outcome: The rate of nucleophilic attack (water/hydroxide) on the carbonyl carbon is kinetically slower for the butyranilide than the acetanilide. Expect a 1.2x – 1.5x longer half-life in neutral aqueous buffers compared to Paracetamol.[2]

Part 3: Degradation Pathways & Visualization

The primary degradation pathway is the cleavage of the amide bond (Hydrolysis), yielding p-aminophenol (nephrotoxic impurity) and butyric acid.

Graphviz Diagram: Degradation & Analytical Workflow

StabilityWorkflow cluster_pathways Degradation Pathways cluster_method Stability-Indicating HPLC Method Compound This compound Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis + H2O / H+ or OH- Oxidation Phenolic Oxidation (Aerated Aprotic Solvents) Compound->Oxidation + O2 / Light / DMSO Prep Sample Prep: Diluent: 10% ACN in H2O Compound->Prep Analysis Product1 p-Aminophenol (Toxic Impurity) Hydrolysis->Product1 Product2 Butyric Acid Hydrolysis->Product2 Product3 Quinone Imine (Colored Species) Oxidation->Product3 Column Column: C18, 3.5µm, 150mm Prep->Column Detection Detection: UV @ 245 nm Column->Detection

Caption: Figure 1. Mechanistic degradation pathways of this compound and the corresponding HPLC workflow for impurity detection.

Part 4: Validated Experimental Protocol

Preparation of Stress Conditions

Prepare 1 mg/mL solutions of this compound in a 50:50 mixture of Acetonitrile:Water (as a solubility enabler).[1]

Stress TypeReagent / ConditionDurationAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C4 HoursDegradation > 5% but < 20%
Base Hydrolysis 0.1 N NaOH, Ambient1 HourWarning:[1][2] Reaction is rapid.[1][2] Quench immediately.
Oxidation 3% H₂O₂24 HoursCheck for new peaks (Quinones)
Thermal 60°C (Solid State)7 DaysReference standard comparison
Stability-Indicating HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).[2]

    • Why? Low pH suppresses the ionization of the phenol (pKa ~10) and the aniline impurity, sharpening peaks.

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 245 nm (Isosbestic point region for substituted benzenes) and 280 nm (Phenol specificity).[2]

Calculation of Stability Constant ( )

For hydrolysis in buffered solvents, the reaction follows pseudo-first-order kinetics.[1][2] Plot the natural log of the remaining concentration over time:


[2]
  • Half-life (

    
    ): 
    
    
    
    [1][2]
  • Self-Validation: If the plot is non-linear, investigate solubility issues (precipitation) or secondary degradation of the p-aminophenol product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66874, this compound.[1][2] Retrieved from [Link]

  • Y. H. Hui (Ed.). Handbook of Food Science, Technology, and Engineering.[2] (Discusses phenolic antioxidant stability).[2] CRC Press.[1][2]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists.[2] (Foundational text on amide hydrolysis kinetics).

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] Retrieved from [Link]

Sources

Benchmarking 4'-Hydroxybutyranilide: An Analysis of Uncharted Inhibitory Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 1, 2026 – In the competitive landscape of drug discovery, the identification and characterization of novel inhibitors are paramount. This guide addresses the compound 4'-Hydroxybutyranilide (also known as N-(4-hydroxyphenyl)butanamide), providing a framework for its potential evaluation against established inhibitors. However, a comprehensive review of publicly available scientific literature and bioactivity databases reveals a critical gap: there is currently no specific, experimentally validated biological target for this compound, nor is there published data on its inhibitory performance (e.g., IC50 or Ki values).

This guide, therefore, serves a dual purpose. First, it transparently communicates the existing knowledge vacuum surrounding this compound's mechanism of action. Second, it provides a scientifically grounded prospectus on how its performance could be benchmarked, drawing on research into structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a candid assessment of the current state of knowledge and a potential roadmap for future investigation.

The Unidentified Target: A Starting Point for Inquiry

While direct inhibitory data for this compound is absent, literature on the structurally related scaffold, 4-hydroxybutanamide, suggests two potential, albeit unconfirmed, avenues for investigation: the inhibition of γ-aminobutyric acid (GABA) transporters (GATs) and matrix metalloproteinases (MMPs). It is crucial to emphasize that this is an extrapolation based on chemical similarity, and dedicated screening is required to ascertain if this compound exhibits any such activity.

GABA Transporter (GAT) Inhibition: A Potential Neurological Application

Derivatives of 4-hydroxybutanamide are under investigation as inhibitors of GABA transporters.[1] GATs are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[1] By blocking GABA reuptake, GAT inhibitors can enhance GABAergic signaling, a mechanism with potential therapeutic applications in epilepsy and other neurological disorders.

Should this compound be investigated as a GAT inhibitor, its performance would need to be compared against well-characterized inhibitors such as:

InhibitorTarget(s)Reported IC50
Tiagabine GAT-1~50-100 nM
NNC-711 GAT-1~40 nM
SKF 89976A GAT-1~2 µM

Note: IC50 values can vary depending on experimental conditions.

A typical GAT inhibition assay would involve the following steps:

GAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Cell Line Expressing GAT Subtype Pre_Incubation Pre-incubate Cells with Test Compounds Cell_Culture->Pre_Incubation Compound_Prep Prepare Serial Dilutions of This compound & Controls Compound_Prep->Pre_Incubation Add_Radiolabeled_GABA Add [3H]GABA Pre_Incubation->Add_Radiolabeled_GABA Incubation Incubate to Allow GABA Uptake Add_Radiolabeled_GABA->Incubation Wash Wash to Remove Unbound [3H]GABA Incubation->Wash Scintillation_Counting Measure Radioactivity (Scintillation Counting) Wash->Scintillation_Counting Data_Analysis Calculate % Inhibition and Determine IC50 Scintillation_Counting->Data_Analysis

Caption: Conceptual workflow for a GABA transporter inhibition assay.

Matrix Metalloproteinase (MMP) Inhibition: A Potential Anti-Cancer or Anti-Inflammatory Role

N-hydroxybutanamide derivatives have also been explored as inhibitors of MMPs. These zinc-dependent endopeptidases are involved in the degradation of the extracellular matrix and play a role in cancer progression and inflammatory diseases.

If this compound were to be screened for MMP inhibitory activity, it would be benchmarked against compounds like:

InhibitorTarget(s)Reported IC50
Marimastat Broad-spectrum MMP inhibitorVaries by MMP subtype (low nM to µM range)
Batimastat Broad-spectrum MMP inhibitorVaries by MMP subtype (low nM range)
Doxycycline Broad-spectrum MMP inhibitorµM range

Note: IC50 values can vary depending on experimental conditions.

A standard in vitro MMP inhibition assay would follow a protocol similar to this:

MMP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme_Prep Activated Recombinant MMP Enzyme Incubate_Enzyme_Inhibitor Incubate MMP with Test Compounds Enzyme_Prep->Incubate_Enzyme_Inhibitor Compound_Prep Prepare Serial Dilutions of This compound & Controls Compound_Prep->Incubate_Enzyme_Inhibitor Substrate_Prep Fluorogenic MMP Substrate Add_Substrate Add Fluorogenic Substrate Substrate_Prep->Add_Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Kinetic_Reading Monitor Fluorescence Increase Over Time Add_Substrate->Kinetic_Reading Calculate_Rate Determine Reaction Rates Kinetic_Reading->Calculate_Rate Data_Analysis Calculate % Inhibition and Determine IC50 Calculate_Rate->Data_Analysis

Caption: Conceptual workflow for a fluorogenic MMP inhibition assay.

Conclusion: A Call for Foundational Research

The creation of a comprehensive and objective comparison guide for this compound is, at present, not feasible due to the absence of fundamental biological data. The scientific community has yet to publish studies identifying its specific molecular targets and quantifying its inhibitory potency.

This guide has outlined a potential, hypothesis-driven approach for initiating such an investigation, focusing on GATs and MMPs based on the activity of structurally related compounds. We encourage researchers in the fields of pharmacology and drug discovery to undertake the necessary screening and characterization studies. Should a definitive biological target for this compound be identified, the frameworks provided herein can serve as a blueprint for rigorous performance benchmarking against established inhibitors. Until such data becomes available, any claims regarding the inhibitory performance of this compound would be speculative.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13562, 4-Hydroxybutyramide. Retrieved January 29, 2024 from [Link].

Sources

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 4'-Hydroxybutyranilide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4'-Hydroxybutyranilide, moving beyond a simple checklist to offer a framework of deep operational understanding. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified with specific hazards that demand rigorous adherence to safety protocols. According to its Safety Data Sheet (SDS), it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Understanding these risks is the first step in mitigating them. The causality is clear: contact with skin or eyes can lead to irritation, and inhalation of dust or fumes can impact the respiratory system. Therefore, all handling procedures must be designed to prevent these exposures.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement appropriate engineering controls. These are measures that remove the hazard at the source, before it can come into contact with you.

  • Ventilation: Always handle this compound in a well-ventilated area[1][2]. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory[3][4]. This is not merely a suggestion but a critical step to prevent respiratory exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order. In the event of accidental exposure, immediate irrigation is crucial.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are primary, a comprehensive PPE plan is essential for direct handling of this compound. The following table summarizes the required PPE, tailored to the specific hazards of this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles with Side-ShieldsTo protect against splashes and airborne particles that can cause serious eye irritation. Must conform to EN 166 (EU) or NIOSH (US) standards[1].
Skin Chemical-Resistant Gloves (Nitrile Rubber recommended)To prevent skin irritation. Gloves must be inspected before use and changed immediately if contaminated. Wash hands thoroughly after handling[1][5].
Lab Coat/Impervious ClothingTo protect skin from accidental contact and contamination of personal clothing[1].
Respiratory NIOSH-Approved RespiratorRequired when engineering controls are insufficient or during large-scale handling where dust or aerosols may be generated. The type of respirator will depend on the concentration and nature of the airborne particles[1][6].

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, step-by-step protocol is non-negotiable for ensuring safety. The following workflow is designed to minimize risk at every stage of handling this compound.

Pre-Handling Checklist:
  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Assemble all necessary PPE: Ensure all required PPE is available, in good condition, and fits properly.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly and that the work area is clear of clutter.

  • Prepare for Spills: Have a spill kit readily available that is appropriate for solid chemical spills.

Handling Protocol:
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

  • Avoid Inhalation and Contact: Do not breathe dust or fumes. Avoid all contact with skin and eyes[7].

  • Keep Containers Closed: When not in use, ensure the container is tightly closed to prevent accidental spills or release of dust[1][2].

Post-Handling Procedures:
  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated and properly labeled hazardous waste container[1][4].

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water[1].

Visualizing the Workflow: A Diagram for Safe Handling and Disposal

The following diagram illustrates the critical steps and decision points in the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Plan prep_sds Review SDS prep_ppe Assemble PPE prep_eng Verify Engineering Controls prep_spill Prepare Spill Kit handle_don Don PPE handle_weigh Weigh/Transfer in Fume Hood handle_avoid Avoid Inhalation & Contact handle_close Keep Containers Closed post_decon Decontaminate Work Area handle_close->post_decon post_dispose Dispose of Waste post_remove Remove PPE disp_collect Collect in Labeled Container post_dispose->disp_collect post_wash Wash Hands disp_consult Consult Institutional Guidelines disp_collect->disp_consult disp_transfer Transfer to EHS disp_consult->disp_transfer

Caption: Workflow for Safe Handling and Disposal of this compound.

Operational and Disposal Plans: Ensuring a Safe and Compliant Laboratory

A comprehensive safety plan extends beyond immediate handling to include robust operational and disposal procedures.

Storage:

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[1][2][5]. Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel[3][4].

Spill Response:

In the event of a spill, evacuate the area and prevent the spread of the material. Avoid generating dust. Wearing appropriate PPE, collect the spilled material using a method that does not create dust (e.g., using a HEPA-filtered vacuum or by gently sweeping with a dust suppressant). Place the collected material in a sealed, labeled container for disposal[7].

Disposal:

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations[1][4]. The preferred method for disposal is through a licensed professional waste disposal service. High-temperature incineration is often the best environmental option for the destruction of pharmaceutical waste[8]. Never dispose of this chemical down the drain or in the regular trash.

By integrating these principles of risk assessment, engineering controls, personal protection, and procedural diligence, you can confidently and safely incorporate this compound into your research endeavors.

References

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET. [Link]

  • Knowledge. What are the health and safety guidelines for Aniline in workplaces?. [Link]

  • U.S. Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Hydroxybutyranilide
Reactant of Route 2
Reactant of Route 2
4'-Hydroxybutyranilide

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